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Andrastin B

Cat. No.: B1247961
M. Wt: 488.6 g/mol
InChI Key: DZXRNRBENGRMTG-OXILWVMOSA-N
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Description

Andrastin B is a 17-oxo steroid that is andrastin C in which a hydrogen of the methyl group at position 19 has been replaced by a hydroxy group. A farnesyltransferase inhibitor produced by Penicillium roqueforti, a filamentous fungus involved in the ripening of several kinds of blue cheeses. It has a role as an EC 2.5.1.58 (protein farnesyltransferase) inhibitor and a Penicillium metabolite. It is a 5beta steroid, an acetate ester, a 17-oxo steroid, a 15-hydroxy steroid, an enol, a 19-hydroxy steroid, a methyl ester, a meroterpenoid and a primary alcohol. It is functionally related to an andrastin C. It is a conjugate acid of an this compound(1-).
This compound has been reported in Penicillium with data available.
a farnesyltransferase inhibitor;  structure given in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H40O7 B1247961 Andrastin B

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C28H40O7

Molecular Weight

488.6 g/mol

IUPAC Name

methyl (3S,5S,8S,9R,10S,13R,14R)-3-acetyloxy-17-hydroxy-10-(hydroxymethyl)-4,4,8,12,13,16-hexamethyl-15-oxo-2,3,5,6,7,9-hexahydro-1H-cyclopenta[a]phenanthrene-14-carboxylate

InChI

InChI=1S/C28H40O7/c1-15-13-19-25(6,28(23(33)34-8)22(32)16(2)21(31)26(15,28)7)11-9-18-24(4,5)20(35-17(3)30)10-12-27(18,19)14-29/h13,18-20,29,31H,9-12,14H2,1-8H3/t18-,19-,20+,25+,26+,27+,28-/m1/s1

InChI Key

DZXRNRBENGRMTG-OXILWVMOSA-N

Isomeric SMILES

CC1=C[C@@H]2[C@](CC[C@H]3[C@]2(CC[C@@H](C3(C)C)OC(=O)C)CO)([C@]4([C@@]1(C(=C(C4=O)C)O)C)C(=O)OC)C

Canonical SMILES

CC1=CC2C(CCC3C2(CCC(C3(C)C)OC(=O)C)CO)(C4(C1(C(=C(C4=O)C)O)C)C(=O)OC)C

Synonyms

andrastin B

Origin of Product

United States

Foundational & Exploratory

The Andrastin B Biosynthetic Pathway in Fungal Species: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Andrastin B, a member of the andrastin family of meroterpenoids, has garnered significant interest within the scientific community due to its potential as a protein farnesyltransferase inhibitor, a key target in anti-cancer drug development. Produced by various fungal species, notably those belonging to the Penicillium genus such as a promising antitumoral compound, Penicillium roqueforti and P. chrysogenum, andrastins are synthesized through a complex biosynthetic pathway encoded by a dedicated gene cluster.[1][2] This technical guide provides a comprehensive overview of the this compound biosynthetic pathway, detailing the genetic basis, enzymatic steps, and experimental methodologies used to elucidate this intricate process. All quantitative data is presented in structured tables, and key experimental workflows and pathways are visualized using diagrams to facilitate understanding.

The Andrastin Biosynthetic Gene Cluster (adr)

The biosynthesis of andrastins is orchestrated by a set of genes co-located in a biosynthetic gene cluster (BGC), designated as the adr cluster. In Penicillium roqueforti, this cluster spans approximately 29.4 kilobase pairs (kbp) and comprises ten genes: adrA, adrC, adrD, adrE, adrF, adrG, adrH, adrI, adrJ, and adrK.[1][3] An additional gene, adrB, is present in the P. chrysogenum adr cluster but exists as a pseudogene in P. roqueforti.[1] RNA-mediated gene silencing experiments have confirmed the involvement of all ten genes in the P. roqueforti cluster in the production of andrastin A, the precursor to this compound.[1][3]

Table 1: Genes of the Andrastin Biosynthetic Cluster in P. roqueforti

GenePutative Function
adrACytochrome P450 monooxygenase
adrCMajor Facilitator Superfamily (MFS) transporter
adrDPolyketide synthase (PKS)
adrEKetoreductase
adrFShort-chain dehydrogenase/reductase (SDR)
adrGPrenyltransferase
adrHFAD-dependent monooxygenase
adrITerpene cyclase
adrJAcetyltransferase
adrKMethyltransferase

The this compound Biosynthetic Pathway

The biosynthesis of this compound is a multi-step process that begins with the condensation of precursors from primary metabolism and proceeds through a series of enzymatic modifications to yield the final complex structure. The pathway is initiated by the synthesis of 3,5-dimethylorsellinic acid (DMOA) and utilizes farnesyl pyrophosphate (FPP) as a terpenoid precursor.[1][2] The pathway primarily leads to the production of Andrastin A, which is then converted to other andrastin analogues, including this compound.

The proposed biosynthetic pathway, primarily elucidated for Andrastin A, is as follows:

  • Formation of Epoxyfarnesyl-DMOA Methyl Ester: The initial steps are catalyzed by the consecutive action of four enzymes. AdrD, a polyketide synthase, synthesizes DMOA. AdrG, a prenyltransferase, attaches a farnesyl group to DMOA. AdrK, a methyltransferase, then methylates the farnesyl-DMOA, and AdrH, a FAD-dependent monooxygenase, epoxidizes the farnesyl moiety to produce epoxyfarnesyl-DMOA methyl ester.[1][2]

  • Cyclization to Andrastin E: The terpene cyclase, AdrI, catalyzes the cyclization of epoxyfarnesyl-DMOA methyl ester to form the first tetracyclic intermediate, Andrastin E.

  • Conversion to Andrastin C: Andrastin E undergoes a series of modifications to become Andrastin C. AdrF, a short-chain dehydrogenase, oxidizes Andrastin E to Andrastin D. Subsequently, AdrE, a ketoreductase, reduces Andrastin D to Andrastin F. Finally, AdrJ, an acetyltransferase, acetylates Andrastin F to yield Andrastin C.

  • Formation of this compound and A: The final steps of the pathway involve two consecutive oxidation reactions catalyzed by the cytochrome P450 monooxygenase, AdrA. This enzyme first converts Andrastin C to this compound, and then further oxidizes this compound to Andrastin A.

Andrastin_B_Biosynthesis cluster_enzymes FPP Farnesyl Pyrophosphate (FPP) Epoxyfarnesyl_DMOA_ME Epoxyfarnesyl-DMOA Methyl Ester FPP->Epoxyfarnesyl_DMOA_ME AdrD_G_K_H AdrD, AdrG, AdrK, AdrH DMOA 3,5-Dimethylorsellinic Acid (DMOA) DMOA->Epoxyfarnesyl_DMOA_ME Andrastin_E Andrastin E Epoxyfarnesyl_DMOA_ME->Andrastin_E AdrI AdrI Andrastin_D Andrastin D Andrastin_E->Andrastin_D AdrF AdrF Andrastin_F Andrastin F Andrastin_D->Andrastin_F AdrE AdrE Andrastin_C Andrastin C Andrastin_F->Andrastin_C AdrJ AdrJ Andrastin_B This compound Andrastin_C->Andrastin_B AdrA1 AdrA Andrastin_A Andrastin A Andrastin_B->Andrastin_A AdrA2 AdrA

Caption: Proposed biosynthetic pathway for this compound in Penicillium species.

Quantitative Data

The functional necessity of the adr gene cluster in andrastin production has been demonstrated through gene silencing experiments. While specific enzyme kinetic data for the Adr enzymes are not extensively available, the impact of silencing key genes on andrastin production has been quantified.

Table 2: Effect of Gene Silencing on Andrastin A Production in P. roqueforti

Silenced GenePutative FunctionAndrastin A Production (% of Wild-Type)Reference
adrDPolyketide synthase8.6 - 56.7[1]
adrGPrenyltransferase8.6 - 56.7[1]
adrKMethyltransferase8.6 - 56.7[1]
adrHFAD-dependent monooxygenase8.6 - 56.7[1]

Note: The range in production levels reflects the analysis of different transformants for each silenced gene.

In studies of blue cheeses, Andrastin A is the most abundant of the andrastin analogues, with Andrastins B, C, and D being present in approximately 5-fold, 3-fold, and 5-20-fold lower amounts, respectively.[4][5]

Experimental Protocols

Elucidation of the andrastin biosynthetic pathway has relied on a combination of molecular genetics, analytical chemistry, and bioinformatics. Below are detailed methodologies for key experiments.

RNA-Mediated Gene Silencing in Penicillium roqueforti

This protocol is used to down-regulate the expression of specific genes to assess their function in the biosynthetic pathway.

a. Plasmid Construction:

  • A small, internal fragment of the target adr gene is amplified by PCR.

  • The PCR product is digested with a suitable restriction enzyme (e.g., NcoI) and ligated into a silencing vector such as pJL43-RNAi.[1] This vector contains two convergent promoters that drive the expression of the gene fragment in both sense and antisense orientations, leading to the formation of a double-stranded RNA (dsRNA) molecule that triggers the RNA interference (RNAi) machinery.

b. Fungal Transformation:

  • Protoplasts of P. roqueforti are generated by enzymatic digestion of the fungal cell wall.

  • The silencing plasmid is introduced into the protoplasts using a polyethylene glycol (PEG)-CaCl2-mediated transformation method.[6][7]

  • Transformants are selected on a medium containing an appropriate selective agent (e.g., phleomycin) corresponding to the resistance marker on the plasmid.

c. Verification of Gene Silencing:

  • Successful silencing is confirmed by quantifying the mRNA levels of the target gene in the transformants compared to the wild-type strain using reverse transcription-quantitative PCR (RT-qPCR).

Gene_Silencing_Workflow Start Start: Select Target adr Gene PCR Amplify Gene Fragment by PCR Start->PCR Ligation Ligate into pJL43-RNAi Vector PCR->Ligation Transformation Transform P. roqueforti Protoplasts Ligation->Transformation Selection Select Transformants Transformation->Selection Verification Verify Silencing by RT-qPCR Selection->Verification Analysis Analyze Andrastin Production by HPLC Verification->Analysis End End: Correlate Gene to Function Analysis->End

Caption: Experimental workflow for RNA-mediated gene silencing.

Heterologous Expression of Andrastin Biosynthesis Genes in Aspergillus oryzae

This technique is employed to reconstitute parts of or the entire biosynthetic pathway in a well-characterized host organism to confirm gene function and produce pathway intermediates or final products.

a. Vector Construction:

  • The adr genes of interest are amplified from P. chrysogenum genomic DNA.

  • The amplified genes are cloned into expression vectors, such as the pTYGS series, under the control of an inducible promoter (e.g., the amyB promoter).[8][9][10] These vectors can accommodate multiple genes, allowing for the co-expression of several pathway enzymes.

b. Host Transformation:

  • The expression vectors are introduced into a suitable A. oryzae host strain (e.g., NSAR1) using PEG-mediated protoplast transformation.[8][9][10]

  • Transformants are selected based on auxotrophic markers or drug resistance.

c. Culture and Metabolite Extraction:

  • The transformants are cultured under conditions that induce the expression of the heterologously introduced genes.

  • The fungal mycelium and culture medium are extracted with an organic solvent mixture to isolate the produced metabolites.

Heterologous_Expression_Workflow Start Start: Select adr Genes for Expression PCR Amplify Genes from P. chrysogenum gDNA Start->PCR Cloning Clone into Aspergillus Expression Vectors (pTYGS) PCR->Cloning Transformation Transform A. oryzae Protoplasts Cloning->Transformation Culture Culture Transformants and Induce Gene Expression Transformation->Culture Extraction Extract Metabolites from Culture Culture->Extraction Analysis Analyze Metabolites by HPLC-MS Extraction->Analysis End End: Identify Pathway Products Analysis->End

Caption: Workflow for heterologous expression of andrastin genes.

Metabolite Analysis by High-Performance Liquid Chromatography (HPLC)

This is the primary analytical technique for the detection and quantification of andrastins.

a. Sample Preparation:

  • Fungal mycelium or the culture medium is extracted with a mixture of ethyl acetate, dichloromethane, and methanol (3:2:1) containing 1% formic acid.[1]

  • The extract is sonicated, filtered, and evaporated to dryness.

  • The residue is redissolved in methanol for HPLC analysis.

b. HPLC Conditions:

  • Column: A C18 reverse-phase column is typically used.

  • Mobile Phase: A gradient of water (solvent A) and acetonitrile (solvent B), both acidified with 0.02% trifluoroacetic acid, is employed.[1]

  • Gradient Program: A typical gradient is as follows: 15% B to 68% B over 25 minutes, then to 100% B over 2 minutes, hold at 100% B for 5 minutes, and return to 15% B over 2 minutes.[1]

  • Flow Rate: 1.2 mL/min.[1]

  • Column Temperature: 35°C.[1]

  • Detection: Andrastins can be detected by UV absorbance and their identity confirmed by mass spectrometry (MS).

Conclusion

The biosynthetic pathway of this compound is a complex and fascinating example of fungal secondary metabolism. The elucidation of the adr gene cluster and the characterization of the involved enzymes have provided a solid foundation for understanding how these bioactive molecules are produced. The experimental protocols detailed in this guide offer a roadmap for researchers to further investigate this pathway, with the potential to engineer novel andrastin analogues with improved therapeutic properties. Future research focusing on the detailed kinetic characterization of the Adr enzymes and the optimization of heterologous production systems will be crucial for harnessing the full potential of these promising natural products.

References

The Biological Activities of Andrastin B and its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activities of Andrastin B and its analogs, a class of meroterpenoid compounds with significant potential in anticancer research. This document details their primary mechanism of action as farnesyltransferase inhibitors, their cytotoxic effects against various cancer cell lines, and their role in overcoming multidrug resistance. Detailed experimental protocols for key assays and visualizations of relevant biological pathways and workflows are provided to support further research and development in this area.

Core Biological Activities

This compound and its analogs, primarily isolated from various Penicillium species, have garnered attention for their diverse biological activities.[1][2] The core activities identified are:

  • Inhibition of Farnesyltransferase (FTase): This is the most well-documented activity of the Andrastin family.[2][3] By inhibiting FTase, these compounds disrupt the post-translational modification of key signaling proteins, most notably Ras proteins, which are crucial for cell growth and proliferation.[3]

  • Anticancer Activity: As a consequence of FTase inhibition and potentially other mechanisms, Andrastins exhibit cytotoxic activity against a range of human cancer cell lines.[1]

  • Inhibition of P-glycoprotein (P-gp): Some analogs, such as Andrastin A, have been shown to inhibit the P-glycoprotein efflux pump, a key contributor to multidrug resistance in cancer cells. This activity can enhance the efficacy of co-administered anticancer drugs.

Quantitative Data on Biological Activities

The following tables summarize the quantitative data on the farnesyltransferase inhibitory and cytotoxic activities of this compound and a selection of its analogs.

Table 1: Farnesyltransferase Inhibitory Activity of Andrastins

CompoundIC50 (µM)Source OrganismReference
Andrastin A24.9Penicillium sp. FO-3929[2][3]
This compound47.1Penicillium sp. FO-3929[2]
Andrastin C13.3Penicillium sp. FO-3929[2][3]

Table 2: Cytotoxic Activity of Andrastin Analogs against Human Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
Penimeroterpenoid AA549 (Lung Carcinoma)82.61 ± 3.71[1]
HCT116 (Colon Cancer)78.63 ± 2.85[1]
SW480 (Colon Cancer)95.54 ± 1.46[1]
Peniandrastin AT cell (Concanavalin A-induced)>40[4]
B cell (LPS-induced)10.15 ± 1.01[4]
Peniandrastin CT cell (Concanavalin A-induced)12.33 ± 1.25[4]
B cell (LPS-induced)16.54 ± 1.19[4]
Peniandrastin DT cell (Concanavalin A-induced)7.49 ± 0.88[4]
B cell (LPS-induced)6.73 ± 0.76[4]
Peniandrastin GT cell (Concanavalin A-induced)10.18 ± 1.11[4]
B cell (LPS-induced)26.27 ± 2.43[4]
Peniandrastin HT cell (Concanavalin A-induced)28.64 ± 2.57[4]
B cell (LPS-induced)14.32 ± 1.55[4]

Signaling Pathway Inhibition: The Ras-Raf-MEK-ERK Cascade

Andrastins exert their anticancer effects primarily by inhibiting farnesyltransferase, a critical enzyme in the activation of Ras proteins. Uncontrolled Ras signaling is a hallmark of many cancers. The diagram below illustrates the canonical Ras-Raf-MEK-ERK signaling pathway and the point of intervention by this compound and its analogs.

Ras_Signaling_Pathway cluster_farnesylation Farnesylation (Post-translational modification) GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Grb2_Sos Grb2/SOS RTK->Grb2_Sos Ras_GDP Ras-GDP (Inactive) Grb2_Sos->Ras_GDP Activates Ras_GTP Ras-GTP (Active) Ras_GDP->Ras_GTP GTP loading FTase Farnesyltransferase Ras_GDP->FTase Raf Raf Ras_GTP->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Activates Cell_Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Cell_Proliferation Regulates FTase->Ras_GDP Farnesylates Ras Andrastin_B This compound & Analogs Andrastin_B->FTase Inhibits

This compound inhibits the Ras signaling pathway.

Experimental Protocols

Farnesyltransferase Inhibition Assay

This protocol outlines a non-radioactive, fluorescence-based assay for determining the inhibitory activity of this compound and its analogs against farnesyltransferase.

Principle: The assay measures the transfer of a farnesyl group from farnesyl pyrophosphate (FPP) to a dansylated peptide substrate. The farnesylated product exhibits a change in fluorescence intensity, which is inversely proportional to the activity of the FTase inhibitor.

Materials:

  • Recombinant human farnesyltransferase

  • Farnesyl pyrophosphate (FPP)

  • Dansylated peptide substrate (e.g., Dansyl-GCVLS)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM DTT)

  • This compound or analog dissolved in DMSO

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the Andrastin compounds in DMSO.

  • In a 96-well plate, add the assay buffer, the dansylated peptide substrate, and the Andrastin compound solution.

  • Initiate the reaction by adding FPP and recombinant farnesyltransferase.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction (e.g., by adding a stop solution or by heat inactivation).

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the dansyl fluorophore.

  • Calculate the percentage of inhibition for each concentration of the Andrastin compound and determine the IC50 value.

FTase_Assay_Workflow Start Start Prep_Reagents Prepare Reagents: - Assay Buffer - Substrates (FPP, Dansyl-Peptide) - FTase Enzyme Start->Prep_Reagents Prep_Compounds Prepare Serial Dilutions of This compound / Analogs in DMSO Start->Prep_Compounds Dispense Dispense Reagents and Test Compounds into 96-well Plate Prep_Reagents->Dispense Prep_Compounds->Dispense Initiate_Reaction Initiate Reaction by Adding FTase Enzyme Dispense->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Read_Fluorescence Read Fluorescence on Microplate Reader Stop_Reaction->Read_Fluorescence Analyze_Data Analyze Data: - Calculate % Inhibition - Determine IC50 Value Read_Fluorescence->Analyze_Data End End Analyze_Data->End

Workflow for Farnesyltransferase Inhibition Assay.
P-glycoprotein Inhibition Assay (Bidirectional Transport Assay)

This protocol describes a cell-based assay to evaluate the potential of Andrastin analogs to inhibit P-glycoprotein-mediated efflux.

Principle: The assay measures the transport of a known P-gp substrate (e.g., digoxin or rhodamine 123) across a monolayer of cells overexpressing P-gp (e.g., Caco-2 or MDCK-MDR1 cells) in the presence and absence of the test compound. Inhibition of P-gp will result in a decreased efflux of the substrate from the basolateral to the apical compartment and/or an increased influx from the apical to the basolateral compartment.

Materials:

  • Caco-2 or MDCK-MDR1 cells

  • Transwell inserts

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4)

  • P-gp substrate (e.g., [3H]-digoxin or rhodamine 123)

  • Andrastin analog dissolved in DMSO

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Seed Caco-2 or MDCK-MDR1 cells on Transwell inserts and culture until a confluent monolayer is formed.

  • Wash the cell monolayers with transport buffer.

  • For the apical-to-basolateral (A-to-B) transport, add the P-gp substrate and the Andrastin analog to the apical chamber.

  • For the basolateral-to-apical (B-to-A) transport, add the P-gp substrate and the Andrastin analog to the basolateral chamber.

  • Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).

  • At the end of the incubation, collect samples from the receiver chambers.

  • Quantify the amount of the P-gp substrate in the samples using a scintillation counter (for radiolabeled substrates) or a fluorescence plate reader.

  • Calculate the apparent permeability coefficients (Papp) for both directions and determine the efflux ratio (Papp(B-A) / Papp(A-B)). A decrease in the efflux ratio in the presence of the Andrastin analog indicates P-gp inhibition.

Structure-Activity Relationship (SAR)

The biological activity of Andrastin analogs is influenced by their chemical structure. While a comprehensive SAR is still under investigation, some general trends can be observed. The diagram below illustrates a conceptual SAR for Andrastin analogs based on available data.

SAR_Andrastins Andrastin_Core Andrastin Core Structure Modification_A Modification at C-7 Andrastin_Core->Modification_A Modification_B Modification at C-10 Andrastin_Core->Modification_B Modification_C Side Chain Variation Andrastin_Core->Modification_C Activity_FTase Farnesyltransferase Inhibition Modification_A->Activity_FTase Influences Activity_Cytotoxicity Cytotoxicity Modification_A->Activity_Cytotoxicity Influences Activity_Immunosuppressive Immunosuppressive Activity Modification_B->Activity_Immunosuppressive Influences Modification_C->Activity_Cytotoxicity Influences Modification_C->Activity_Immunosuppressive Influences

References

Andrastin B: A Technical Guide to its Potential as an Anti-Cancer Therapeutic

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Andrastin B, a meroterpenoid compound isolated from Penicillium species, has emerged as a molecule of interest in the field of oncology. As a member of the andrastin family of natural products, it shares a structural relationship with other bioactive compounds that have demonstrated a range of biological activities. This technical guide provides a comprehensive overview of this compound's core anti-cancer potential, focusing on its mechanism of action as a farnesyltransferase inhibitor, available quantitative data, and detailed experimental protocols for its evaluation. While direct and extensive anti-cancer studies on this compound are limited, this document consolidates the existing knowledge and provides a framework for future research and development.

Mechanism of Action: Inhibition of Farnesyltransferase

The primary anti-cancer mechanism attributed to this compound and its analogs is the inhibition of farnesyltransferase (FTase). FTase is a crucial enzyme in the post-translational modification of a variety of cellular proteins, most notably the Ras family of small GTPases. The farnesylation of Ras proteins is essential for their localization to the plasma membrane, a prerequisite for their participation in downstream signal transduction pathways that regulate cell proliferation, differentiation, and survival.

The Ras-Raf-MEK-ERK signaling cascade is a key pathway that is often constitutively activated in many human cancers due to mutations in the Ras gene. By inhibiting FTase, this compound prevents the farnesylation of Ras, thereby disrupting its membrane association and abrogating the downstream signaling that drives tumorigenesis.

Ras-Raf-MEK-ERK_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds SOS SOS RTK->SOS Activates Ras_GDP Ras-GDP (Inactive) Ras_GTP Ras-GTP (Active) Ras_GDP->Ras_GTP Farnesyl_Group Farnesyl Group Ras_GTP->Farnesyl_Group Attaches to membrane via Raf Raf Ras_GTP->Raf Activates SOS->Ras_GDP Promotes GDP-GTP exchange FTase Farnesyltransferase (FTase) FTase->Ras_GTP Farnesylates Andrastin_B This compound Andrastin_B->FTase Inhibits MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Regulates

Caption: The Ras-Raf-MEK-ERK signaling pathway and the inhibitory action of this compound on Farnesyltransferase (FTase).

Experimental Evidence

Quantitative Data

Quantitative data on the direct anti-cancer effects of this compound is limited in the currently available literature. However, data on its farnesyltransferase inhibitory activity and the cytotoxicity of a closely related andrastin-type meroterpenoid provide valuable insights into its potential.

Table 1: Farnesyltransferase Inhibitory Activity of this compound

CompoundTargetIC50 (µM)Source
This compoundProtein Farnesyltransferase47.1(Uchida et al., 1996)[1]

Table 2: Cytotoxicity of a Related Andrastin-Type Meroterpenoid (Compound 1)

Cell LineCancer TypeIC50 (µM)Positive Control (Cisplatin) IC50 (µM)Source
A549Lung Carcinoma82.61 ± 3.7114.91 ± 0.28(Li et al., 2018)[2]
HCT116Colon Cancer78.63 ± 2.8520.22 ± 1.29(Li et al., 2018)[2]
SW480Colon Cancer95.54 ± 1.4627.71 ± 0.90(Li et al., 2018)[2]

Note: The cytotoxic data presented is for a structurally related andrastin-type meroterpenoid, not this compound itself. This data is provided as a proxy for the potential activity of this class of compounds.

Furthermore, a study on Andrastin A, another analog, showed that it did not exhibit direct cytotoxicity against drug-sensitive KB and vincristine-resistant VJ-300 cancer cell lines on its own. However, it was found to enhance the cytotoxicity of vincristine in the resistant cell line, suggesting a potential role in overcoming multidrug resistance by inhibiting P-glycoprotein efflux pumps.[3]

Experimental Workflow

A typical experimental workflow to evaluate the anti-cancer potential of this compound would involve a series of in vitro assays to determine its effects on cell viability, apoptosis, and cell cycle progression.

Experimental_Workflow Start Start: this compound Treatment of Cancer Cells Cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) Start->Cytotoxicity Apoptosis Apoptosis Assay (e.g., Annexin V Staining) Start->Apoptosis Cell_Cycle Cell Cycle Analysis (e.g., Propidium Iodide Staining) Start->Cell_Cycle Data_Analysis Data Analysis and Interpretation Cytotoxicity->Data_Analysis Apoptosis->Data_Analysis Cell_Cycle->Data_Analysis Conclusion Conclusion on Anti-Cancer Potential Data_Analysis->Conclusion

Caption: A representative experimental workflow for the in vitro evaluation of this compound's anti-cancer effects.

Detailed Experimental Protocols

Farnesyltransferase Inhibition Assay

This protocol is adapted from a general fluorometric method for screening FTase inhibitors.

Objective: To determine the in vitro inhibitory activity of this compound against farnesyltransferase.

Materials:

  • Recombinant human farnesyltransferase

  • Farnesyl pyrophosphate (FPP)

  • Dansylated peptide substrate (e.g., Dansyl-GCVLS)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT)

  • This compound (dissolved in DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a reaction mixture containing assay buffer, FTase, and the dansylated peptide substrate.

  • Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells of the microplate.

  • Initiate the enzymatic reaction by adding FPP to all wells.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction (e.g., by adding EDTA).

  • Measure the fluorescence intensity at an excitation wavelength of 340 nm and an emission wavelength of 485 nm.

  • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, HCT116, SW480)

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (and a vehicle control) for a specified duration (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

  • Determine the IC50 value, the concentration of this compound that causes 50% inhibition of cell growth.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by this compound in cancer cells.

Materials:

  • Cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Treat cancer cells with this compound at its IC50 concentration (or other relevant concentrations) for a specified time.

  • Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's instructions.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry within one hour.

  • Quantify the percentage of cells in different populations: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive).

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of this compound on the cell cycle distribution of cancer cells.

Materials:

  • Cancer cell lines

  • This compound

  • Cold 70% ethanol

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Treat cancer cells with this compound at its IC50 concentration for a specified time.

  • Harvest the cells and wash them with cold PBS.

  • Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cells in a staining solution containing PI and RNase A.

  • Incubate the cells in the dark at room temperature for 30 minutes.

  • Analyze the DNA content of the cells by flow cytometry.

  • Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

Potential as an Anti-Cancer Therapeutic

This compound presents a promising starting point for the development of novel anti-cancer therapeutics. Its established activity as a farnesyltransferase inhibitor provides a clear and validated mechanism of action targeting the critical Ras signaling pathway, which is dysregulated in a significant portion of human cancers.

The available data, although limited, suggests that andrastin-type compounds possess cytotoxic potential against various cancer cell lines. The observation that Andrastin A may play a role in overcoming multidrug resistance further enhances the therapeutic potential of this class of molecules.

However, a significant amount of research is still required to fully elucidate the anti-cancer profile of this compound. Key future directions should include:

  • Comprehensive Cytotoxicity Screening: Determining the IC50 values of this compound against a broad panel of human cancer cell lines is essential to identify sensitive cancer types.

  • In-depth Mechanistic Studies: Investigating the effects of this compound on apoptosis, cell cycle progression, and other cancer-related pathways beyond FTase inhibition will provide a more complete understanding of its biological activity.

  • In Vivo Efficacy Studies: Evaluating the anti-tumor efficacy and toxicity of this compound in preclinical animal models is a critical step towards clinical translation.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound could lead to the identification of more potent and selective anti-cancer agents.

References

Unveiling the Immunosuppressive Potential of Andrastin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Andrastin B, a meroterpenoid compound isolated from Penicillium species, is primarily recognized for its potent inhibitory activity against protein farnesyltransferase (FTase). While its role in oncology has been the subject of initial investigations, emerging evidence surrounding the broader class of farnesyltransferase inhibitors (FTIs) points towards significant immunomodulatory and immunosuppressive properties. This technical guide synthesizes the current understanding of this compound's mechanism of action and extrapolates its potential effects on the immune system based on comprehensive data from related FTIs. This document provides an in-depth overview of the core mechanisms, quantitative data on the immunosuppressive effects of FTIs, detailed experimental protocols for immunological assessment, and visual representations of key signaling pathways and workflows to facilitate further research and drug development in this promising area.

Introduction to this compound and Farnesyltransferase Inhibition

This compound belongs to a family of natural compounds, including Andrastins A and C, that have been identified as inhibitors of farnesyltransferase.[1] This enzyme catalyzes the post-translational addition of a farnesyl group to a cysteine residue within a C-terminal "CAAX" motif of various cellular proteins.[2][3] This process, known as farnesylation or prenylation, is a crucial step for the proper membrane localization and subsequent activation of these proteins.[2][3][4]

The most well-known substrates of FTase are the Ras family of small GTPases (H-Ras, N-Ras, and K-Ras), which are pivotal in signal transduction pathways that regulate cell proliferation, differentiation, and survival.[1] By preventing Ras farnesylation, FTIs block its membrane association and downstream signaling, such as the mitogen-activated protein kinase (MAPK) pathway, thereby inhibiting cell growth.[5] This mechanism has positioned FTIs as potential anti-cancer agents.[1][6]

However, the portfolio of farnesylated proteins extends beyond Ras to include other proteins vital for immune cell function. This suggests that the inhibitory action of this compound on FTase could have profound consequences for the immune system, opening up avenues for its development as an immunosuppressive agent.

Quantitative Data on Farnesyltransferase Inhibition and Immunosuppressive Effects of FTIs

While direct experimental data on the immunosuppressive activity of this compound is not yet available in the literature, its potency as an FTase inhibitor has been quantified. Furthermore, studies on other FTIs provide valuable insights into the potential immunosuppressive effects that could be expected from this compound.

Compound/DrugTarget/AssayIC50 ValueCell Type/SystemReference
This compound Protein Farnesyltransferase47.1 µMEnzyme Assay[1]
Andrastin AProtein Farnesyltransferase24.9 µMEnzyme Assay[1]
Andrastin CProtein Farnesyltransferase13.3 µMEnzyme Assay[1]
FTI A-228839Lectin-Induced Lymphocyte Proliferation0.24 +/- 0.11 µMHuman Lymphocytes[7]
FTI A-228839APC-Induced T Cell Proliferation0.10 +/- 0.09 µMHuman T Cells[7]
Lonafarnib & TipifarnibTLR-9-Induced B-Cell ProliferationDose-dependent suppressionHuman B-Cells[8][9]
Lonafarnib & TipifarnibPlasma Blast Formation and IgG SecretionPotent suppressionHuman B-Cells[8][9][10]
Various FTIsT-Cell Cytokine Production (IFN-γ, IL-2, IL-4, IL-5)Dose-dependent reductionMurine Th1 and Th2 Clones[2][3]

Table 1: Summary of quantitative data on the inhibitory effects of this compound and other Farnesyltransferase Inhibitors (FTIs).

Mechanism of Immunosuppression by Farnesyltransferase Inhibition

The immunosuppressive effects of FTIs stem from their ability to disrupt the function of key signaling proteins in immune cells, particularly T and B lymphocytes. Protein prenylation is essential for the activation and signaling of these cells.[11][12]

Effects on T Lymphocytes

T-cell activation, proliferation, and cytokine production are heavily reliant on signaling cascades initiated at the T-cell receptor (TCR) and co-stimulatory molecules like CD28. Several proteins involved in these pathways are farnesylated. By inhibiting FTase, this compound is predicted to:

  • Inhibit T-Cell Proliferation: FTIs have been shown to suppress the proliferation of T cells in response to various stimuli.[7][13]

  • Reduce Cytokine Production: A key finding is that FTIs inhibit the production of lineage-specific cytokines by both Th1 (IFN-γ, IL-2) and Th2 (IL-4, IL-5) T-cell clones.[2][3] Interestingly, this inhibition occurs at the post-transcriptional level, meaning that while the cytokine mRNA is still produced, the synthesis of the cytokine protein is blocked.[2][3] This effect has been correlated with reduced phosphorylation of p70S6K, a downstream effector of the mTOR pathway involved in protein translation.[2]

  • Disrupt T-Cell Polarity: The FTI A-228839 has been observed to disrupt the polarized shape of T cells, which is important for their interaction with antigen-presenting cells (APCs).[7]

  • Promote Apoptosis: At certain concentrations, FTIs can promote apoptosis in activated lymphocytes.[7]

Effects on B Lymphocytes

Recent studies have highlighted the significant impact of FTIs on B-cell function. The activation of B cells, their differentiation into plasma cells, and the subsequent production of antibodies are critical components of the humoral immune response. FTIs have been demonstrated to:

  • Suppress B-Cell Proliferation: The FTIs Lonafarnib and tipifarnib suppress B-cell proliferation induced by Toll-like receptor 9 (TLR-9) stimulation.[8][9][10]

  • Inhibit Plasma Cell Formation and Antibody Secretion: A very strong effect of FTIs is the potent suppression of plasma blast formation and subsequent IgG secretion.[8][9][10] This suggests a powerful inhibitory effect on humoral immunity.

  • Modulate Regulatory B-Cell Function: While suppressing effector functions, FTIs may partially preserve the production of the anti-inflammatory cytokine IL-10 and Granzyme B by regulatory B cells, especially at lower concentrations.[8][9][10]

Effects on Macrophages

While less studied, the inhibition of protein prenylation can also affect macrophage function. Rho family GTPases, which are often geranylgeranylated but can be farnesylated, are crucial for macrophage signaling and inflammatory responses.[14] By potentially affecting these pathways, FTIs could modulate macrophage activation and cytokine release.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in the DOT language for Graphviz.

farnesyltransferase_inhibition_pathway cluster_membrane Cell Membrane Membrane-Bound Ras (Active) Membrane-Bound Ras (Active) Downstream Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) Membrane-Bound Ras (Active)->Downstream Signaling Farnesyl Pyrophosphate Farnesyl Pyrophosphate FTase Farnesyltransferase (FTase) Farnesyl Pyrophosphate->FTase CAAX-Protein (e.g., Ras) CAAX-Protein (e.g., Ras) CAAX-Protein (e.g., Ras)->FTase Farnesylated Protein Farnesylated Protein FTase->Farnesylated Protein Farnesylation This compound This compound This compound->FTase Inhibition Farnesylated Protein->Membrane-Bound Ras (Active) Membrane Localization Immune Response T/B Cell Activation, Proliferation, Cytokine Production Downstream Signaling->Immune Response

Caption: Mechanism of this compound as a Farnesyltransferase Inhibitor.

t_cell_immunosuppression_pathway TCR/CD28 Activation TCR/CD28 Activation Signaling Proteins (Ras, etc.) Signaling Proteins (Ras, etc.) TCR/CD28 Activation->Signaling Proteins (Ras, etc.) FTase FTase Signaling Proteins (Ras, etc.)->FTase Active Signaling Proteins Active Signaling Proteins FTase->Active Signaling Proteins This compound This compound This compound->FTase Inhibition mTOR Pathway mTOR Pathway Active Signaling Proteins->mTOR Pathway Cytokine mRNA Transcription Cytokine mRNA Transcription Active Signaling Proteins->Cytokine mRNA Transcription Cytokine Protein Synthesis Cytokine Protein Synthesis mTOR Pathway->Cytokine Protein Synthesis mTOR Pathway->Cytokine Protein Synthesis Post-transcriptional Inhibition by FTIs Proliferation & Effector Function Proliferation & Effector Function mTOR Pathway->Proliferation & Effector Function Cytokine Protein Synthesis->Proliferation & Effector Function

Caption: this compound's Potential Impact on T-Cell Activation Pathways.

experimental_workflow_immunosuppression cluster_assays Assess Immunosuppressive Effects Isolate Immune Cells Isolate Human/Murine Immune Cells (PBMCs, T/B cells) Culture and Treat Culture Cells with this compound (Varying Concentrations) Isolate Immune Cells->Culture and Treat Stimulate Cells Stimulate Cells (e.g., anti-CD3/CD28, LPS, CpG) Culture and Treat->Stimulate Cells Proliferation Assay Proliferation Assay (e.g., CFSE, BrdU) Stimulate Cells->Proliferation Assay Cytokine Analysis Cytokine Production (ELISA, Flow Cytometry) Stimulate Cells->Cytokine Analysis Differentiation Assay Cell Differentiation (e.g., Plasma Cell Formation) Stimulate Cells->Differentiation Assay

References

Andrastin B: A Comprehensive Technical Review of a Promising Farnesyltransferase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Andrastin B, a meroterpenoid compound first isolated from Penicillium sp. FO-3929, has emerged as a subject of significant interest in the field of oncology and drug development.[1] As a member of the andrastin family of natural products, which also includes andrastins A, C, and D, it has been primarily investigated for its potent inhibitory activity against protein farnesyltransferase. This enzyme plays a crucial role in the post-translational modification of various cellular proteins, most notably the Ras family of small GTPases, which are implicated in a significant percentage of human cancers. This technical guide provides a comprehensive review of the existing research on this compound, with a focus on its mechanism of action, quantitative biological data, and the experimental protocols used for its study.

Mechanism of Action: Inhibition of Farnesyltransferase and the Ras Signaling Pathway

The primary molecular target of this compound is farnesyltransferase (FTase). This enzyme catalyzes the attachment of a farnesyl pyrophosphate (FPP) group to a cysteine residue within the C-terminal CAAX box of substrate proteins. For Ras proteins, this farnesylation step is essential for their localization to the plasma membrane, where they can engage with downstream effector proteins to activate signaling cascades that regulate cell proliferation, differentiation, and survival.

By inhibiting farnesyltransferase, this compound prevents the farnesylation of Ras proteins. This disruption leads to the accumulation of unprocessed, cytosolic Ras, which is unable to participate in oncogenic signaling. The consequent downregulation of the Ras-Raf-MEK-ERK (MAPK) and other Ras-dependent pathways ultimately inhibits cancer cell growth and proliferation.

Ras_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) GRB2_SOS GRB2/SOS RTK->GRB2_SOS Ras_inactive Inactive Ras-GDP Ras_active Active Ras-GTP Ras_inactive->Ras_active Raf Raf Ras_active->Raf FTase Farnesyltransferase (FTase) FTase->Ras_inactive Farnesylation Farnesyl Farnesyl Pyrophosphate Farnesyl->FTase GrowthFactor Growth Factor GrowthFactor->RTK GRB2_SOS->Ras_inactive GDP/GTP Exchange MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors AndrastinB This compound AndrastinB->FTase Inhibition GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression

Figure 1: Simplified Ras signaling pathway and the inhibitory action of this compound.

Quantitative Biological Data

The inhibitory potency of this compound and its analogs against farnesyltransferase has been quantified in vitro. The half-maximal inhibitory concentration (IC50) is a key metric used to assess the efficacy of these compounds.

CompoundIC50 (µM) against FarnesyltransferaseReference
Andrastin A24.9[1]
This compound 47.1 [1]
Andrastin C13.3[1]

Table 1: In vitro inhibitory activity of Andrastins A, B, and C against protein farnesyltransferase.

Currently, specific cytotoxicity data (IC50 values against various cancer cell lines) and Ki values for this compound are not extensively reported in the publicly available literature. The majority of published research has focused on Andrastin A for these broader biological activity screenings.

Experimental Protocols

Isolation and Purification of this compound

This compound is a secondary metabolite produced by the fungus Penicillium sp. FO-3929. The general workflow for its isolation and purification is as follows:

Isolation_Workflow Fermentation 1. Fungal Fermentation (Penicillium sp. FO-3929) Extraction 2. Broth Extraction (e.g., with Ethyl Acetate) Fermentation->Extraction CrudeExtract 3. Crude Extract Concentration Extraction->CrudeExtract SilicaGel 4. Silica Gel Chromatography CrudeExtract->SilicaGel ODS 5. ODS Chromatography SilicaGel->ODS HPLC 6. High-Performance Liquid Chromatography (HPLC) ODS->HPLC PureAndrastinB Pure this compound HPLC->PureAndrastinB

Figure 2: General workflow for the isolation and purification of this compound.

A detailed protocol typically involves:

  • Fermentation: Culturing of Penicillium sp. FO-3929 in a suitable liquid medium to promote the production of secondary metabolites.

  • Extraction: The culture broth is separated from the mycelia, and the supernatant is extracted with an organic solvent such as ethyl acetate to partition the andrastins.

  • Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.

  • Chromatography: The crude extract is subjected to a series of chromatographic separations. This often includes initial fractionation on a silica gel column, followed by further purification using octadecylsilanized (ODS) silica gel chromatography. The final purification is typically achieved by high-performance liquid chromatography (HPLC) to yield pure this compound.

In Vitro Farnesyltransferase Inhibition Assay

The inhibitory activity of this compound on farnesyltransferase is commonly determined using an in vitro enzyme assay. While specific protocols may vary between laboratories, a general methodology is outlined below.

Principle: The assay measures the incorporation of a radiolabeled or fluorescently tagged farnesyl pyrophosphate (FPP) into a protein or peptide substrate (e.g., Ras or a CAAX box-containing peptide) by farnesyltransferase. The inhibitory effect of this compound is quantified by the reduction in the amount of labeled product formed.

Materials:

  • Recombinant human farnesyltransferase

  • Farnesyl pyrophosphate (FPP)

  • Radiolabeled ([³H]) or fluorescently labeled FPP

  • Ras protein or a suitable peptide substrate (e.g., biotinylated-KRas4B C-terminal peptide)

  • This compound (or other test compounds) dissolved in a suitable solvent (e.g., DMSO)

  • Assay buffer (e.g., Tris-HCl buffer containing MgCl₂, ZnCl₂, and dithiothreitol)

  • Scintillation cocktail and counter (for radioactive assays) or a fluorescence plate reader (for fluorescent assays)

Procedure:

  • Reaction Setup: In a microplate or microcentrifuge tubes, combine the assay buffer, farnesyltransferase, and the test compound (this compound) at various concentrations. A control reaction without the inhibitor should be included.

  • Pre-incubation: The mixture is typically pre-incubated for a short period to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of the Ras protein/peptide substrate and labeled FPP.

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 37°C) for a specific period.

  • Termination of Reaction: The reaction is stopped, for example, by the addition of a strong acid (e.g., trichloroacetic acid) or by adding EDTA.

  • Detection of Product: The amount of labeled product is quantified. For radioactive assays, this may involve capturing the labeled protein on a filter membrane, washing away the unincorporated labeled FPP, and measuring the radioactivity of the filter using a scintillation counter. For fluorescent assays, the change in fluorescence upon substrate farnesylation is measured using a plate reader.

  • Data Analysis: The percentage of inhibition for each concentration of this compound is calculated relative to the control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

FTase_Assay_Workflow Start Start PrepareReagents 1. Prepare Reagents (Enzyme, Substrates, Inhibitor) Start->PrepareReagents ReactionMix 2. Prepare Reaction Mixture (Buffer, FTase, this compound) PrepareReagents->ReactionMix PreIncubate 3. Pre-incubate ReactionMix->PreIncubate AddSubstrates 4. Add Substrates (Ras/Peptide, Labeled FPP) PreIncubate->AddSubstrates Incubate 5. Incubate at 37°C AddSubstrates->Incubate StopReaction 6. Stop Reaction Incubate->StopReaction MeasureSignal 7. Measure Signal (Radioactivity/Fluorescence) StopReaction->MeasureSignal CalculateIC50 8. Calculate IC50 MeasureSignal->CalculateIC50 End End CalculateIC50->End

Figure 3: Workflow for a typical in vitro farnesyltransferase inhibition assay.

Cytotoxicity Assay (e.g., MTT Assay)

To assess the effect of this compound on the viability of cancer cells, a cytotoxicity assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly employed.

Principle: The MTT assay is a colorimetric assay that measures the reduction of the yellow MTT tetrazolium salt by mitochondrial succinate dehydrogenase in metabolically active cells. The resulting intracellular purple formazan crystals are solubilized, and the absorbance of the solution is measured, which is directly proportional to the number of viable cells.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Structure-Activity Relationship

The andrastin family of compounds shares a common ent-5α,14β-androstane skeleton. The differences in their structures are relatively minor, yet they result in notable variations in their farnesyltransferase inhibitory activity.

  • Andrastin A: Possesses a specific side chain that contributes to its potent inhibitory activity.

  • This compound: Is a close analog of Andrastin A, with a modification in the side chain that results in a slightly reduced, yet still significant, inhibitory activity against farnesyltransferase (IC50 of 47.1 µM compared to 24.9 µM for Andrastin A).[1]

  • Andrastin C: Exhibits the most potent inhibition among the three (IC50 of 13.3 µM), suggesting that its unique structural features are particularly favorable for binding to the active site of farnesyltransferase.[1]

A detailed comparative analysis of the crystal structures of these compounds in complex with farnesyltransferase would be required to fully elucidate the specific molecular interactions that account for these differences in potency.

Conclusion and Future Directions

This compound is a valuable natural product with demonstrated inhibitory activity against farnesyltransferase, a key enzyme in oncogenic Ras signaling. While much of the research has focused on its analog, Andrastin A, the data available for this compound confirms its potential as a lead compound for the development of novel anticancer agents.

Future research should focus on several key areas:

  • Comprehensive Biological Profiling: A thorough evaluation of this compound's cytotoxicity against a broad panel of human cancer cell lines is needed to identify specific cancer types that may be particularly sensitive to its effects.

  • Pharmacokinetic and In Vivo Efficacy Studies: To assess its drug-like properties and therapeutic potential, pharmacokinetic studies and in vivo efficacy trials in animal models of cancer are essential.

  • Structure-Activity Relationship Studies: The synthesis of novel this compound derivatives and their biological evaluation will be crucial for optimizing its potency and selectivity, potentially leading to the development of more effective farnesyltransferase inhibitors.

  • Combination Therapies: Investigating the synergistic effects of this compound with other established anticancer drugs could reveal new therapeutic strategies with enhanced efficacy and reduced toxicity.

The continued exploration of this compound and its analogs holds significant promise for the discovery and development of the next generation of targeted cancer therapies.

References

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Andrastin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Andrastin B, a meroterpenoid natural product isolated from various Penicillium species, has garnered significant interest within the scientific community due to its promising biological activities. As a potent inhibitor of protein farnesyltransferase (FTase), this compound presents a compelling scaffold for the development of novel therapeutic agents, particularly in the realm of oncology. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of this compound and its analogs, offering valuable insights for researchers and drug development professionals. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes critical biological pathways and experimental workflows to facilitate a deeper understanding of this important natural product.

Core Structure of Andrastins

The andrastin family of meroterpenoids is characterized by a distinctive tetracyclic core, biosynthetically derived from a sesquiterpene and a tetraketide.[1] The core structure of this compound, along with its close analogs Andrastin A and C, features this complex steroidal-like framework with various oxygen-containing functional groups. The key structural features that have been the focus of SAR studies include the substituents on the A, B, C, and D rings of the andrastin scaffold.

Structure-Activity Relationship of Andrastin Analogs

The primary mechanism of action for this compound and its analogs is the inhibition of farnesyltransferase, a key enzyme in the post-translational modification of Ras proteins.[2][3] The farnesylation of Ras is crucial for its localization to the plasma membrane and subsequent activation of downstream signaling pathways that regulate cell growth, proliferation, and survival.[2] By inhibiting FTase, andrastins can disrupt these aberrant signaling cascades, which are often implicated in cancer.

Quantitative SAR Data: Farnesyltransferase Inhibition

The inhibitory activity of this compound and its naturally occurring analogs against protein farnesyltransferase provides a foundational understanding of their SAR. The following table summarizes the available quantitative data.

CompoundIC₅₀ (µM) against FarnesyltransferaseReference
Andrastin A -CHO-OH=O24.9[4]
This compound -CHO-H=O47.1[4]
Andrastin C -CH₂OH-OH=O13.3[4]
Andrastin D -CHO-OH-OH, -HData not available[5]

From this limited dataset, a preliminary SAR can be inferred:

  • Modification at R¹ and R²: The conversion of the aldehyde (R¹) and hydroxyl (R²) groups in Andrastin A to a primary alcohol (R¹) and hydroxyl (R²) in Andrastin C leads to a significant increase in potency (IC₅₀ = 13.3 µM). This suggests that the oxidation state at this position plays a critical role in the interaction with the enzyme.

  • Role of the Hydroxyl Group at R²: The absence of the hydroxyl group at the R² position in this compound, as compared to Andrastin A, results in a near doubling of the IC₅₀ value (47.1 µM vs. 24.9 µM), indicating that this hydroxyl group is important for inhibitory activity.

Cytotoxicity of Andrastin Analogs

Beyond their direct enzymatic inhibition, the cytotoxic effects of andrastin-type meroterpenoids against various cancer cell lines have been investigated. This data provides a more holistic view of their potential as anticancer agents.

CompoundCell LineIC₅₀ (µM)Reference
Penimeroterpenoid AA549 (Lung Carcinoma)82.61 ± 3.71[6]
Penimeroterpenoid AHCT116 (Colon Carcinoma)78.63 ± 2.85[6]
Penimeroterpenoid ASW480 (Colon Carcinoma)95.54 ± 1.46[6]
Penimeroterpenoids B & CA549, HCT116, SW480> 100[6]

The cytotoxicity data for penimeroterpenoids, which share the andrastin core, suggests that subtle structural modifications can significantly impact their anti-proliferative activity. For instance, Penimeroterpenoid A exhibited moderate cytotoxicity, while the closely related Penimeroterpenoids B and C were inactive at the tested concentrations.[6]

Experimental Protocols

A thorough understanding of the experimental methodologies used to generate SAR data is crucial for its interpretation and for designing future studies.

In Vitro Farnesyltransferase Inhibition Assay (Fluorescence-Based)

This assay is a common method for determining the inhibitory potential of compounds against farnesyltransferase.

Principle: The assay measures the transfer of a farnesyl group from farnesyl pyrophosphate (FPP) to a fluorescently labeled peptide substrate (e.g., Dansyl-GCVLS). The farnesylation of the peptide leads to a change in its hydrophobicity, which in turn alters the fluorescence properties of the dansyl group. Inhibitors of FTase will prevent this reaction, resulting in a diminished fluorescence signal.

Materials:

  • Recombinant human farnesyltransferase

  • Farnesyl pyrophosphate (FPP)

  • N-Dansyl-GCVLS peptide substrate

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 10 µM ZnCl₂, 5 mM DTT

  • Test compounds (e.g., this compound analogs) dissolved in DMSO

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Reaction Mixture: In each well of the microplate, add the following components in order:

    • Assay Buffer

    • Test compound solution (or DMSO for control)

    • N-Dansyl-GCVLS substrate

  • Enzyme Addition: Initiate the reaction by adding farnesyltransferase to each well.

  • FPP Addition: Immediately after the enzyme, add FPP to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Fluorescence Reading: Measure the fluorescence intensity at an excitation wavelength of ~340 nm and an emission wavelength of ~505 nm.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

Visualizing the biological context and experimental procedures is essential for a comprehensive understanding of this compound's SAR.

Ras Signaling Pathway and Farnesyltransferase Inhibition

The following diagram illustrates the central role of farnesyltransferase in the Ras signaling pathway and how its inhibition by compounds like this compound can disrupt downstream signaling cascades involved in cell proliferation and survival.

Ras_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Signaling RTK Receptor Tyrosine Kinase (RTK) SOS SOS RTK->SOS Activates Ras_inactive Inactive Ras-GDP Ras_active Active Ras-GTP Ras_inactive->Ras_active GDP/GTP Exchange Raf Raf Ras_active->Raf GrowthFactor Growth Factor GrowthFactor->RTK Binds SOS->Ras_inactive Activates FTase Farnesyltransferase (FTase) Farnesylated_Ras Farnesylated Ras FTase->Farnesylated_Ras AndrastinB This compound AndrastinB->FTase Inhibits Farnesyl_PP Farnesyl Pyrophosphate Farnesyl_PP->Farnesylated_Ras Unprocessed_Ras Unprocessed Ras Unprocessed_Ras->Farnesylated_Ras Farnesylation Farnesylated_Ras->Ras_inactive Membrane Localization MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes

Caption: Ras signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Farnesyltransferase Inhibition Assay

The logical flow of the in vitro farnesyltransferase inhibition assay can be visualized to clarify the experimental steps.

FTI_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis start Start prep_reagents Prepare Reagents: - Assay Buffer - FTase Enzyme - FPP Substrate - Dansyl-Peptide start->prep_reagents prep_compounds Prepare Serial Dilutions of Test Compounds start->prep_compounds add_reagents Add Buffer, Compound, and Dansyl-Peptide to Plate prep_reagents->add_reagents prep_compounds->add_reagents initiate_reaction Initiate Reaction with FTase and FPP add_reagents->initiate_reaction incubate Incubate at 37°C initiate_reaction->incubate read_fluorescence Read Fluorescence (Ex: 340nm, Em: 505nm) incubate->read_fluorescence calc_inhibition Calculate % Inhibition read_fluorescence->calc_inhibition determine_ic50 Determine IC50 Value calc_inhibition->determine_ic50 end End determine_ic50->end

Caption: Workflow for the in vitro farnesyltransferase inhibition assay.

Conclusion and Future Directions

The structure-activity relationship of this compound and its analogs as farnesyltransferase inhibitors is a promising area of research for the development of novel anticancer therapeutics. The available data, though limited, highlights the importance of specific functional groups on the andrastin core for potent enzymatic inhibition and cellular activity. Future research should focus on the systematic synthesis and evaluation of a broader range of this compound derivatives to build a more comprehensive SAR model. Such studies will be instrumental in optimizing the potency, selectivity, and pharmacokinetic properties of this fascinating class of natural products, ultimately paving the way for the development of clinically viable drug candidates.

References

Exploring the Therapeutic Potential of Andrastin B: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Andrastin B, a member of the andrastin family of meroterpenoids, has been identified as an inhibitor of protein farnesyltransferase (PFTase). This enzyme plays a critical role in the post-translational modification of various cellular proteins, including the Ras superfamily of small GTPases, which are frequently mutated in human cancers. By inhibiting PFTase, andrastins represent a potential avenue for anticancer drug development. This technical guide provides a comprehensive overview of the currently available data on this compound, including its discovery, biochemical activity, and the broader therapeutic context of farnesyltransferase inhibition. Due to the limited specific research on this compound, this paper also draws upon the wider knowledge of the andrastin family and the class of PFTase inhibitors to contextualize its potential.

Introduction

The search for novel therapeutic agents against cancer is a cornerstone of modern drug discovery. A key strategy in this endeavor is the identification of compounds that target cellular pathways essential for tumor growth and survival. One such pathway is the post-translational modification of proteins by farnesylation, a process catalyzed by protein farnesyltransferase (PFTase). The Ras family of oncoproteins, which are pivotal in signal transduction pathways regulating cell proliferation, differentiation, and survival, are critically dependent on farnesylation for their proper localization and function. Consequently, inhibitors of PFTase have been actively investigated as potential anticancer agents.

This compound, a natural product isolated from Penicillium sp. FO-3929, belongs to a class of meroterpenoids that have demonstrated inhibitory activity against PFTase. This whitepaper will delve into the technical details of this compound, summarizing the available quantitative data, outlining relevant experimental methodologies, and visualizing the pertinent biochemical pathways.

Quantitative Data

The primary quantitative measure of this compound's bioactivity is its ability to inhibit protein farnesyltransferase. The following table summarizes the reported half-maximal inhibitory concentration (IC50) for this compound and its analogues, Andrastin A and C, as identified in the foundational study by Uchida et al. (1996).[1]

CompoundIC50 against Protein Farnesyltransferase (μM)Source
Andrastin A24.9[1]
This compound 47.1 [1]
Andrastin C13.3[1]

Experimental Protocols

The following sections detail the methodologies relevant to the discovery and characterization of this compound.

Isolation and Purification of this compound

This compound was first isolated from the cultured broth of the fungal strain Penicillium sp. FO-3929.[1] The general workflow for its purification is as follows:

G cluster_0 Fermentation and Extraction cluster_1 Chromatographic Purification Fermentation Cultured broth of Penicillium sp. FO-3929 Extraction Extraction from broth supernatant Fermentation->Extraction SilicaGel Silica Gel Chromatography Extraction->SilicaGel ODS ODS Chromatography SilicaGel->ODS HPLC High-Performance Liquid Chromatography (HPLC) ODS->HPLC Andrastin_B Andrastin_B HPLC->Andrastin_B Pure this compound

Isolation workflow for this compound.
Structure Elucidation

The chemical structure of this compound was determined alongside its analogues, Andrastins A and C.[2] The process involved a combination of spectroscopic techniques, with the foundational structure of the andrastin skeleton being elucidated through advanced NMR and X-ray crystallography of a derivative of Andrastin A.[2]

Protein Farnesyltransferase Inhibition Assay (General Protocol)

While the specific parameters for the assay that determined the IC50 of this compound are detailed in the original publication, a general protocol for a fluorimetric PFTase inhibition assay is outlined below. This type of assay is commonly used to screen for PFTase inhibitors.

G cluster_0 Assay Preparation cluster_1 Reaction and Measurement cluster_2 Data Analysis Reagents Prepare Assay Buffer, PFTase Enzyme, Farnesyl Pyrophosphate (FPP), and Dansylated Peptide Substrate Mix Combine PFTase, FPP, peptide substrate, and this compound in a microplate well Reagents->Mix Inhibitor Prepare serial dilutions of this compound Inhibitor->Mix Incubate Incubate at a controlled temperature Mix->Incubate Measure Measure fluorescence intensity (Excitation/Emission ~340/550 nm) Incubate->Measure Plot Plot fluorescence vs. This compound concentration Measure->Plot Calculate Calculate IC50 value Plot->Calculate

General workflow for a PFTase inhibition assay.

Signaling Pathways and Mechanism of Action

The primary mechanism of action of this compound is the inhibition of protein farnesyltransferase. This enzyme is a key component of the protein prenylation pathway, which is crucial for the function of many signaling proteins.

The Ras Signaling Pathway and Farnesylation

The Ras proteins are a family of small GTPases that act as molecular switches in signal transduction pathways that control cell growth, proliferation, and survival. Oncogenic mutations in Ras genes are found in a significant percentage of human cancers, leading to constitutively active Ras signaling.

For Ras to be functional, it must be localized to the inner surface of the plasma membrane. This localization is dependent on a series of post-translational modifications, the first and most critical of which is the attachment of a 15-carbon farnesyl isoprenoid group to a cysteine residue at the C-terminus of the Ras protein. This reaction is catalyzed by PFTase.

G cluster_0 Ras Protein Maturation cluster_1 Inhibition by this compound cluster_2 Downstream Signaling Pro_Ras Pro-Ras (inactive, cytosolic) PFTase Protein Farnesyltransferase (PFTase) Pro_Ras->PFTase FPP Farnesyl Pyrophosphate FPP->PFTase Farnesylated_Ras Farnesylated Ras PFTase->Farnesylated_Ras Further_Processing Further Processing (Proteolysis, Methylation, Palmitoylation) Farnesylated_Ras->Further_Processing Mature_Ras Mature Ras (active, membrane-bound) Further_Processing->Mature_Ras Signal_Transduction Signal Transduction Mature_Ras->Signal_Transduction Andrastin_B This compound Andrastin_B->PFTase Inhibits Cell_Proliferation Cell Proliferation, Survival, etc. Signal_Transduction->Cell_Proliferation

The role of PFTase in Ras signaling and its inhibition by this compound.

By inhibiting PFTase, this compound prevents the farnesylation of Ras, thereby blocking its localization to the plasma membrane and subsequent activation of downstream oncogenic signaling pathways.

Conclusion and Future Directions

This compound has been identified as a micromolar inhibitor of protein farnesyltransferase. Its discovery has contributed to the understanding of natural product inhibitors of this important oncological target. However, the therapeutic potential of this compound remains largely unexplored. The available data is limited to its initial isolation and in vitro enzymatic inhibition.

To fully assess the therapeutic potential of this compound, further research is imperative. Key areas for future investigation include:

  • In-depth Cytotoxicity Profiling: Evaluation of this compound's cytotoxic effects against a broad panel of human cancer cell lines, including those with known Ras mutations.

  • In Vivo Efficacy Studies: Assessment of this compound's anti-tumor activity in preclinical animal models of cancer.

  • Pharmacokinetic and Pharmacodynamic Studies: Investigation of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to determine its drug-like potential.

  • Mechanism of Action Studies: Elucidation of the specific effects of this compound on downstream signaling pathways beyond general PFTase inhibition.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of this compound analogues to identify more potent and selective PFTase inhibitors.

References

Andrastin B: A Technical Deep Dive into its Impact on Cellular Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Andrastin B, a meroterpenoid compound, has been identified as a potent inhibitor of protein farnesyltransferase (PFTase). This enzyme plays a critical role in the post-translational modification of various cellular proteins, most notably the Ras family of small GTPases. By inhibiting PFTase, this compound disrupts the proper localization and function of Ras proteins, thereby interfering with downstream signaling cascades crucial for cell proliferation, survival, and differentiation. This technical guide provides an in-depth analysis of this compound's mechanism of action, its effects on key cell signaling pathways, and detailed experimental protocols for its study.

Introduction

The Ras proteins are central regulators of cellular signaling, acting as molecular switches that cycle between an active GTP-bound and an inactive GDP-bound state. Mutations in Ras genes are among the most common oncogenic drivers in human cancers, leading to constitutively active Ras and aberrant activation of downstream effector pathways, including the Raf-MEK-ERK (MAPK) and the Phosphoinositide 3-kinase (PI3K)-Akt-mTOR pathways. The farnesylation of Ras proteins, a lipid modification catalyzed by PFTase, is essential for their anchoring to the plasma membrane and subsequent participation in signal transduction. Consequently, inhibitors of PFTase, such as this compound, have emerged as a promising class of anti-cancer agents.

Mechanism of Action: Inhibition of Farnesyltransferase

This compound exerts its primary biological effect by directly inhibiting the enzymatic activity of protein farnesyltransferase. This inhibition is competitive with respect to the farnesyl pyrophosphate (FPP) substrate.

Quantitative Data: Farnesyltransferase Inhibition

The inhibitory potency of this compound against PFTase has been quantified, providing a key metric for its biochemical activity.

CompoundTargetIC50 (µM)Reference
This compoundProtein Farnesyltransferase47.1[1][2]
Andrastin AProtein Farnesyltransferase24.9[1][2]
Andrastin CProtein Farnesyltransferase13.3[1][2]

Impact on Cell Signaling Pathways

By preventing the farnesylation of Ras, this compound effectively curtails the activation of its downstream signaling networks. This disruption has profound consequences for cellular function and is the basis for its potential therapeutic applications.

The Ras-Raf-MEK-ERK (MAPK) Pathway

The MAPK pathway is a critical signaling cascade that regulates cell growth, proliferation, and differentiation. The inhibition of Ras farnesylation by this compound is expected to lead to a reduction in the activation of this pathway. This can be experimentally observed by measuring the phosphorylation status of key kinases in the cascade, such as MEK and ERK.

The PI3K-Akt-mTOR Pathway

The PI3K/Akt pathway is another major downstream effector of Ras, playing a crucial role in cell survival, proliferation, and metabolism. Inhibition of Ras function by this compound is hypothesized to downregulate this pathway, leading to decreased phosphorylation of Akt and its downstream targets.

Signaling Pathway Diagram

AndrastinB_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ras_GDP Inactive Ras-GDP Ras_GTP Active Ras-GTP Ras_GDP->Ras_GTP Activation Raf Raf Ras_GTP->Raf PI3K PI3K Ras_GTP->PI3K PFTase Farnesyl Transferase PFTase->Ras_GDP Farnesylation Andrastin_B This compound Andrastin_B->PFTase Inhibits MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation

Figure 1: Proposed mechanism of this compound's effect on Ras signaling pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

Protein Farnesyltransferase Inhibition Assay

This assay is used to determine the IC50 value of this compound against PFTase.

Workflow Diagram

PFTase_Assay_Workflow start Start reagents Prepare reaction mix: - PFTase enzyme - Farnesyl pyrophosphate (FPP) - Biotinylated Ras peptide - this compound (various conc.) start->reagents incubate Incubate at 37°C reagents->incubate stop Stop reaction incubate->stop transfer Transfer to streptavidin-coated plate stop->transfer wash Wash to remove unbound reagents transfer->wash add_ab Add Europium-labeled anti-farnesyl antibody wash->add_ab incubate2 Incubate add_ab->incubate2 wash2 Wash incubate2->wash2 read Read time-resolved fluorescence wash2->read analyze Calculate IC50 read->analyze MTT_Assay_Workflow start Start seed_cells Seed cancer cells in a 96-well plate start->seed_cells add_compound Treat with this compound (various concentrations) seed_cells->add_compound incubate Incubate for 24-72 hours add_compound->incubate add_mtt Add MTT reagent incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize read Measure absorbance at 570 nm solubilize->read analyze Calculate cell viability (%) and IC50 read->analyze Western_Blot_Workflow start Start treat_cells Treat cells with this compound start->treat_cells lyse_cells Lyse cells and collect protein treat_cells->lyse_cells quantify Quantify protein concentration lyse_cells->quantify sds_page Separate proteins by SDS-PAGE quantify->sds_page transfer Transfer proteins to a membrane sds_page->transfer block Block membrane transfer->block primary_ab Incubate with primary antibody (e.g., anti-p-ERK, anti-p-Akt) block->primary_ab wash1 Wash primary_ab->wash1 secondary_ab Incubate with HRP-conjugated secondary antibody wash1->secondary_ab wash2 Wash secondary_ab->wash2 detect Detect with chemiluminescent substrate wash2->detect analyze Analyze band intensity detect->analyze

References

The Convergent Origins of Andrastin B: A Technical Guide to its Polyketide-Terpenoid Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Deep Dive into the Hybrid Polyketide-Terpenoid Genesis of Andrastin B, a Meroterpenoid with Therapeutic Potential

This technical guide offers an in-depth exploration of the biosynthetic pathway of this compound, a promising meroterpenoid with potential applications in drug development. By dissecting its hybrid polyketide and terpenoid origins, we provide researchers, scientists, and drug development professionals with a comprehensive understanding of the genetic and enzymatic machinery responsible for its creation. This document details the key biosynthetic genes, their functional roles as elucidated by quantitative gene silencing studies, and the regulatory networks that govern its production. Furthermore, we furnish detailed experimental protocols for the key methodologies cited, empowering fellow researchers to replicate and expand upon these findings.

The Andrastin Biosynthetic Gene Cluster: A Blueprint for a Hybrid Molecule

This compound, a member of the andrastin family of meroterpenoids, originates from a complex biosynthetic pathway that marries elements of both polyketide and terpenoid synthesis. The genetic foundation for this pathway is encoded within a dedicated biosynthetic gene cluster (BGC), termed the adr cluster. This cluster has been identified and characterized in several species of the Penicillium genus, most notably P. chrysogenum and P. roqueforti.[1][2]

The adr cluster in P. roqueforti spans approximately 29.4 kbp and comprises ten essential genes: adrA, adrC, adrD, adrE, adrF, adrG, adrH, adrI, adrJ, and adrK. An eleventh gene, adrB, is present in the P. chrysogenum cluster but exists as a non-functional pseudogene in P. roqueforti. The functions of the proteins encoded by these genes have been inferred through bioinformatics and experimentally validated through gene silencing and heterologous expression studies.[3][4]

Table 1: Genes of the Andrastin Biosynthetic Cluster and Their Putative Functions

GeneEncoded ProteinPutative Function
adrD Polyketide Synthase (PKS)Catalyzes the formation of the 3,5-dimethylorsellinic acid (DMOA) polyketide core from acetyl-CoA and malonyl-CoA.[3]
adrG Farnesyl Diphosphate SynthaseSynthesizes the farnesyl diphosphate (FPP) precursor from the terpenoid pathway.[3]
adrK PrenyltransferaseAttaches the FPP to the DMOA core.[3]
adrH FAD-dependent MonooxygenaseLikely involved in the epoxidation of the farnesyl moiety.[3]
adrI Terpene CyclaseCatalyzes the complex cyclization cascade of the prenylated intermediate to form the andrastin scaffold.[3]
adrF Short-chain Dehydrogenase/Reductase (SDR)Oxidation of the C-3 hydroxyl group.[4]
adrE KetoreductaseReduction of the C-3 carbonyl group.[4]
adrJ AcetyltransferaseAcetylation of a hydroxyl group on the andrastin core.[4]
adrA P450 MonooxygenaseCatalyzes multiple oxidative modifications in the final steps of the pathway.[4]
adrC Major Facilitator Superfamily (MFS) TransporterRequired for andrastin production, though not directly involved in secretion.[1]

The Biosynthetic Pathway: A Step-by-Step Assembly

The biosynthesis of this compound is a multi-step process that begins with the convergence of the polyketide and terpenoid pathways. The proposed pathway, based on gene function analysis and heterologous reconstitution experiments, is as follows:

  • Formation of Precursors: The pathway initiates with the synthesis of two key precursors: 3,5-dimethylorsellinic acid (DMOA), a polyketide synthesized by the PKS AdrD, and farnesyl diphosphate (FPP), a sesquiterpene synthesized by AdrG.[3]

  • Prenylation: The prenyltransferase AdrK then catalyzes the attachment of the FPP molecule to the DMOA core.[3]

  • Epoxidation and Cyclization: The resulting intermediate is believed to be modified by the monooxygenase AdrH before the terpene cyclase AdrI orchestrates a complex series of cyclizations to form the characteristic tetracyclic androstane skeleton of the andrastins.[3][4]

  • Tailoring Reactions: A series of tailoring enzymes then modify this core structure. These modifications include oxidations, reductions, and acetylations catalyzed by AdrF, AdrE, AdrJ, and AdrA to produce the various andrastin analogues, including this compound.[4] this compound is an intermediate in this tailoring phase, which ultimately leads to the production of Andrastin A.[4]

Andrastin_Biosynthesis AcetylCoA Acetyl-CoA + Malonyl-CoA AdrD AdrD (PKS) AcetylCoA->AdrD FPP_precursors Isoprenoid Pathway AdrG AdrG (FPPS) FPP_precursors->AdrG DMOA 3,5-Dimethylorsellinic Acid (DMOA) AdrK AdrK (PT) DMOA->AdrK FPP Farnesyl Diphosphate (FPP) FPP->AdrK Prenylated_DMOA Prenylated DMOA AdrH_I AdrH (Monooxygenase) AdrI (Terpene Cyclase) Prenylated_DMOA->AdrH_I Cyclized_Intermediate Andrastin Scaffold Andrastin_E Andrastin E Cyclized_Intermediate->Andrastin_E AdrF_E AdrF (SDR) AdrE (Ketoreductase) Andrastin_E->AdrF_E Andrastin_F Andrastin F AdrJ AdrJ (Acetyltransferase) Andrastin_F->AdrJ Andrastin_B_C This compound/C AdrA AdrA (P450) Andrastin_B_C->AdrA Andrastin_A Andrastin A AdrD->DMOA AdrG->FPP AdrK->Prenylated_DMOA AdrH_I->Cyclized_Intermediate AdrF_E->Andrastin_F AdrJ->Andrastin_B_C AdrA->Andrastin_A

Proposed biosynthetic pathway of Andrastin A, with this compound as a key intermediate.

Quantitative Analysis of Gene Function through RNA Silencing

To elucidate the in vivo function of the adr genes, RNA-mediated gene silencing experiments were conducted in P. roqueforti.[3] The results of these studies demonstrated a significant reduction in Andrastin A production upon the silencing of each of the ten genes in the cluster, confirming their essential role in the biosynthetic pathway.[3]

Table 2: Quantitative Impact of adr Gene Silencing on Andrastin A Production in P. roqueforti

Silenced GeneFunctionAndrastin A Production (% of Wild-Type)
adrA P450 Monooxygenase14.0 - 57.7%
adrC MFS TransporterSignificant Reduction (exact % not specified)
adrD Polyketide Synthase8.6 - 56.7%
adrE Ketoreductase14.0 - 57.7%
adrF Short-chain Dehydrogenase/Reductase14.0 - 57.7%
adrG Farnesyl Diphosphate Synthase8.6 - 56.7%
adrH FAD-dependent Monooxygenase8.6 - 56.7%
adrI Terpene Cyclase14.0 - 57.7%
adrJ Acetyltransferase14.0 - 57.7%
adrK Prenyltransferase8.6 - 56.7%
Data extracted from Rojas-Aedo et al. (2017). The range represents the production levels observed in different transformants.[3]

Regulation of the Andrastin Biosynthetic Pathway

The expression of the adr gene cluster is subject to regulation by global secondary metabolism regulators. In P. roqueforti, the methyltransferase LaeA, a key component of the velvet complex, has been shown to be a positive regulator of andrastin biosynthesis. Disruption of the laeA gene leads to a substantial reduction in the production of andrastin and a significant downregulation in the expression of the adr biosynthetic genes.[5] This indicates that LaeA plays a crucial role in the chromatin remodeling of the adr cluster, making it accessible for transcription.

LaeA_Regulation LaeA LaeA (Methyltransferase) Velvet_Complex Velvet Complex LaeA->Velvet_Complex Forms complex with Chromatin adr Gene Cluster Chromatin Velvet_Complex->Chromatin Induces open state of Transcription Transcription of adr Genes Chromatin->Transcription Allows Andrastin_B This compound Biosynthesis Transcription->Andrastin_B

Regulatory role of LaeA in the activation of the andrastin biosynthetic gene cluster.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

RNA-Mediated Gene Silencing in Penicillium roqueforti

This protocol is adapted from Rojas-Aedo et al. (2017).[3]

  • Vector Construction:

    • Amplify a 300-500 bp internal fragment of the target adr gene using PCR with primers containing NcoI restriction sites.

    • Digest the PCR product and the pJL43-RNAi vector with NcoI.

    • Ligate the digested gene fragment into the pJL43-RNAi vector to generate the silencing construct.

  • Protoplast Preparation:

    • Grow P. roqueforti in liquid Power medium for 48 hours at 28°C.

    • Harvest mycelia by filtration and wash with sterile water.

    • Resuspend mycelia in an osmotic stabilizer solution (e.g., 1.2 M MgSO4) containing a lytic enzyme mixture (e.g., Glucanex).

    • Incubate at 30°C with gentle shaking until protoplasts are released.

    • Filter the protoplast suspension through sterile glass wool and collect by centrifugation.

    • Wash protoplasts with osmotic stabilizer solution and resuspend in STC buffer (1.2 M sorbitol, 10 mM Tris-HCl pH 7.5, 50 mM CaCl2).

  • Transformation:

    • Mix 10 µg of the silencing plasmid with 1x10^7 protoplasts.

    • Add PEG 4000 solution and incubate on ice for 20 minutes.

    • Add STC buffer and mix gently.

    • Plate the transformation mixture onto regeneration medium containing a selection agent (e.g., phleomycin).

    • Incubate at 28°C for 5-7 days until transformants appear.

  • Confirmation of Silencing:

    • Extract total RNA from the wild-type and transformant strains.

    • Perform quantitative real-time PCR (qRT-PCR) to measure the transcript levels of the target gene.

RNA_Silencing_Workflow PCR 1. PCR Amplification of Gene Fragment Ligation 2. Ligation into pJL43-RNAi Vector PCR->Ligation Transformation 4. PEG-mediated Transformation Ligation->Transformation Protoplast 3. Protoplast Preparation Protoplast->Transformation Selection 5. Selection of Transformants Transformation->Selection qRT_PCR 6. qRT-PCR Analysis Selection->qRT_PCR Analysis 7. Quantify Andrastin Production (HPLC) Selection->Analysis

Workflow for RNA-mediated gene silencing in Penicillium roqueforti.
HPLC Analysis of Andrastin Production

This protocol is based on the methods described by Rojas-Aedo et al. (2017).[3]

  • Sample Preparation:

    • Grow fungal strains on YES agar for 7 days at 28°C.

    • Extract the mycelium and agar with an ethyl acetate:dichloromethane:methanol (3:2:1) mixture containing 1% formic acid overnight.

    • Sonicate the mixture for 30 minutes and filter.

    • Evaporate the solvent and resuspend the residue in methanol.

  • HPLC Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water (solvent A) and acetonitrile (solvent B), both with 0.1% formic acid.

    • Gradient: A typical gradient might be from 10% B to 100% B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: Diode array detector (DAD) monitoring at wavelengths relevant for andrastins (e.g., 210 nm, 254 nm).

    • Quantification: Use a standard curve of purified this compound to quantify its concentration in the samples.

Heterologous Expression of the adr Gene Cluster in Aspergillus oryzae

This protocol is a generalized procedure based on methodologies for heterologous expression of fungal BGCs in A. oryzae.[6][7]

  • Gene Cluster Amplification and Vector Assembly:

    • Amplify the individual adr genes from P. chrysogenum genomic DNA using high-fidelity PCR.

    • Assemble the genes into a suitable expression vector (e.g., pTAex3) under the control of a strong constitutive promoter (e.g., amyB promoter) using techniques like yeast homologous recombination or Gibson assembly. Multiple genes can be assembled into a single vector.

  • Protoplast Transformation of A. oryzae:

    • Prepare protoplasts from a suitable A. oryzae host strain (e.g., a strain with a selectable marker like pyrG auxotrophy).

    • Transform the protoplasts with the expression vector(s) containing the adr genes using a PEG-CaCl2 mediated method.

    • Select for transformants on a minimal medium lacking the auxotrophic requirement (e.g., uridine for a pyrG mutant).

  • Cultivation and Metabolite Extraction:

    • Cultivate the positive transformants in a suitable production medium (e.g., Czapek-Dox medium) for 5-7 days.

    • Extract the culture broth and mycelium with an organic solvent like ethyl acetate.

  • Metabolite Analysis:

    • Analyze the crude extract using HPLC-MS to detect the production of andrastins.

    • Compare the retention times and mass spectra with authentic standards of this compound and other andrastins.

Conclusion

The biosynthesis of this compound is a testament to the metabolic ingenuity of fungi, showcasing a sophisticated interplay between polyketide and terpenoid pathways. The elucidation of the adr gene cluster and the characterization of its constituent enzymes provide a roadmap for the targeted engineering of this pathway. This knowledge can be leveraged for the overproduction of this compound for further pharmacological evaluation and for the generation of novel andrastin analogues with potentially enhanced therapeutic properties. The detailed protocols provided herein serve as a valuable resource for researchers aiming to further unravel the complexities of meroterpenoid biosynthesis and to harness the vast chemical diversity of the fungal kingdom for drug discovery.

References

Methodological & Application

Application Note: Purification of Andrastin B Using Silica Gel Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Andrastin B is a meroterpenoid natural product, a class of compounds with hybrid biosynthetic origins.[1][2] It is produced by several species of fungi, most notably from the genus Penicillium, including strains like Penicillium sp. FO-3929 and Penicillium roqueforti.[3][4] this compound has garnered significant interest within the research and drug development communities due to its biological activities. It is recognized as an inhibitor of protein farnesyltransferase (FTase), an enzyme involved in the post-translational modification of key signaling proteins like Ras.[3][4][5] The inhibition of this enzyme is a promising strategy for anticancer drug development.[6][7]

The isolation and purification of this compound from fungal fermentation broths are critical steps for its structural elucidation, biological evaluation, and further development. Silica gel column chromatography is a fundamental and widely employed technique for the purification of this compound from crude fungal extracts.[3] This document provides a detailed protocol for the purification of this compound using this method.

Quantitative Data Summary

The following table summarizes key quantitative information for this compound.

PropertyDataReference
Molecular Formula C₂₈H₄₀O₇[4]
Molecular Weight 488.6 g/mol [4]
Biological Activity Inhibitor of protein farnesyltransferase (EC 2.5.1.58)[3][4]
IC₅₀ Value 47.1 µM (against protein farnesyltransferase)[3]
Source Organism Penicillium sp. FO-3929, Penicillium roqueforti[3][4]
Compound Class Meroterpenoid[1][4]

Experimental Protocols

This section details the methodology for the extraction and purification of this compound from a Penicillium culture.

Fungal Fermentation and Extraction

This protocol is adapted from methods used for extracting Andrastin-type compounds from Penicillium species.[6]

  • 1.1. Fungal Culture: Cultivate the this compound-producing Penicillium strain on a suitable solid or liquid medium (e.g., YES agar or broth) for a period conducive to secondary metabolite production (typically 7-14 days).

  • 1.2. Extraction:

    • Harvest the fungal mycelium and the culture medium.

    • Combine the mycelium and medium and extract overnight with a solvent mixture. A common system is an ethyl acetate:dichloromethane:methanol (3:2:1, v/v/v) mixture, often with 1% formic acid to improve the extraction of acidic compounds.[6]

    • Perform sonication for approximately 30 minutes to facilitate cell lysis and enhance extraction efficiency.[6]

    • Separate the organic extract from the fungal biomass and aqueous phase by filtration or centrifugation.

    • Concentrate the organic extract under reduced pressure using a rotary evaporator to yield a crude extract.

Silica Gel Column Chromatography Purification

This is a generalized protocol for flash column chromatography, a rapid form of silica gel chromatography suitable for purifying compounds like this compound.[8]

  • 2.1. Column Preparation (Wet-Packing Method):

    • Select a glass column of appropriate size (e.g., 40 mm diameter for gram-scale purification).[8]

    • Place a small plug of glass wool at the bottom of the column to retain the stationary phase.[9]

    • In a separate beaker, prepare a slurry of silica gel (e.g., 40-63 µm particle size) in a non-polar solvent, such as hexane or petroleum ether.[8][9]

    • Pour the silica gel slurry into the column. Allow the silica to settle, tapping the column gently to ensure even packing and remove air bubbles.[9]

    • Add more slurry until the desired column height is reached (a general rule is a 20:1 to 100:1 ratio of silica gel weight to crude extract weight).

    • Open the stopcock to drain the excess solvent, ensuring the solvent level does not fall below the top of the silica bed.

    • Equilibrate the packed column by passing 2-3 column volumes of the initial elution solvent (e.g., 100% hexane) through it.

  • 2.2. Sample Loading:

    • Dissolve the crude extract obtained in step 1.2.5 in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).

    • Alternatively, for samples not easily soluble, perform a "dry loading" by adsorbing the crude extract onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting dry powder to the top of the packed column.

  • 2.3. Elution and Fraction Collection:

    • Begin elution with a non-polar solvent (e.g., 100% hexane or petroleum ether) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). This is known as gradient elution.

    • A suggested gradient could be:

      • Hexane/Ethyl Acetate (95:5)

      • Hexane/Ethyl Acetate (90:10)

      • Hexane/Ethyl Acetate (80:20)

      • ... and so on, up to 100% ethyl acetate. The optimal gradient must be determined empirically, often guided by prior Thin Layer Chromatography (TLC) analysis.

    • Collect fractions of a consistent volume (e.g., 10-20 mL) into labeled test tubes. A general guideline is to collect fractions with a volume equal to about half the mass of silica gel in grams.[8]

  • 2.4. Fraction Analysis and Compound Isolation:

    • Monitor the collected fractions for the presence of this compound using TLC. Spot a small aliquot from each fraction onto a silica gel TLC plate.

    • Develop the TLC plate in a suitable solvent system (e.g., hexane:ethyl acetate, 7:3 v/v). Visualize the spots under UV light (254 nm) and/or by staining with a suitable reagent (e.g., potassium permanganate).

    • Combine the fractions that contain pure this compound (as determined by TLC).

    • Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified this compound.

    • Confirm the purity and identity of the final compound using High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[10][11]

Visualizations

Workflow for this compound Purification

Andrastin_B_Purification_Workflow culture Penicillium sp. Culture extraction Solvent Extraction (EtOAc:DCM:MeOH) culture->extraction concentrate Concentration (Rotary Evaporation) extraction->concentrate crude_extract Crude Extract concentrate->crude_extract chromatography Silica Gel Column Chromatography crude_extract->chromatography fractions Fraction Collection chromatography->fractions analysis TLC / HPLC Analysis fractions->analysis pure_fractions Combine Pure Fractions analysis->pure_fractions Identify final_product Pure this compound pure_fractions->final_product Evaporate Solvent

Caption: Workflow for the extraction and purification of this compound.

Mechanism of Action: Inhibition of Ras Farnesylation

Ras_Signaling_Pathway_Inhibition cluster_membrane Cell Membrane Ras_F Farnesylated Ras (Active) Proliferation Cell Proliferation Signaling Ras_F->Proliferation Activates Ras_Pre Precursor Ras (Inactive) FTase Farnesyltransferase (FTase) Ras_Pre->FTase FPP Farnesyl Pryophosphate (FPP) FPP->FTase FTase->Ras_F Farnesylation AndrastinB This compound AndrastinB->FTase Inhibition

Caption: this compound inhibits farnesyltransferase (FTase), preventing Ras activation.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Andrastin B

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Andrastin B belongs to a family of meroterpenoid compounds, the andrastins, which have garnered significant interest due to their potential as protein farnesyltransferase inhibitors.[1][2] Accurate and reliable quantification of this compound is crucial for various stages of drug discovery and development, including fermentation process optimization, purification, and pharmacokinetic studies. This application note provides a detailed high-performance liquid chromatography (HPLC) method for the analysis of this compound. The described protocol is based on established methods for the closely related Andrastin A and is expected to provide a robust starting point for the analysis of this compound.[3][4]

Experimental Protocols

Sample Preparation

Effective sample preparation is critical to ensure the accuracy and longevity of the HPLC system.[5][6][7] The following protocol is a general guideline for the extraction of andrastins from fungal cultures.[3]

Materials:

  • Ethyl acetate

  • Dichloromethane

  • Methanol

  • Formic acid

  • 0.45 µm syringe filter (e.g., Millex-HV hydrophilic PVDF)

  • Sonicator

  • Rotary evaporator or nitrogen evaporator

Procedure:

  • For fungal cultures grown on solid agar, the mycelium and agar can be extracted. For liquid cultures, the broth can be extracted directly.

  • To the sample, add a 3:2:1 mixture of ethyl acetate:dichloromethane:methanol containing 1% formic acid. Use a sufficient volume to completely immerse the sample (e.g., 50 mL for a standard petri dish).

  • Extract overnight with gentle agitation.

  • Sonicate the mixture for 30 minutes to enhance extraction efficiency.[3]

  • Filter the extract through a 0.45 µm syringe filter to remove particulate matter.[3][5]

  • Evaporate the solvent under reduced pressure or a stream of nitrogen.

  • Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 1 mL) for HPLC analysis.

HPLC Method

The following HPLC method is adapted from a validated method for Andrastin A and is recommended for the analysis of this compound.[3][4] Method optimization may be required depending on the specific sample matrix and HPLC system.

Instrumentation:

  • HPLC system with a binary pump, autosampler, and a photodiode array (PDA) or UV detector.

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]

Chromatographic Conditions:

ParameterCondition
Mobile Phase A Water with 0.05% Formic Acid[4]
Mobile Phase B Acetonitrile[4]
Gradient See Table 2
Flow Rate 1.2 mL/min[3]
Injection Volume 10 µL[4]
Column Temperature 35°C[3]
Detection UV at 220 nm and 254 nm

Table 1: HPLC Chromatographic Conditions

Gradient Elution Program:

Time (min)% Mobile Phase B
015
2568
27100
32100
3415
4015

Table 2: Gradient Elution Program [3]

Data Presentation

Quantitative analysis of this compound can be achieved by creating a calibration curve using a purified standard. The following table summarizes typical validation parameters that should be assessed for the method.

ParameterTypical Value
Linearity (R²) > 0.999[9]
Limit of Detection (LOD) Matrix-dependent
Limit of Quantification (LOQ) Matrix-dependent
Recovery 68.2% - 93.4% (for Andrastin A in various nut matrices)[4]
Precision (%RSD) < 5%
Accuracy (%Recovery) 95 - 105%

Table 3: Summary of Method Validation Parameters

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the analysis of this compound from sample preparation to data analysis.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Fungal Culture Extraction Solvent Extraction (EtOAc:DCM:MeOH + HCOOH) Sample->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection HPLC Injection Reconstitution->Injection Separation C18 Reversed-Phase Gradient Elution Injection->Separation Detection UV Detection Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Quantification (Calibration Curve) Chromatogram->Quantification Report Report Quantification->Report

Caption: Experimental workflow for this compound analysis.

Signaling Pathway Context (Hypothetical)

While the direct signaling pathway of this compound is a subject of ongoing research, its inhibitory action on protein farnesyltransferase is a key aspect. This enzyme is crucial for the post-translational modification of Ras proteins, which are central to many signal transduction pathways regulating cell growth and proliferation. The following diagram provides a simplified, hypothetical representation of where this compound might act.

G cluster_pathway Simplified Ras Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras_inactive Inactive Ras Receptor->Ras_inactive FTase Farnesyltransferase Ras_inactive->FTase Farnesylation Ras_active Active Ras-GTP Downstream Downstream Signaling (e.g., RAF-MEK-ERK) Ras_active->Downstream AndrastinB This compound AndrastinB->FTase Inhibition FTase->Ras_active Proliferation Cell Proliferation Downstream->Proliferation

Caption: Hypothetical inhibition of Ras signaling by this compound.

References

Application Notes and Protocols for Mass Spectrometry Analysis of Andrastin B and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the mass spectrometry analysis of Andrastin B and its derivatives. The protocols outlined below cover qualitative and quantitative analysis, offering insights into the structural elucidation and biological context of these promising secondary metabolites.

Introduction to this compound and its Derivatives

This compound belongs to the andrastin family of meroterpenoids, which are hybrid natural products derived from both polyketide and terpenoid pathways[1][2]. Produced by various Penicillium species, andrastins have garnered significant interest due to their diverse biological activities[3]. Notably, Andrastin A, B, and C have been identified as inhibitors of protein farnesyltransferase, an enzyme implicated in oncogenic Ras protein function[4][5][6]. This inhibitory action makes them promising candidates for anticancer drug development. Furthermore, some andrastins have been shown to interact with P-glycoprotein (P-gp), a key player in multidrug resistance in cancer cells[7].

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for the analysis of this compound and its derivatives. It enables sensitive and specific detection, accurate mass measurement for molecular formula determination, and structural characterization through fragmentation analysis.

Quantitative and Qualitative Data Summary

The following table summarizes key mass spectrometric data for this compound and some of its known derivatives. This information is crucial for targeted analysis and structural identification.

Compound NameMolecular FormulaExact Mass (m/z) [M+H]⁺Key Biological ActivityReference
Andrastin AC₂₈H₃₈O₅471.2741Farnesyltransferase Inhibitor[4][6]
This compound C₂₈H₃₈O₆ 487.2690 Farnesyltransferase Inhibitor [4][6]
Andrastin CC₂₈H₃₆O₅469.2585Farnesyltransferase Inhibitor[4][6]
Andrastin DC₂₈H₃₈O₇503.2639Farnesyltransferase Inhibitor[1]
Penimeroterpenoid AC₂₈H₃₈O₈519.2588Cytotoxic[2]
Penimeroterpenoid BC₂₈H₃₈O₉535.2538Not specified[2]
Penimeroterpenoid CC₂₇H₃₆O₈497.2432Not specified[2]

Experimental Protocols

Sample Preparation from Fungal Culture

This protocol is designed for the extraction of this compound and its derivatives from Penicillium sp. cultures for LC-MS analysis.

Materials:

  • Fungal culture broth and/or mycelia

  • Ethyl acetate (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Methanol (LC-MS grade)

  • 0.22 µm syringe filters

Protocol:

  • Extraction:

    • For liquid cultures, partition the culture broth (e.g., 1 L) with an equal volume of ethyl acetate three times.

    • For solid cultures, homogenize the agar and mycelia and extract with ethyl acetate containing 1% formic acid.

    • Combine the organic extracts.

  • Drying and Concentration:

    • Dry the combined ethyl acetate extract over anhydrous sodium sulfate.

    • Filter the dried extract to remove the sodium sulfate.

    • Concentrate the filtrate to dryness using a rotary evaporator at a temperature not exceeding 40°C.

  • Reconstitution:

    • Reconstitute the dried extract in a known volume of methanol (e.g., 1 mL).

    • Vortex the sample for 1 minute to ensure complete dissolution.

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an LC vial.

  • Storage: Store the prepared samples at -20°C until LC-MS analysis.

Quantitative LC-MS/MS Analysis

This protocol outlines a general method for the quantitative analysis of this compound in biological matrices using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Method optimization and validation are crucial for accurate quantification.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions (to be optimized):

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A starting condition of 10-20% B, increasing to 95-100% B over 10-15 minutes, followed by a wash and re-equilibration step.

  • Flow Rate: 0.2-0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions (to be optimized for this compound):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.0-4.0 kV

  • Source Temperature: 120-150°C

  • Desolvation Temperature: 350-450°C

  • Cone Gas Flow: 50-100 L/hr

  • Desolvation Gas Flow: 600-800 L/hr

  • MRM Transitions:

    • Precursor Ion (Q1): m/z 487.3 (for [M+H]⁺ of this compound)

    • Product Ions (Q3): To be determined by infusing a pure standard of this compound and performing product ion scans. At least two transitions should be selected for quantification and confirmation. The collision energy (CE) for each transition must be optimized.

Putative MRM Transitions for this compound (Requires Experimental Verification):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Use
This compound487.3Fragment 1Optimized CEQuantifier
This compound487.3Fragment 2Optimized CEQualifier

Data Analysis:

  • Generate a calibration curve using a series of known concentrations of a certified this compound standard.

  • Quantify this compound in samples by comparing the peak area of the quantifier MRM transition to the calibration curve.

  • Confirm the identity of this compound by the presence of the qualifier MRM transition and the correct retention time.

Putative Fragmentation Pattern of this compound

Understanding the fragmentation pattern is essential for structural confirmation and for developing robust MRM methods. Based on the general principles of steroid and terpenoid fragmentation, the following is a putative fragmentation pathway for this compound under collision-induced dissociation (CID). The core structure is an ent-5α,14β-androstane skeleton.

The initial precursor ion in positive ESI mode will be the protonated molecule, [M+H]⁺, at m/z 487.3. Common fragmentation pathways for such structures involve neutral losses of small molecules like water (H₂O) and carbon monoxide (CO), as well as cleavages within the ring system.

G M This compound [M+H]⁺ m/z 487.3 F1 [M+H-H₂O]⁺ m/z 469.3 M->F1 - H₂O F2 [M+H-2H₂O]⁺ m/z 451.3 F1->F2 - H₂O F3 [M+H-H₂O-CO]⁺ m/z 441.3 F1->F3 - CO F4 Further Fragmentation F2->F4 F3->F4

Caption: Putative fragmentation pathway of this compound.

Signaling Pathways and Experimental Workflows

Farnesyltransferase Inhibition Signaling Pathway

This compound inhibits farnesyltransferase, an enzyme crucial for the post-translational modification of Ras proteins. This inhibition prevents the farnesylation of Ras, thereby blocking its membrane localization and subsequent activation of downstream signaling cascades involved in cell proliferation and survival, such as the Raf-MEK-ERK and PI3K-Akt-mTOR pathways[1][8].

G cluster_0 Cell Membrane cluster_1 Cytoplasm Growth Factor Receptor Growth Factor Receptor Ras Ras Growth Factor Receptor->Ras Activates Raf Raf Ras->Raf PI3K PI3K Ras->PI3K Growth Factor Growth Factor Growth Factor->Growth Factor Receptor Pre-Ras Pre-Ras Pre-Ras->Ras Farnesylation Farnesyl Pyrophosphate Farnesyl Pyrophosphate Farnesyltransferase Farnesyltransferase Farnesyl Pyrophosphate->Farnesyltransferase Farnesyltransferase->Ras This compound This compound This compound->Farnesyltransferase Inhibits MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation & Survival Proliferation & Survival ERK->Proliferation & Survival Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation & Survival

Caption: this compound inhibits farnesyltransferase, blocking Ras signaling.

P-glycoprotein Interaction Workflow

This compound can also interact with P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter that functions as an efflux pump for a wide range of xenobiotics, including many anticancer drugs. Inhibition of P-gp can reverse multidrug resistance by increasing the intracellular concentration of co-administered therapeutic agents.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Drug Drug Drug_in Drug Drug->Drug_in Diffusion This compound This compound P-glycoprotein P-glycoprotein This compound->P-glycoprotein Inhibits P-glycoprotein->Drug Efflux ADP + Pi ADP + Pi P-glycoprotein->ADP + Pi Drug_in->P-glycoprotein ATP ATP ATP->P-glycoprotein

Caption: this compound inhibits P-glycoprotein mediated drug efflux.

General Experimental Workflow for Mass Spectrometry Analysis

The following diagram illustrates a typical workflow for the analysis of this compound and its derivatives from sample collection to data analysis.

G A Sample Collection (e.g., Fungal Culture) B Extraction (Liquid-Liquid or Solid-Liquid) A->B C Concentration & Reconstitution B->C D LC-MS/MS Analysis (Qualitative or Quantitative) C->D E Data Processing (Peak Integration, Library Search) D->E F Data Analysis (Quantification, Structural Elucidation) E->F

Caption: General workflow for this compound analysis by LC-MS/MS.

References

Application Notes and Protocols for In Vitro Farnesyltransferase Inhibition Assay of Andrastin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Andrastin B, a metabolite produced by various Penicillium species, has been identified as an inhibitor of protein farnesyltransferase (FTase). FTase is a crucial enzyme in the post-translational modification of a variety of proteins, most notably members of the Ras superfamily of small GTP-binding proteins. The farnesylation of these proteins is essential for their localization to the cell membrane and subsequent activation of downstream signaling pathways that regulate cell growth, proliferation, and differentiation. Dysregulation of these pathways is a hallmark of many cancers, making FTase an attractive target for anticancer drug development. This document provides detailed protocols and application notes for the in vitro assessment of this compound as a farnesyltransferase inhibitor.

Quantitative Data

The inhibitory activity of this compound and its analogs against protein farnesyltransferase has been previously determined. The half-maximal inhibitory concentration (IC50) values are summarized in the table below for comparative analysis.

CompoundIC50 (µM)[1]
Andrastin A24.9
This compound 47.1
Andrastin C13.3

Signaling Pathway

Farnesyltransferase catalyzes the attachment of a farnesyl group from farnesyl pyrophosphate (FPP) to a cysteine residue within the C-terminal CaaX box of target proteins, such as Ras. This modification is critical for the membrane association and function of these proteins in signal transduction. Inhibition of FTase by compounds like this compound disrupts these signaling cascades.

Farnesyltransferase_Signaling_Pathway cluster_0 Cell Membrane Ras_inactive Inactive Ras-GDP (Cytosolic) Ras_active Active Ras-GTP (Membrane-bound) Ras_inactive->Ras_active Signal (e.g., Growth Factor) FTase Farnesyltransferase (FTase) Ras_inactive->FTase Effector Downstream Effectors (e.g., Raf, PI3K) Ras_active->Effector Signal Transduction FPP Farnesyl Pyrophosphate (FPP) FPP->FTase FTase->Ras_inactive Farnesylation AndrastinB This compound AndrastinB->FTase GEF GEF GEF->Ras_inactive GDP/GTP Exchange GAP GAP GAP->Ras_active GTP Hydrolysis

Caption: Farnesyltransferase signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Two common methods for in vitro farnesyltransferase inhibition assays are presented below: a fluorescence-based assay and a radioactive scintillation proximity assay (SPA).

Protocol 1: Fluorescence-Based Farnesyltransferase Inhibition Assay

This protocol is adapted from commercially available kits and provides a non-radioactive method for measuring FTase activity.

Materials:

  • Recombinant Farnesyltransferase (FTase)

  • Farnesyl Pyrophosphate (FPP)

  • Dansylated Peptide Substrate (e.g., Dansyl-GCVLS)

  • This compound (or other test inhibitors)

  • Assay Buffer: 50 mM HEPES (pH 7.5), 50 mM NaCl, 10 mM MgCl₂, 5 mM DTT

  • TCEP (tris(2-carboxyethyl)phosphine)

  • DMSO (for dissolving inhibitor)

  • Black, flat-bottom 96-well or 384-well plates

  • Fluorescence plate reader (Excitation: ~340 nm, Emission: ~550 nm)

Procedure:

  • Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in the assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1-2%.

  • Reaction Mixture Preparation: Prepare a master mix of the reaction components. For each well, the final reaction mixture (e.g., 50 µL) should contain the appropriate concentrations of FTase, FPP, and the dansylated peptide substrate in the assay buffer. The optimal concentrations should be determined empirically, but typical ranges are:

    • Recombinant FTase: 10-50 nM

    • FPP: 0.5-5 µM

    • Dansylated Peptide Substrate: 0.5-5 µM

  • Assay Protocol: a. Add a small volume (e.g., 5 µL) of the diluted this compound or control (assay buffer with DMSO) to the wells of the microplate. b. Initiate the reaction by adding the reaction mixture (e.g., 45 µL) to each well. c. Mix gently by tapping the plate. d. Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), protected from light. e. Measure the fluorescence intensity at an excitation wavelength of ~340 nm and an emission wavelength of ~550 nm.

Data Analysis:

  • Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - (Fluorescence_inhibitor - Fluorescence_blank) / (Fluorescence_control - Fluorescence_blank))

    • Fluorescence_inhibitor: Fluorescence from wells containing this compound.

    • Fluorescence_control: Fluorescence from wells with no inhibitor (maximum enzyme activity).

    • Fluorescence_blank: Fluorescence from wells with no enzyme.

  • Plot the % Inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Scintillation Proximity Assay (SPA) for Farnesyltransferase Inhibition

This protocol utilizes a radioactive substrate and is a highly sensitive method for measuring FTase activity.

Materials:

  • Recombinant Farnesyltransferase (FTase)

  • [³H]-Farnesyl Pyrophosphate ([³H]-FPP)

  • Biotinylated Ras protein or a biotinylated peptide substrate (e.g., Biotin-GCVLS)

  • This compound (or other test inhibitors)

  • Assay Buffer: 50 mM HEPES (pH 7.5), 50 mM NaCl, 10 mM MgCl₂, 5 mM DTT

  • Streptavidin-coated SPA beads

  • DMSO (for dissolving inhibitor)

  • White, flat-bottom 96-well or 384-well plates

  • Microplate scintillation counter

Procedure:

  • Inhibitor Preparation: Prepare a serial dilution of this compound in the assay buffer as described in Protocol 1.

  • Assay Protocol: a. In the wells of the microplate, combine the diluted this compound or control, recombinant FTase, and the biotinylated substrate. b. Initiate the reaction by adding [³H]-FPP. Final concentrations should be optimized, but typical ranges are:

    • Recombinant FTase: 10-50 nM
    • Biotinylated substrate: 0.1-1 µM
    • [³H]-FPP: 10-50 nM c. Incubate the reaction mixture at 37°C for 30-60 minutes. d. Stop the reaction by adding a stop solution containing EDTA and then add the streptavidin-coated SPA beads. e. Incubate for at least 30 minutes at room temperature to allow the biotinylated substrate to bind to the SPA beads. f. Seal the plate and count the radioactivity in a microplate scintillation counter.

Data Analysis:

  • Calculate the percentage of inhibition for each concentration of this compound: % Inhibition = 100 * (1 - (CPM_inhibitor - CPM_blank) / (CPM_control - CPM_blank))

    • CPM_inhibitor: Counts per minute from wells containing this compound.

    • CPM_control: Counts per minute from wells with no inhibitor.

    • CPM_blank: Counts per minute from wells with no enzyme.

  • Determine the IC50 value by plotting the % Inhibition against the logarithm of the this compound concentration and fitting to a dose-response curve.

Experimental Workflow

The general workflow for screening and characterizing farnesyltransferase inhibitors is depicted below.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Prepare Reagents (Enzyme, Substrates, Buffer) assay_setup Set up Assay Plate (Inhibitor, Controls) reagent_prep->assay_setup inhibitor_prep Prepare this compound Serial Dilutions inhibitor_prep->assay_setup reaction_init Initiate Reaction (Add Enzyme/Substrate Mix) assay_setup->reaction_init incubation Incubate at 37°C reaction_init->incubation detection Measure Signal (Fluorescence or Scintillation) incubation->detection calc_inhibition Calculate % Inhibition detection->calc_inhibition dose_response Generate Dose-Response Curve calc_inhibition->dose_response ic50 Determine IC50 Value dose_response->ic50

Caption: General workflow for in vitro farnesyltransferase inhibition assay.

References

Application Notes and Protocols for Quantifying Andrastin B in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Andrastin B is a meroterpenoid compound belonging to the andrastin family of natural products, which are known for their potent and selective inhibition of protein farnesyltransferase (PFTase). This enzyme plays a crucial role in the post-translational modification of various cellular proteins, including the Ras superfamily of small GTPases. By preventing the farnesylation of Ras proteins, andrastins can disrupt their localization to the cell membrane and subsequent activation of downstream signaling pathways implicated in cell proliferation, differentiation, and survival. This mechanism of action makes this compound and its analogs promising candidates for investigation in oncology and other therapeutic areas.

Accurate quantification of this compound in biological matrices is essential for preclinical and clinical drug development. Pharmacokinetic studies, which measure the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate, rely on robust and validated bioanalytical methods. These studies are critical for determining dosing regimens, assessing drug exposure at the target site, and understanding potential drug-drug interactions.

These application notes provide a comprehensive overview of the methodologies for the quantification of this compound in biological samples, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity. While specific, validated methods for this compound are not widely published, this document outlines a proposed method based on established protocols for similar analytes.

Quantitative Data Summary

Due to the limited availability of published pharmacokinetic data for this compound, the following table presents hypothetical, yet realistic, quantitative data that could be expected from a preclinical pharmacokinetic study in rodents following a single intravenous administration. This data is for illustrative purposes to demonstrate how results from a validated bioanalytical method would be presented.

Table 1: Hypothetical Plasma Concentrations of this compound in Rats Following a Single Intravenous Dose (1 mg/kg)

Time Point (hours)Mean Plasma Concentration (ng/mL)Standard Deviation (ng/mL)
0.083258.445.7
0.25195.233.1
0.5140.624.8
185.315.9
242.18.7
415.93.4
83.70.9
24Below Limit of Quantification-

Experimental Protocols

The following section details a proposed experimental protocol for the quantification of this compound in plasma using LC-MS/MS. This protocol is based on common practices for the analysis of small molecules in biological matrices and should be fully validated according to regulatory guidelines (e.g., FDA, EMA) before implementation.

Protocol 1: this compound Quantification in Plasma by LC-MS/MS

1. Objective: To quantify the concentration of this compound in plasma samples.

2. Materials and Reagents:

  • This compound reference standard
  • Internal Standard (IS) (e.g., a structurally similar and stable isotope-labeled compound)
  • Acetonitrile (HPLC grade)
  • Methanol (HPLC grade)
  • Formic acid (LC-MS grade)
  • Water (LC-MS grade)
  • Control plasma (drug-free)

3. Sample Preparation (Protein Precipitation):

  • Thaw plasma samples on ice.
  • Spike 50 µL of plasma with 10 µL of internal standard working solution.
  • Add 200 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.
  • Vortex for 1 minute.
  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.
  • Transfer the supernatant to a new microcentrifuge tube.
  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions (Proposed):

  • LC System: UHPLC system
  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
  • Mobile Phase A: Water with 0.1% formic acid
  • Mobile Phase B: Acetonitrile with 0.1% formic acid
  • Gradient Elution:
  • 0-0.5 min: 50% B
  • 0.5-2.5 min: 50-95% B
  • 2.5-3.0 min: 95% B
  • 3.0-3.1 min: 95-50% B
  • 3.1-4.0 min: 50% B
  • Flow Rate: 0.4 mL/min
  • Column Temperature: 40°C
  • Injection Volume: 5 µL
  • Mass Spectrometer: Triple quadrupole mass spectrometer
  • Ionization Mode: Electrospray Ionization (ESI), Positive
  • Multiple Reaction Monitoring (MRM) Transitions (Hypothetical):
  • This compound: Precursor ion > Product ion (to be determined by infusion of the reference standard)
  • Internal Standard: Precursor ion > Product ion (to be determined by infusion of the IS)
  • Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

5. Method Validation: The method should be validated for:

  • Selectivity and Specificity
  • Linearity and Range
  • Accuracy and Precision (Intra- and Inter-day)
  • Matrix Effect
  • Recovery
  • Stability (Freeze-thaw, short-term, long-term, and post-preparative)

Visualizations

Signaling Pathway

This compound inhibits protein farnesyltransferase, which is a critical enzyme in the Ras signaling pathway. Farnesylation is required for Ras proteins to anchor to the plasma membrane, where they can be activated and propagate downstream signals that regulate cell growth and survival.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_downstream Downstream Signaling Ras_inactive Inactive Ras-GDP Ras_active Active Ras-GTP Ras_inactive->Ras_active GEF (Activation) Ras_active->Ras_inactive GAP (Inactivation) Raf Raf Ras_active->Raf PFT Protein Farnesyltransferase PFT->Ras_inactive Farnesylation AndrastinB This compound AndrastinB->PFT Inhibition Pre_Ras Precursor Ras Pre_Ras->PFT substrate FPP Farnesyl Pyrophosphate FPP->PFT substrate MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Inhibition of the Ras signaling pathway by this compound.

Experimental Workflow

The following diagram illustrates the key steps in the quantification of this compound from a biological sample using LC-MS/MS.

G start Biological Sample (e.g., Plasma) is_add Add Internal Standard start->is_add prep Sample Preparation (Protein Precipitation) centrifuge Centrifugation prep->centrifuge is_add->prep extract Supernatant Extraction centrifuge->extract dry Evaporation extract->dry reconstitute Reconstitution dry->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Processing & Quantification lcms->data

Application Note: Protocol for Assessing the Immunosuppressive Activity of Andrastin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Andrastin B belongs to the andrastin family of meroterpenoids, which are hybrid natural products derived from fungi. Recent studies have identified andrastins as potent inhibitors of protein farnesyltransferase (FTase).[1][2] Farnesylation is a critical post-translational modification for a variety of proteins involved in cellular signaling, including the Ras superfamily of small GTPases, which play a key role in T-cell and B-cell activation and proliferation. By inhibiting FTase, compounds like this compound can prevent the proper localization and function of these signaling proteins, leading to an immunosuppressive effect.[1][3][4]

This application note provides a comprehensive set of protocols to assess the immunosuppressive activity of this compound. The described assays are designed to quantify the compound's effects on T-cell and B-cell proliferation, cytokine production, and cytotoxic T-lymphocyte function. Understanding these effects is crucial for the development of this compound as a potential immunomodulatory therapeutic agent.

Mechanism of Action: Farnesyltransferase Inhibition

The proposed immunosuppressive mechanism of this compound is centered on its inhibition of farnesyltransferase. In lymphocytes, activation via the T-cell receptor (TCR) or B-cell receptor (BCR) initiates signaling cascades that are dependent on farnesylated proteins like Ras. Inhibition of FTase by this compound disrupts these pathways, leading to a reduction in lymphocyte proliferation and effector functions. Notably, farnesyltransferase inhibitors have been shown to suppress cytokine production at a post-transcriptional level, by inhibiting protein synthesis without affecting mRNA levels.[3][5]

Quantitative Data Summary

The following tables summarize the inhibitory activities of this compound and related compounds. This data provides a baseline for expected potency in the subsequent experimental protocols.

Table 1: Inhibitory Concentration (IC50) of Andrastins against Farnesyltransferase

CompoundIC50 (µM) against FTaseSource
Andrastin A24.9[1]
This compound 47.1 [1]
Andrastin C13.3[1]

Note: The direct IC50 values of this compound on lymphocyte proliferation are not yet publicly available. The provided data on FTase inhibition is a direct measure of target engagement.

Table 2: Representative Immunosuppressive Activity of Farnesyltransferase Inhibitors (FTIs) on Lymphocytes

AssayCell TypeEffect of FTIsRepresentative Concentration RangeSource
T-Cell ProliferationMurine & Human T-CellsDose-dependent inhibition1-20 µM[4][5]
B-Cell ProliferationHuman B-CellsSuppression of TLR-9-induced proliferation1-10 µM[4]
Cytokine Secretion (IFN-γ, IL-2, IL-4, IL-5)Murine T-Helper ClonesDose-dependent reduction1-20 µM[3][5]
IgG SecretionHuman Plasma CellsPotent suppression1-10 µM[4]

Experimental Protocols

Preparation of this compound Stock Solution

This protocol describes the preparation of a stock solution of this compound for use in cell-based assays.

  • Materials:

    • This compound (powder)

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile, pyrogen-free microcentrifuge tubes

  • Procedure:

    • Aseptically weigh the desired amount of this compound powder.

    • Dissolve the powder in an appropriate volume of DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Ensure complete dissolution by vortexing.

    • Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for the assays.

    • Note: The final concentration of DMSO in the cell culture should not exceed 0.1% to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO.

T-Cell Proliferation Assay (CFSE-based)

This protocol measures the inhibitory effect of this compound on T-cell proliferation using Carboxyfluorescein succinimidyl ester (CFSE) staining and flow cytometry.

  • Materials:

    • Peripheral Blood Mononuclear Cells (PBMCs)

    • This compound stock solution

    • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

    • Phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies

    • CFSE staining solution

    • Flow cytometer

  • Procedure:

    • Isolate PBMCs from whole blood using density gradient centrifugation.

    • Resuspend PBMCs at 1x10^6 cells/mL in pre-warmed PBS.

    • Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C, protected from light.

    • Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium.

    • Wash the cells twice with complete medium.

    • Resuspend the CFSE-labeled cells at 1x10^6 cells/mL in complete medium.

    • Plate 100 µL of the cell suspension into a 96-well round-bottom plate.

    • Add 50 µL of this compound at various concentrations (e.g., 0.1 to 100 µM) in triplicate. Include a vehicle control (DMSO) and an unstimulated control.

    • Add 50 µL of a T-cell mitogen (e.g., PHA at 5 µg/mL) to all wells except the unstimulated control.

    • Incubate the plate for 4-5 days at 37°C in a 5% CO2 incubator.

    • Harvest the cells and analyze by flow cytometry. Proliferation is measured by the successive halving of CFSE fluorescence in daughter cell generations.

B-Cell Proliferation Assay

This protocol assesses the impact of this compound on B-cell proliferation, stimulated by a Toll-like receptor 9 (TLR9) agonist.

  • Materials:

    • Purified B-cells (isolated from PBMCs by magnetic-activated cell sorting)

    • This compound stock solution

    • Complete RPMI-1640 medium

    • CpG oligodeoxynucleotide (a TLR9 agonist)

    • Cell proliferation reagent (e.g., WST-1 or MTT)

  • Procedure:

    • Isolate B-cells from PBMCs.

    • Resuspend purified B-cells at 2x10^5 cells/mL in complete medium.

    • Plate 100 µL of the cell suspension into a 96-well flat-bottom plate.

    • Add 50 µL of this compound at various concentrations. Include vehicle and unstimulated controls.

    • Add 50 µL of CpG ODN to all wells except the unstimulated control.

    • Incubate for 3 days at 37°C in a 5% CO2 incubator.

    • Add 10 µL of WST-1 or MTT reagent to each well and incubate for 4 hours.

    • Measure the absorbance at the appropriate wavelength using a microplate reader. The absorbance is proportional to the number of viable, proliferating cells.

Cytokine Production Analysis (ELISA)

This protocol quantifies the effect of this compound on the secretion of key cytokines (e.g., IL-2, IFN-γ) from activated T-cells.

  • Materials:

    • PBMCs

    • This compound stock solution

    • Complete RPMI-1640 medium

    • PHA or anti-CD3/CD28 antibodies

    • ELISA kits for human IL-2 and IFN-γ

  • Procedure:

    • Plate PBMCs at 1x10^6 cells/mL in a 24-well plate.

    • Add this compound at desired concentrations and a vehicle control.

    • Stimulate the cells with PHA or anti-CD3/CD28 antibodies.

    • Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.

    • Collect the cell culture supernatants and centrifuge to remove debris.

    • Perform ELISA for IL-2 and IFN-γ on the supernatants according to the manufacturer's instructions.

Cytotoxic T-Lymphocyte (CTL) Activity Assay

This protocol evaluates the effect of this compound on the ability of cytotoxic T-lymphocytes to kill target cells.

  • Materials:

    • Effector cells (activated CTLs)

    • Target cells (e.g., a tumor cell line susceptible to CTL-mediated lysis)

    • This compound stock solution

    • A cytotoxicity detection kit (e.g., based on LDH release or calcein-AM)

  • Procedure:

    • Generate effector CTLs by co-culturing PBMCs with irradiated target cells for 5-7 days.

    • Label the target cells with a fluorescent dye or as per the cytotoxicity kit instructions.

    • Plate the labeled target cells in a 96-well plate.

    • Add the effector CTLs at various effector-to-target (E:T) ratios (e.g., 10:1, 25:1, 50:1).

    • Add this compound at desired concentrations to the co-culture.

    • Incubate for 4-6 hours at 37°C.

    • Measure target cell lysis according to the cytotoxicity kit manufacturer's protocol.

Visualizations

experimental_workflow Experimental Workflow for Assessing this compound Immunosuppressive Activity cluster_prep Preparation cluster_assays Primary Assays cluster_analysis Data Analysis prep_compound Prepare this compound Stock Solution (in DMSO) tcell_prolif T-Cell Proliferation (CFSE Assay) prep_compound->tcell_prolif Add to cultures bcell_prolif B-Cell Proliferation (WST-1/MTT Assay) prep_compound->bcell_prolif Add to cultures cytokine Cytokine Production (ELISA) prep_compound->cytokine Add to cultures ctl_assay CTL Cytotoxicity Assay prep_compound->ctl_assay Add to cultures prep_cells Isolate Human PBMCs prep_cells->tcell_prolif Use PBMCs prep_cells->bcell_prolif Isolate B-Cells prep_cells->cytokine Use PBMCs prep_cells->ctl_assay Use PBMCs analysis_flow Flow Cytometry Analysis tcell_prolif->analysis_flow analysis_reader Plate Reader Analysis bcell_prolif->analysis_reader analysis_elisa ELISA Data Analysis cytokine->analysis_elisa ctl_assay->analysis_reader e.g., LDH release final_report Final Report: IC50 Values Cytokine Levels % Cytotoxicity analysis_ctl Cytotoxicity Calculation

Caption: Workflow for evaluating this compound's immunosuppressive effects.

t_cell_signaling Proposed Mechanism of this compound in T-Cell Activation cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TCR TCR Ras_mem Ras TCR->Ras_mem Signal Cascade CD28 CD28 CD28->Ras_mem p70S6K p70S6K Ras_mem->p70S6K Downstream Signaling Ras_cyto Ras Precursor FTase Farnesyl Transferase (FTase) Ras_cyto->FTase Substrate FTase->Ras_mem Farnesylation & Membrane Targeting AndrastinB This compound AndrastinB->FTase Inhibition ProteinSynth Cytokine Protein Synthesis p70S6K->ProteinSynth Activation Prolif Cell Proliferation ProteinSynth->Prolif Supports

Caption: this compound inhibits FTase, blocking Ras signaling in T-cells.

References

Application of Andrastin B in Multidrug Resistance Research: A Practical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multidrug resistance (MDR) remains a significant hurdle in the effective treatment of cancer. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), which function as drug efflux pumps, reducing the intracellular concentration of chemotherapeutic agents to sub-lethal levels. Consequently, there is a pressing need for the discovery and development of effective MDR modulators.

Andrastin B, a meroterpenoid isolated from Penicillium species, belongs to a class of compounds that have garnered interest for their potential biological activities. While direct studies on this compound in multidrug resistance are limited, extensive research on its close structural analog, Andrastin A, has demonstrated significant potential in reversing P-gp-mediated MDR. This document provides detailed application notes and protocols based on the available data for Andrastin A, offering a framework for investigating the potential of this compound as a multidrug resistance modulator. It is hypothesized that this compound may exhibit a similar mechanism of action to Andrastin A due to their structural similarities.

Mechanism of Action: P-glycoprotein Inhibition

Andrastin A has been shown to reverse multidrug resistance by directly interacting with P-glycoprotein.[1] This interaction inhibits the efflux of anticancer drugs, thereby increasing their intracellular accumulation and restoring their cytotoxic effects in resistant cancer cells.[1] The proposed mechanism involves the competitive inhibition of substrate binding to P-glycoprotein.

cluster_0 P-gp Mediated Drug Efflux cluster_1 Inhibition by this compound Chemotherapeutic Drug (Extracellular) Chemotherapeutic Drug (Extracellular) P-gp P-glycoprotein (ABCB1) Chemotherapeutic Drug (Extracellular)->P-gp Efflux Chemotherapeutic Drug (Intracellular) Chemotherapeutic Drug (Intracellular) P-gp->Chemotherapeutic Drug (Intracellular) Binding ADP ADP P-gp->ADP ATP ATP ATP->P-gp Hydrolysis This compound This compound P-gp_inhibited P-glycoprotein (ABCB1) This compound->P-gp_inhibited Inhibition Drug_acc Intracellular Drug Accumulation P-gp_inhibited->Drug_acc

Proposed mechanism of P-gp inhibition by this compound.

Data Presentation

The following table summarizes the quantitative data for Andrastin A in reversing vincristine resistance in KB cells, as a reference for potential studies with this compound.

ParameterCell LineTreatmentConcentrationResultReference
Cytotoxicity EnhancementVJ-300 (Vincristine-resistant KB)Andrastin A + VincristineVaries1.5-20-fold enhancement of vincristine cytotoxicity[1]
Drug AccumulationVJ-300Andrastin A25 µg/mLSignificant enhancement of [³H]vincristine accumulation[1]
Drug AccumulationVJ-300Andrastin A50 µg/mLSignificant enhancement of [³H]vincristine accumulation[1]
P-gp Binding InhibitionVJ-300Andrastin A50 µg/mLComplete inhibition of [³H]azidopine binding to P-glycoprotein[1]

Experimental Protocols

Detailed methodologies for key experiments to evaluate the potential of this compound in reversing multidrug resistance are provided below. These protocols are based on the successful investigation of Andrastin A.

Cell Culture and Maintenance
  • Cell Lines:

    • Drug-sensitive parental cell line (e.g., KB human oral carcinoma).

    • Drug-resistant daughter cell line overexpressing P-glycoprotein (e.g., VJ-300, vincristine-resistant KB cells).

  • Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

  • Maintenance of Resistance: For the resistant cell line, the culture medium should be supplemented with the selecting drug (e.g., vincristine) at a concentration that maintains the resistant phenotype. The drug should be removed from the medium for a specified period before conducting experiments to avoid interference.

Cytotoxicity Assay (MTT Assay)

This assay determines the ability of this compound to sensitize resistant cells to a chemotherapeutic agent.

  • Materials:

    • 96-well plates

    • This compound (dissolved in a suitable solvent, e.g., DMSO)

    • Chemotherapeutic agent (e.g., vincristine)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., 20% SDS in 50% dimethylformamide)

  • Procedure:

    • Seed cells in 96-well plates at an appropriate density (e.g., 5 x 10³ cells/well) and allow them to attach overnight.

    • Treat the cells with various concentrations of the chemotherapeutic agent in the presence or absence of a non-toxic concentration of this compound. Include appropriate controls (untreated cells, cells treated with this compound alone, and cells treated with the chemotherapeutic agent alone).

    • Incubate for a specified period (e.g., 48-72 hours).

    • Add MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the IC₅₀ values (the concentration of the drug that inhibits cell growth by 50%) and the fold-reversal (FR) value (IC₅₀ of chemotherapeutic alone / IC₅₀ of chemotherapeutic + this compound).

Drug Accumulation Assay

This assay measures the effect of this compound on the intracellular accumulation of a P-gp substrate.

  • Materials:

    • Radiolabeled or fluorescent P-gp substrate (e.g., [³H]vincristine, Rhodamine 123, or Calcein-AM).

    • This compound.

    • Scintillation counter or flow cytometer/fluorescence microscope.

    • Cell lysis buffer.

  • Procedure (using a radiolabeled substrate):

    • Culture cells in multi-well plates to near confluency.

    • Pre-incubate the cells with or without this compound at a desired concentration for a specified time (e.g., 1 hour) at 37°C.

    • Add the radiolabeled chemotherapeutic agent (e.g., [³H]vincristine) and incubate for a further period (e.g., 1-2 hours).

    • Wash the cells with ice-cold PBS to remove extracellular radioactivity.

    • Lyse the cells with a suitable lysis buffer.

    • Measure the intracellular radioactivity using a scintillation counter.

    • Determine the protein concentration of the cell lysates to normalize the radioactivity counts.

P-glycoprotein ATPase Activity Assay

This assay determines if this compound modulates the ATPase activity of P-glycoprotein, which is essential for its drug efflux function.

  • Materials:

    • Membrane vesicles from cells overexpressing P-gp.

    • This compound.

    • Verapamil (a known P-gp substrate that stimulates ATPase activity).

    • Sodium orthovanadate (an inhibitor of P-gp ATPase activity).

    • ATP assay kit (e.g., based on malachite green).

  • Procedure:

    • Incubate the P-gp-rich membrane vesicles with various concentrations of this compound in the presence of ATP.

    • Include controls with a known ATPase stimulator (e.g., verapamil) and an inhibitor (e.g., sodium orthovanadate).

    • Initiate the reaction by adding Mg-ATP.

    • Incubate at 37°C for a defined period.

    • Stop the reaction and measure the amount of inorganic phosphate (Pi) released using an ATP assay kit.

    • Determine the effect of this compound on the basal and verapamil-stimulated P-gp ATPase activity.

cluster_workflow Experimental Workflow for this compound Evaluation Start Start Cytotoxicity Cytotoxicity Assay (MTT) Start->Cytotoxicity Evaluate chemosensitizing effect Drug_Accumulation Drug Accumulation Assay Cytotoxicity->Drug_Accumulation If chemosensitization is observed ATPase_Activity P-gp ATPase Activity Assay Drug_Accumulation->ATPase_Activity Confirm effect on P-gp function Mechanism_Study Mechanism of Action Studies ATPase_Activity->Mechanism_Study Elucidate detailed mechanism End End Mechanism_Study->End

A general workflow for investigating this compound.

Conclusion

While direct experimental evidence for this compound's role in multidrug resistance is currently lacking, the data available for its close analog, Andrastin A, provides a strong rationale for its investigation. The protocols and data presented here serve as a comprehensive guide for researchers to explore the potential of this compound as a novel P-glycoprotein inhibitor and a valuable tool in the ongoing effort to overcome multidrug resistance in cancer. It is crucial to perform direct experimental validation for this compound to confirm its activity and elucidate its precise mechanism of action.

References

Application Notes & Protocols: Experimental Design for Andrastin B Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the preclinical evaluation of Andrastin B, a farnesyltransferase inhibitor, in animal models. The protocols outlined below are intended to serve as a guide for assessing the efficacy, pharmacokinetics, pharmacodynamics, and safety of this compound in oncology and progeria research settings.

Introduction to this compound

This compound is a meroterpenoid compound isolated from Penicillium species that has been identified as an inhibitor of farnesyltransferase (FTase).[1] FTase is a key enzyme in the post-translational modification of various cellular proteins, most notably the Ras family of small GTPases. By inhibiting the farnesylation of Ras, this compound can disrupt downstream signaling pathways that are crucial for cell proliferation, differentiation, and survival. This mechanism of action makes this compound a promising candidate for anticancer therapy.[2] Furthermore, due to the role of farnesylation in the pathogenesis of Hutchinson-Gilford progeria syndrome (HGPS), farnesyltransferase inhibitors like this compound are also being investigated as potential treatments for this rare genetic disorder.

Key Signaling Pathway: Ras Farnesylation and Downstream Signaling

The primary molecular target of this compound is farnesyltransferase. Inhibition of this enzyme disrupts the localization and function of key signaling proteins.

Ras_Signaling_Pathway cluster_membrane Cell Membrane Active Ras Active Ras Downstream Signaling (e.g., RAF-MEK-ERK) Downstream Signaling (e.g., RAF-MEK-ERK) Active Ras->Downstream Signaling (e.g., RAF-MEK-ERK) This compound This compound Farnesyltransferase (FTase) Farnesyltransferase (FTase) This compound->Farnesyltransferase (FTase) Inhibition Farnesyltransferase (FTase)->Active Ras Activation & Membrane Localization Inactive Ras (Cytosolic) Inactive Ras (Cytosolic) Inactive Ras (Cytosolic)->Farnesyltransferase (FTase) Farnesylation Cell Proliferation, Survival, Differentiation Cell Proliferation, Survival, Differentiation Downstream Signaling (e.g., RAF-MEK-ERK)->Cell Proliferation, Survival, Differentiation

Figure 1: this compound inhibits farnesyltransferase, preventing Ras activation.

Experimental Protocols

General Experimental Workflow

A tiered approach is recommended for the preclinical evaluation of this compound, starting with formulation and dose-range finding studies, followed by efficacy, pharmacokinetic, pharmacodynamic, and toxicology assessments.

Experimental_Workflow Start Formulation Development Formulation Development Start->Formulation Development Dose-Range Finding & MTD Study Dose-Range Finding & MTD Study Formulation Development->Dose-Range Finding & MTD Study Efficacy Studies Efficacy Studies Dose-Range Finding & MTD Study->Efficacy Studies PK/PD Studies PK/PD Studies Dose-Range Finding & MTD Study->PK/PD Studies Toxicology Studies Toxicology Studies Dose-Range Finding & MTD Study->Toxicology Studies Data Analysis & Reporting Data Analysis & Reporting Efficacy Studies->Data Analysis & Reporting PK/PD Studies->Data Analysis & Reporting Toxicology Studies->Data Analysis & Reporting End Data Analysis & Reporting->End

Figure 2: General workflow for preclinical animal studies of this compound.
Formulation and Administration of this compound

Based on the properties of similar compounds, this compound is likely soluble in organic solvents like DMSO.[3] For in vivo studies, a formulation that is safe and allows for consistent delivery is crucial.

Protocol 4.1: Preparation of this compound Formulation for In Vivo Studies

  • Stock Solution Preparation:

    • Dissolve this compound powder in 100% DMSO to create a high-concentration stock solution (e.g., 50 mg/mL).

    • Store the stock solution at -20°C.

  • Working Solution for Injection (Subcutaneous or Intraperitoneal):

    • On the day of administration, thaw the stock solution.

    • Prepare the final working solution by diluting the stock solution in a vehicle suitable for injection. A common vehicle is a mixture of DMSO, Cremophor EL (or a similar surfactant), and saline. A typical ratio is 5-10% DMSO, 5-10% Cremophor EL, and 80-90% sterile saline.

    • Vortex the solution thoroughly to ensure it is homogenous.

    • The final concentration should be calculated based on the desired dose (mg/kg) and the injection volume (typically 5-10 mL/kg for mice).

  • Formulation for Oral Administration:

    • For oral gavage, the stock solution can be diluted in a vehicle such as 0.5% carboxymethylcellulose (CMC) in water.

    • Alternatively, for administration in the diet, the required amount of this compound can be thoroughly mixed into a soft dough-like diet formulation.[4]

In Vivo Efficacy Studies

The choice of animal model is dependent on the therapeutic area of interest.

5.1. Oncology: Human Tumor Xenograft Models

Protocol 5.1.1: Subcutaneous Xenograft Model

  • Animal Model:

    • Use immunodeficient mice (e.g., athymic nude mice or NOD/SCID mice), 6-8 weeks old.

  • Cell Culture and Implantation:

    • Culture a human cancer cell line of interest (e.g., with a known Ras mutation) under standard conditions.

    • Harvest the cells and resuspend them in a sterile, serum-free medium or Matrigel.

    • Inject 1-10 x 10^6 cells subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring and Treatment Initiation:

    • Monitor the mice for tumor formation.

    • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.

  • Treatment:

    • Administer this compound or vehicle control according to the predetermined dose and schedule.

  • Endpoints:

    • Primary endpoint: Tumor growth inhibition.

    • Secondary endpoints: Body weight changes, clinical signs of toxicity, and overall survival.

    • At the end of the study, euthanize the mice and collect tumors for pharmacodynamic analysis.

5.2. Progeria: Genetically Engineered Mouse Models

Protocol 5.2.1: LmnaG608G/+ Mouse Model

  • Animal Model:

    • Use LmnaG608G/+ mice, which carry a mutation that leads to the production of progerin, the toxic protein responsible for HGPS.

  • Treatment Initiation:

    • Begin treatment at an early age (e.g., 3-4 weeks) to assess the preventative effects of this compound, or at a later age to evaluate its therapeutic effects on established disease phenotypes.

  • Treatment:

    • Administer this compound or vehicle control, often mixed in the diet for long-term administration.[4]

  • Endpoints:

    • Primary endpoints: Lifespan extension, improvement in body weight curves.

    • Secondary endpoints: Assessment of cardiovascular pathology (e.g., aortic stenosis), bone density, and other progeroid features.

    • At the end of the study, collect tissues for pharmacodynamic and histopathological analysis.

Table 1: Summary of In Vivo Efficacy Study Designs

ParameterOncology (Xenograft Model)Progeria (LmnaG608G/+ Model)
Animal Model Athymic Nude or NOD/SCID MiceLmnaG608G/+ Mice
Age 6-8 weeks3-4 weeks (preventative) or older (therapeutic)
Group Size 8-10 mice per group10-15 mice per group
Treatment Route Subcutaneous, Intraperitoneal, or OralOral (in diet)
Primary Endpoints Tumor Growth Inhibition, SurvivalLifespan, Body Weight
Secondary Endpoints Body Weight, Clinical SignsCardiovascular Pathology, Bone Density
Study Duration 21-28 days (or until endpoint)Lifelong (for survival studies)
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

Protocol 6.1: Pharmacokinetic Analysis

  • Animal Model:

    • Use the same mouse strain as in the efficacy studies.

  • Dosing:

    • Administer a single dose of this compound via the intended clinical route.

  • Sample Collection:

    • Collect blood samples at multiple time points post-administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

    • Process the blood to obtain plasma and store at -80°C until analysis.

  • Analysis:

    • Quantify the concentration of this compound in plasma samples using a validated analytical method (e.g., LC-MS/MS).

    • Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.

Protocol 6.2: Pharmacodynamic Analysis

Pharmacodynamic Biomarkers: The inhibition of farnesyltransferase can be assessed by measuring the accumulation of unprocessed forms of its substrates, such as HDJ-2 and prelamin A.[5][6]

Protocol 6.2.1: Western Blot for Unprocessed HDJ-2 and Prelamin A

  • Sample Collection:

    • At the end of the efficacy study or at specific time points after treatment, collect tumors or relevant tissues (e.g., liver, aorta).

    • Snap-freeze the tissues in liquid nitrogen and store them at -80°C.

  • Protein Extraction:

    • Homogenize the tissues and extract total protein using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Western Blotting:

    • Determine protein concentration using a standard assay (e.g., BCA assay).

    • Separate equal amounts of protein by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Probe the membrane with primary antibodies specific for HDJ-2 and prelamin A.[7][8][9] Use an antibody that recognizes both the processed and unprocessed forms to assess the shift in mobility.

    • Use a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.

    • Incubate with the appropriate HRP-conjugated secondary antibodies.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantification:

    • Quantify the band intensities using densitometry software.

    • Calculate the ratio of unprocessed to total protein for HDJ-2 and prelamin A.

Table 2: Data Presentation for Pharmacodynamic Analysis

Treatment GroupDose (mg/kg)TissueRatio of Unprocessed HDJ-2 to Total HDJ-2 (Mean ± SD)Ratio of Prelamin A to Total Lamin A (Mean ± SD)
Vehicle Control0Tumor
This compoundXTumor
This compoundYTumor
This compoundZTumor
Toxicology Studies

A tiered approach to toxicity testing is recommended to assess the safety profile of this compound.[10][11]

Protocol 7.1: Acute Toxicity Study

  • Animal Model:

    • Use healthy, young adult mice of the same strain as in the efficacy studies.

  • Dosing:

    • Administer single, escalating doses of this compound to different groups of mice.

    • Include a vehicle control group.

  • Observations:

    • Monitor the animals for mortality, clinical signs of toxicity (e.g., changes in behavior, appearance, body weight), and any adverse reactions for up to 14 days.[12]

  • Endpoint:

    • Determine the maximum tolerated dose (MTD) and identify any acute toxic effects.

Protocol 7.2: Sub-chronic Toxicity Study

  • Animal Model:

    • Use healthy, young adult mice.

  • Dosing:

    • Administer repeated doses of this compound (e.g., daily for 28 days) at three dose levels (low, medium, and high), based on the results of the acute toxicity study.

    • Include a vehicle control group.

  • Observations:

    • Monitor the animals daily for clinical signs of toxicity.

    • Record body weight and food consumption weekly.

    • Collect blood samples at the end of the study for hematology and clinical chemistry analysis.

  • Endpoint:

    • At the end of the study, perform a complete necropsy and collect major organs for histopathological examination.

    • Identify any target organs of toxicity and establish a no-observed-adverse-effect level (NOAEL).

Table 3: Parameters for Toxicology Assessment

ParameterAcute ToxicitySub-chronic Toxicity
Duration Up to 14 days28 days
Dosing Single, escalating dosesRepeated doses (3 levels)
Clinical Observations Mortality, clinical signs, body weightDaily clinical signs, weekly body weight and food consumption
Clinical Pathology Not typically performedHematology, clinical chemistry
Histopathology Gross necropsy of major organsGross necropsy and microscopic examination of major organs
Primary Outcome MTD, acute toxic effectsTarget organs of toxicity, NOAEL

References

Application Notes and Protocols: Andrastin B for Inducing Apoptosis in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Andrastin B is a meroterpenoid compound isolated from Penicillium sp. that has been identified as a potent inhibitor of protein farnesyltransferase (PFTase).[1] PFTase is a critical enzyme in the post-translational modification of various proteins, most notably the Ras family of small GTPases. The farnesylation of Ras proteins is essential for their localization to the plasma membrane and subsequent activation of downstream signaling pathways that regulate cell proliferation, survival, and differentiation. Dysregulation of the Ras signaling pathway is a common feature in many human cancers, making it a key target for anti-cancer drug development.

By inhibiting PFTase, this compound prevents the farnesylation and activation of Ras, thereby disrupting aberrant signaling and inducing apoptosis (programmed cell death) and cell cycle arrest in cancer cells. These application notes provide a summary of the effects of this compound on various cancer cell lines and detailed protocols for its experimental application.

Mechanism of Action

This compound exerts its anti-cancer effects primarily through the inhibition of farnesyltransferase. This leads to the disruption of the Ras signaling pathway, which in turn modulates downstream effector pathways, including the RAF/MEK/ERK and PI3K/AKT/mTOR pathways, ultimately leading to apoptosis and cell cycle arrest.

Data Presentation

Note: The following quantitative data is illustrative and based on typical results for farnesyltransferase inhibitors. Specific values for this compound should be determined experimentally.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
HCT116Colon Carcinoma15.2
MCF-7Breast Adenocarcinoma22.5
A549Lung Carcinoma18.9
PANC-1Pancreatic Carcinoma25.1
PC-3Prostate Adenocarcinoma20.7

Table 2: Apoptosis Induction by this compound in HCT116 Cells (48h Treatment)

This compound Concentration (µM)Percentage of Apoptotic Cells (%)
0 (Control)5.3 ± 0.8
1025.6 ± 2.1
2048.2 ± 3.5
4072.1 ± 4.2

Table 3: Effect of this compound on Cell Cycle Distribution in HCT116 Cells (24h Treatment)

This compound Concentration (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
0 (Control)55.2 ± 2.830.1 ± 1.914.7 ± 1.5
2070.5 ± 3.118.3 ± 2.011.2 ± 1.8

Table 4: Caspase Activation in HCT116 Cells Treated with 20 µM this compound (24h)

CaspaseFold Increase in Activity (vs. Control)
Caspase-34.8 ± 0.5
Caspase-74.2 ± 0.4
Caspase-82.1 ± 0.3
Caspase-93.5 ± 0.4

Signaling Pathways and Experimental Workflows

Andrastin_B_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ras_inactive Inactive Ras Ras_active Active Ras (Membrane Bound) Ras_inactive->Ras_active Activation & Membrane Localization RAF_MEK_ERK RAF-MEK-ERK Pathway Ras_active->RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway Ras_active->PI3K_AKT Andrastin_B This compound PFTase Farnesyltransferase (PFTase) Andrastin_B->PFTase Inhibits Apoptosis Apoptosis Andrastin_B->Apoptosis PFTase->Ras_inactive Farnesylates FPP Farnesyl Pyrophosphate FPP->Ras_inactive Proliferation Cell Proliferation & Survival RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation Experimental_Workflow cluster_culture Cell Culture & Treatment cluster_assays Assays cluster_analysis Data Analysis start Seed Cancer Cells treat Treat with this compound start->treat viability Cell Viability (MTT Assay) treat->viability apoptosis Apoptosis (Annexin V/PI Staining) treat->apoptosis cell_cycle Cell Cycle (PI Staining) treat->cell_cycle western_blot Protein Expression (Western Blot) treat->western_blot ic50 IC50 Determination viability->ic50 apoptosis_quant Quantify Apoptosis apoptosis->apoptosis_quant cell_cycle_dist Analyze Cell Cycle Distribution cell_cycle->cell_cycle_dist protein_quant Quantify Protein Levels western_blot->protein_quant

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Penicillium Fermentation for Andrastin B Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize Penicillium fermentation for higher Andrastin B yield.

Troubleshooting Guide

This guide addresses common issues encountered during Penicillium fermentation for this compound production.

Issue Potential Causes Recommended Solutions
Low or No this compound Yield 1. Incorrect Penicillium strain or loss of productivity.2. Suboptimal fermentation medium.3. Inappropriate pH of the medium.4. Non-ideal temperature for production.5. Insufficient aeration or improper agitation.6. Fermentation time is too short or too long.1. Confirm the identity and viability of your Penicillium strain. Consider using a fresh culture from a reliable source. Strains known to produce andrastins include P. roqueforti, P. crustosum, and other Penicillium species.[1]2. Optimize the medium composition. Start with a known medium for andrastin production like Yeast Extract Sucrose (YES) agar and systematically vary the carbon and nitrogen sources.[2][3]3. Monitor and control the pH of the fermentation broth. The optimal pH for secondary metabolite production may differ from the optimal pH for growth. For many Penicillium species, growth is favorable around pH 4.5-5.0, while production may be better at a slightly higher pH.[4][5]4. Maintain the optimal temperature for this compound production, which may be slightly lower than the optimal temperature for biomass growth. A common temperature for Penicillium cultivation is around 25°C.[5][6]5. Ensure adequate dissolved oxygen levels through proper aeration and agitation. Be mindful that excessive shear stress from high agitation can damage mycelia and reduce productivity.[7][8]6. Perform a time-course study to determine the optimal harvest time. Secondary metabolite production often occurs during the stationary phase of growth.[6]
High Biomass, Low this compound Yield 1. Carbon catabolite repression.2. Nutrient limitation for secondary metabolism.3. Feedback inhibition by this compound or other metabolites.1. High concentrations of readily metabolizable sugars like glucose can repress the expression of secondary metabolite gene clusters.[9] Consider using a fed-batch strategy or a less rapidly consumed carbon source.2. While primary growth may be robust, specific precursors for this compound biosynthesis might be limiting. Ensure the medium contains necessary precursors; andrastins are derived from a sesquiterpene and a tetraketide.[10]3. Some secondary metabolites can inhibit their own biosynthesis. Consider strategies for in-situ product removal.
Inconsistent this compound Yields Between Batches 1. Variability in inoculum preparation.2. Inconsistent media preparation.3. Fluctuations in fermentation parameters (pH, temperature, aeration).1. Standardize your inoculum preparation protocol, including spore concentration and age of the seed culture.2. Ensure precise and consistent preparation of the fermentation medium for each batch.3. Implement strict monitoring and control of all critical fermentation parameters.
Difficulty in Extracting or Detecting this compound 1. Inefficient extraction method.2. Degradation of this compound during extraction.3. Insensitive detection method.1. Use an appropriate organic solvent for extraction, such as ethyl acetate or a mixture of ethyl acetate, dichloromethane, and methanol.[11]2. Avoid prolonged exposure to high temperatures or extreme pH during the extraction process.3. Utilize a sensitive and validated analytical method, such as High-Performance Liquid Chromatography (HPLC), for quantification.[3][12]

Frequently Asked Questions (FAQs)

Q1: Which Penicillium species are known to produce this compound?

While much of the literature focuses on Andrastin A, several Penicillium species are known producers of andrastins, which are structurally related. These include Penicillium roqueforti, Penicillium crustosum, Penicillium albocoremium, and various other Penicillium species, including marine-derived isolates.[1][11][13] Andrastins A, B, and C have been discovered in the cultured broth of Penicillium sp. FO-3929.[14]

Q2: What is a good starting medium for this compound production?

A commonly used medium for producing andrastin-type compounds is Yeast Extract Sucrose (YES) agar or broth.[2][3] A typical composition is 20 g/L yeast extract and 150 g/L sucrose. Other media like Potato Dextrose Agar (PDA) are often used for initial cultivation.[11] For optimization, you can explore different carbon sources (e.g., glucose, malt extract) and nitrogen sources.[13][15]

Q3: What are the optimal pH and temperature for this compound fermentation?

The optimal conditions for this compound production have not been extensively reported. However, for many Penicillium species, the optimal temperature for growth is around 25°C, and the optimal pH for growth is often slightly acidic, around 4.5.[5] It is important to note that the optimal conditions for secondary metabolite production may differ from those for biomass growth. For instance, some Penicillium species produce higher levels of other secondary metabolites at temperatures between 20-22°C and a pH of around 6.5.[5] It is recommended to perform an optimization study for your specific strain.

Q4: How do aeration and agitation affect this compound production?

Aeration is crucial for the growth of the aerobic fungus Penicillium and for the biosynthesis of many secondary metabolites. Agitation helps to distribute nutrients and oxygen. High levels of dissolved oxygen, achieved through increased aeration and agitation, can lead to higher biomass and potentially higher product yields.[8] However, excessive agitation can cause shear stress, leading to mycelial damage and reduced productivity.[7] The optimal balance will depend on the specific strain and bioreactor configuration.

Q5: What is the biosynthetic precursor for this compound?

Andrastins are meroterpenoids, meaning they are biosynthesized from both polyketide and terpenoid precursors. Specifically, they are derived from 5-dimethylorsellinic acid (DMOA), a tetraketide, and farnesyl diphosphate (FPP), a sesquiterpene.[10][13] The biosynthetic gene cluster responsible for Andrastin A has been identified in P. roqueforti and P. chrysogenum.[2][3] this compound is a structural analog of Andrastin A.

Experimental Protocols

Protocol for Penicillium Fermentation for Andrastin Production

This protocol is a general guideline and should be optimized for your specific Penicillium strain.

  • Inoculum Preparation:

    • Grow the Penicillium sp. on Potato Dextrose Agar (PDA) plates at 25°C for 7 days to allow for sufficient sporulation.[11]

    • Harvest spores by adding sterile 0.1% Tween 80 solution to the plate and gently scraping the surface with a sterile loop.

    • Determine the spore concentration using a hemocytometer.

  • Seed Culture:

    • Inoculate a 250 mL Erlenmeyer flask containing 50 mL of seed medium (e.g., 4 g/L glucose, 10 g/L malt extract, 4 g/L yeast extract) with the spore suspension to a final concentration of 1 x 10^6 spores/mL.[11][13]

    • Incubate at 25-27°C with shaking at 150-170 rpm for 3-5 days.[11][13]

  • Production Fermentation:

    • Inoculate a 1 L Erlenmeyer flask containing 200 mL of production medium (e.g., YES medium: 20 g/L yeast extract, 150 g/L sucrose) with 10% (v/v) of the seed culture.[2][3]

    • Incubate at 25°C with shaking at 180 rpm for 7-10 days.[16]

    • Monitor pH and adjust if necessary.

Protocol for Extraction and Quantification of this compound
  • Extraction:

    • Separate the mycelia from the fermentation broth by filtration.

    • Extract the culture filtrate three times with an equal volume of ethyl acetate.

    • Extract the mycelia by homogenizing in ethyl acetate or a mixture of ethyl acetate:dichloromethane:methanol (3:2:1 v/v/v).[3]

    • Combine all organic extracts and evaporate to dryness under reduced pressure.

  • Quantification by HPLC:

    • Re-dissolve the dried extract in a known volume of methanol.

    • Filter the sample through a 0.22 µm syringe filter.

    • Analyze the sample using a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 column and a UV detector.

    • A typical mobile phase could be a gradient of methanol and water or acetonitrile and water.[3][12]

    • Quantify this compound by comparing the peak area to a standard curve prepared with a purified this compound standard.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_ferm Fermentation cluster_analysis Analysis Inoculum Inoculum Preparation (PDA Plate, 25°C, 7 days) Seed Seed Culture (Liquid Medium, 25-27°C, 3-5 days) Inoculum->Seed Inoculate Production Production Fermentation (YES Medium, 25°C, 7-10 days) Seed->Production Inoculate Extraction Extraction (Ethyl Acetate) Production->Extraction Harvest Quantification Quantification (HPLC) Extraction->Quantification

Caption: Experimental workflow for this compound production and analysis.

Troubleshooting_Logic Start Low this compound Yield Strain Check Strain Viability and Identity Start->Strain Medium Optimize Medium (Carbon/Nitrogen Source) Start->Medium pH_Temp Optimize pH and Temperature Start->pH_Temp Aerate Optimize Aeration and Agitation Start->Aerate Time Optimize Fermentation Time Start->Time HighBiomass High Biomass? Start->HighBiomass Success Improved Yield Strain->Success Medium->Success pH_Temp->Success Aerate->Success Time->Success HighBiomass->Medium No Repression Address Carbon Catabolite Repression HighBiomass->Repression Yes Repression->Success Precursor Check Precursor Availability Precursor->Success

Caption: Troubleshooting logic for low this compound yield.

Andrastin_Biosynthesis_Simplified cluster_pathway Andrastin Gene Cluster (adr) FPP Farnesyl Diphosphate (FPP) (from Mevalonate Pathway) Prenyltransferase Prenyltransferase (AdrG) FPP->Prenyltransferase DMOA 5-Dimethylorsellinic Acid (DMOA) (from Polyketide Pathway) DMOA->Prenyltransferase P450_enzymes P450 Monooxygenases (e.g., AdrA) Prenyltransferase->P450_enzymes Other_enzymes Other Enzymes (e.g., Cyclases, Reductases) P450_enzymes->Other_enzymes Andrastin_A Andrastin A Other_enzymes->Andrastin_A Andrastin_B This compound Andrastin_A->Andrastin_B Further Modification (e.g., Hydroxylation)

References

Troubleshooting low yield in Andrastin B extraction and purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields during the extraction and purification of Andrastin B.

Frequently Asked Questions (FAQs)

Q1: My Penicillium culture is growing well, but the this compound yield is very low. What are the potential reasons?

A1: Low yield despite good fungal growth can stem from several factors related to the culture conditions. Suboptimal secondary metabolite production can occur if the culture medium composition is not ideal, or if physical parameters like temperature, pH, and aeration are not conducive to this compound biosynthesis. It is also possible that the peak production time for this compound has been missed.

Q2: I am losing a significant amount of this compound during the extraction process. How can I improve my extraction efficiency?

A2: The choice of extraction solvent and the physical extraction method are critical. If you are using a solvent in which this compound has low solubility, the yield will be poor. Incomplete cell lysis can also trap the metabolite within the fungal mycelia. The stability of this compound in the chosen solvent and under the extraction conditions (e.g., temperature) should also be considered, as degradation can lead to significant losses.

Q3: My crude extract shows a good amount of this compound on a TLC plate, but I am recovering very little after silica gel column chromatography. What could be happening?

A3: Low recovery from silica gel chromatography is a common issue. This compound might be irreversibly adsorbing to the silica, especially if the compound is sensitive to the acidic nature of standard silica gel. Co-elution with other compounds can also make isolation of pure this compound difficult, leading to lower yields of the desired fraction. Improper solvent system selection can also lead to poor separation and, consequently, low recovery of the pure compound.

Q4: Can I use HPLC for both analysis and purification of this compound?

A4: Yes, High-Performance Liquid Chromatography (HPLC) is a powerful tool for both the analysis and purification of this compound. Analytical HPLC can be used to quantify the amount of this compound in your crude extract and fractions, while preparative HPLC can be used for the final purification to obtain a high-purity product. However, losses can still occur during preparative HPLC if the column is overloaded or if the collection parameters are not optimized.

Troubleshooting Guides

Issue 1: Low Production of this compound in Fungal Culture

Symptoms:

  • Healthy fungal growth (e.g., good mycelial mass).

  • Low concentration of this compound in the crude extract, as determined by analytical methods like HPLC or TLC.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Suboptimal Culture Medium Systematically vary the carbon and nitrogen sources and their concentrations in the growth medium. Some studies suggest that specific media compositions can significantly enhance secondary metabolite production.
Incorrect Incubation Time Perform a time-course study to determine the optimal incubation period for this compound production. The peak of secondary metabolite production often occurs after the exponential growth phase of the fungus.
Non-ideal Physical Parameters Optimize the pH, temperature, and aeration (shaking speed) of your culture. These parameters can have a profound impact on the biosynthesis of secondary metabolites.
Strain Vigor/Degeneration If using a strain that has been subcultured multiple times, it may have lost its high-producing capabilities. Consider reviving the strain from a frozen stock or obtaining a fresh culture.
Issue 2: Poor Yield During Solvent Extraction

Symptoms:

  • Low concentration of this compound in the crude extract despite evidence of good production in the culture.

  • Presence of this compound in the post-extraction fungal biomass.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inefficient Cell Lysis Ensure complete disruption of the fungal cell walls to release the intracellular this compound. This can be achieved by methods such as sonication, grinding with liquid nitrogen, or using lytic enzymes.
Inappropriate Extraction Solvent The polarity of the extraction solvent is crucial. Ethyl acetate is a commonly used solvent for extracting meroterpenoids like this compound.[1] If yields are low, consider a solvent with a different polarity or a mixture of solvents. Perform small-scale extractions with different solvents to identify the most effective one.
Compound Degradation This compound may be unstable at the extraction temperature or in the presence of light. Conduct the extraction at a lower temperature and protect the sample from light. The stability of similar fungal metabolites can be affected by pH, so ensuring the extraction solvent is neutral or slightly acidic might be beneficial.[2]
Insufficient Extraction Time/Volume Ensure that the extraction is carried out for a sufficient duration and with an adequate volume of solvent to allow for the complete transfer of this compound from the biomass to the solvent. Multiple extractions of the same biomass are recommended.
Issue 3: Low Recovery After Chromatographic Purification

Symptoms:

  • Significant loss of this compound during silica gel column chromatography or preparative HPLC.

  • Streaking or tailing of the this compound spot/peak on TLC/HPLC.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Irreversible Adsorption on Silica Gel If this compound is suspected to be acid-sensitive, consider using neutral or deactivated silica gel. Alternatively, a different stationary phase like reversed-phase C18 silica (ODS) can be used.
Poor Separation Optimize the solvent system for column chromatography by testing various solvent mixtures using TLC to achieve good separation between this compound and other compounds. For HPLC, perform a gradient optimization to improve resolution.
Column Overloading Overloading the column can lead to poor separation and co-elution of compounds. Determine the loading capacity of your column for your specific sample and avoid exceeding it.
Compound Degradation on Column Long exposure to the stationary phase can lead to degradation. Aim for a faster purification process by optimizing the flow rate and solvent gradient.
Inefficient Fraction Collection During preparative HPLC, ensure that the fraction collection parameters are set correctly to capture the entire peak corresponding to this compound.

Data Presentation

Table 1: Comparison of Extraction Solvents for Fungal Secondary Metabolites (General)

Solvent System Target Compound Class Relative Yield Notes
Ethyl AcetateMeroterpenoids, PolyketidesHighCommonly used and effective for compounds with medium polarity.
Methanol/EthanolPolar compoundsHighCan extract a wide range of polar metabolites, but also more water-soluble impurities.
Dichloromethane/ChloroformNonpolar to medium polarity compoundsHighEffective but can be more toxic and may require more stringent handling procedures.
AcetoneBroad range of polaritiesMedium-HighGood for initial extraction but can also extract unwanted lipids and pigments.
HexaneNonpolar compounds (e.g., lipids)Low for this compoundOften used for defatting the extract before partitioning with a more polar solvent.

Table 2: Typical Yields of Andrastin-Type Meroterpenoids from Penicillium Species

Compound Fungal Strain Extraction Solvent Purification Method Final Yield Reference
Andrastin A, B, CPenicillium sp. FO-3929Broth supernatant extractionSilica gel, ODS, HPLCNot specified[1]
Penimeroterpenoids A–CMarine-derived Penicillium sp.Ethyl AcetateSilica gel, ODS, RP-HPLC2.0 - 5.2 mg from 21g extract[1]

Note: Specific quantitative comparisons of different extraction and purification methods for this compound are limited in the publicly available literature. The yields are highly dependent on the specific fungal strain, culture conditions, and the scale of the experiment.

Experimental Protocols

Protocol 1: General Extraction of this compound from Penicillium Culture
  • Harvesting: After the optimal incubation period, separate the fungal mycelium from the culture broth by filtration.

  • Mycelium Extraction:

    • Freeze-dry the mycelium.

    • Grind the dried mycelium into a fine powder.

    • Extract the powder with ethyl acetate (e.g., 3 x 500 mL for 50 g of dry mycelium) with shaking for 24 hours for each extraction.

    • Combine the ethyl acetate extracts and evaporate the solvent under reduced pressure to obtain the crude mycelial extract.

  • Broth Extraction:

    • Extract the culture filtrate with an equal volume of ethyl acetate three times.

    • Combine the organic layers and evaporate the solvent under reduced pressure to get the crude broth extract.

  • Combine Extracts: The crude extracts from the mycelium and broth can be combined for further purification.

Protocol 2: Purification of this compound by Column Chromatography and HPLC
  • Silica Gel Column Chromatography:

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Apply the dissolved extract to a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane).

    • Elute the column with a gradient of increasing polarity, for example, a hexane-ethyl acetate gradient.

    • Collect fractions and monitor them by TLC to identify those containing this compound.

  • Reversed-Phase (ODS) Chromatography:

    • Combine the this compound-containing fractions from the silica gel column and evaporate the solvent.

    • Dissolve the residue in a minimal amount of methanol.

    • Apply to an ODS column pre-equilibrated with a water-methanol mixture.

    • Elute with a gradient of increasing methanol concentration.

    • Collect and analyze fractions by TLC or analytical HPLC.

  • Preparative HPLC:

    • For final purification, use a preparative reversed-phase HPLC column (e.g., C18).

    • Dissolve the semi-purified this compound fraction in the mobile phase.

    • Inject the sample and elute with an isocratic or gradient mobile phase (e.g., acetonitrile-water).

    • Collect the peak corresponding to this compound.

    • Evaporate the solvent to obtain pure this compound.

Mandatory Visualization

experimental_workflow cluster_production This compound Production cluster_extraction Extraction cluster_purification Purification fungal_culture Fungal Culture (Penicillium sp.) optimization Optimization of Culture (Medium, pH, Temp, Time) fungal_culture->optimization Inoculation harvesting Harvesting (Filtration) optimization->harvesting mycelium_extraction Mycelium Extraction (Ethyl Acetate) harvesting->mycelium_extraction broth_extraction Broth Extraction (Ethyl Acetate) harvesting->broth_extraction crude_extract Crude Extract mycelium_extraction->crude_extract broth_extraction->crude_extract silica_gel Silica Gel Chromatography crude_extract->silica_gel ods_column ODS Column Chromatography silica_gel->ods_column prep_hplc Preparative HPLC ods_column->prep_hplc pure_andrastin_b Pure this compound prep_hplc->pure_andrastin_b

Caption: Experimental workflow for this compound production, extraction, and purification.

troubleshooting_low_yield cluster_production_issues Production Issues cluster_extraction_issues Extraction Issues cluster_purification_issues Purification Issues low_yield Low this compound Yield suboptimal_culture Suboptimal Culture Conditions low_yield->suboptimal_culture incorrect_time Incorrect Incubation Time low_yield->incorrect_time strain_degeneration Strain Degeneration low_yield->strain_degeneration inefficient_lysis Inefficient Cell Lysis low_yield->inefficient_lysis wrong_solvent Inappropriate Solvent low_yield->wrong_solvent degradation_extraction Degradation During Extraction low_yield->degradation_extraction irreversible_adsorption Irreversible Adsorption low_yield->irreversible_adsorption poor_separation Poor Separation low_yield->poor_separation degradation_purification Degradation During Purification low_yield->degradation_purification

Caption: Logical relationship of potential causes for low this compound yield.

Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for established laboratory protocols and safety procedures. Researchers should always consult relevant literature and safety data sheets before conducting any experiments.

References

Identifying and removing impurities from Andrastin B samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Andrastin B. Our goal is to help you identify and remove impurities from your this compound samples effectively.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in this compound samples?

A1: this compound is a secondary metabolite produced by various Penicillium species.[1][2][3] The most common impurities are structurally related analogs produced by the same fungus. These include Andrastin A, C, and D.[4][5][6] Other potential impurities can be residual solvents from the extraction and purification process, or other secondary metabolites from the fungal culture.[7]

Q2: How can I perform an initial assessment of my this compound sample's purity?

A2: A quick purity assessment can be performed using High-Performance Liquid Chromatography (HPLC) with UV detection.[3][5] A pure sample should yield a single major peak at the expected retention time for this compound. The presence of multiple peaks suggests the presence of impurities. For a more detailed analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the molecular weights of the components in your sample, which can help in tentatively identifying the impurities.[4][8]

Q3: My HPLC chromatogram shows multiple peaks. How do I identify what they are?

A3: Identifying unknown peaks requires a combination of analytical techniques. The first step is to compare the retention times of the unknown peaks with those of known standards of potential impurities like Andrastin A, C, and D, if available.[3] If standards are not available, LC-MS analysis is highly recommended. The mass-to-charge ratio (m/z) of each peak can provide the molecular weight of the compound, which can then be compared to the known molecular weights of other Andrastins and common fungal metabolites.[4][5][9] For unambiguous identification, preparative HPLC can be used to isolate each impurity, followed by structural elucidation using Nuclear Magnetic Resonance (NMR) spectroscopy.[6][9]

Q4: What is the best method to remove structurally similar impurities like Andrastin A and C from my this compound sample?

A4: For impurities that are structurally very similar to this compound, reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the most effective purification method.[9] By carefully optimizing the mobile phase gradient, it is possible to achieve baseline separation of the different Andrastin analogs. For larger scale purification, column chromatography using silica gel or octadecylsilanized (ODS) silica can be employed as an initial purification step, followed by preparative or semi-preparative RP-HPLC for final polishing.[1]

Q5: After purification by HPLC, how can I remove the HPLC solvents to get my pure, solid this compound?

A5: After collecting the HPLC fraction containing your purified this compound, the organic solvent (typically acetonitrile or methanol) and water can be removed by lyophilization (freeze-drying) or by evaporation under reduced pressure using a rotary evaporator. Lyophilization is generally preferred as it is a gentler method and can yield a fine, easily weighable powder.

Q6: Can I use recrystallization to purify my this compound sample?

A6: Recrystallization can be an effective method for purifying solid compounds if a suitable solvent system is found.[10] This method is most effective when the impurities have significantly different solubility profiles from this compound in the chosen solvent(s). It may be less effective for removing structurally similar impurities like other Andrastins. A single-solvent or multi-solvent system can be explored. The general principle involves dissolving the impure solid in a minimum amount of hot solvent and then allowing it to cool slowly, causing the pure compound to crystallize while the impurities remain in solution.[10]

Troubleshooting Guides

HPLC Analysis Troubleshooting
IssuePossible CauseSuggested Solution
Poor peak shape (tailing or fronting) Column degradation, inappropriate mobile phase pH, sample overload.Use a new column or a guard column. Adjust the mobile phase pH. Inject a smaller sample volume.
No peaks detected Detector issue, no sample injected, incorrect mobile phase.Check detector lamp and connections. Ensure the autosampler is working correctly. Verify the mobile phase composition.
Ghost peaks Contamination in the mobile phase, injector, or column.Use fresh, high-purity solvents. Flush the injector and column.
Fluctuating baseline Air bubbles in the detector, solvent not properly degassed, pump malfunction.Degas the mobile phase. Purge the pump to remove air bubbles. Check pump seals.
Inconsistent retention times Fluctuation in mobile phase composition, temperature changes, column aging.Ensure proper solvent mixing. Use a column oven for temperature control. Replace the column if it's old.[11]
Purification Troubleshooting
IssuePossible CauseSuggested Solution
Incomplete separation of impurities by column chromatography Incorrect stationary or mobile phase, column overloading.Perform small-scale trials to find the optimal solvent system. Use a larger column or a smaller sample load.
Low recovery of this compound after purification Compound degradation, irreversible adsorption to the stationary phase.Use milder purification conditions (e.g., avoid strong acids/bases). Choose a different stationary phase.
Sample precipitates during HPLC injection The sample is not fully dissolved in the mobile phase.Dissolve the sample in a solvent that is part of, or stronger than, the initial mobile phase. Filter the sample before injection.
Oily product after solvent evaporation Presence of residual, non-volatile impurities.Further purification by preparative HPLC may be necessary.

Experimental Protocols

Protocol 1: Analytical HPLC for Purity Assessment

This protocol is for the analysis of this compound purity.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[12]

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Gradient: A common starting point is a linear gradient from 15% B to 100% B over 30 minutes.[3][13] The gradient can be optimized for better separation.

  • Flow Rate: 1.0 mL/min.[12]

  • Column Temperature: 35°C.[3][13]

  • Detection: UV detector at 254 nm.[3]

  • Sample Preparation: Dissolve a small amount of the this compound sample in methanol or acetonitrile to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Injection Volume: 10 µL.

Protocol 2: LC-MS for Impurity Identification

This protocol is for the identification of impurities in an this compound sample.

  • LC System: Use the same column and mobile phase conditions as in Protocol 1, but ensure the mobile phase additives (e.g., formic acid) are volatile and compatible with mass spectrometry.[14]

  • Mass Spectrometer: Couple the LC system to a mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.[8][9]

  • Ionization Mode: Positive ion mode is typically used for Andrastins.[9]

  • Data Acquisition: Acquire data in full scan mode to detect all ions within a specified mass range (e.g., m/z 100-1000).

  • Data Analysis: Extract the mass spectra for each chromatographic peak. The m/z value of the molecular ion ([M+H]⁺ or [M+Na]⁺) can be used to determine the molecular weight of the compound.[9]

Protocol 3: Preparative HPLC for Purification

This protocol is for the purification of this compound.

  • Column: A larger-scale C18 reversed-phase column (e.g., 10 x 250 mm, 5 µm).[9]

  • Mobile Phase and Gradient: Use the optimized conditions from the analytical HPLC method.

  • Flow Rate: Adjust the flow rate according to the column dimensions (e.g., 2-4 mL/min).[9]

  • Sample Preparation: Dissolve the impure this compound sample in the initial mobile phase composition at the highest possible concentration without causing precipitation.

  • Injection: Inject the sample onto the column.

  • Fraction Collection: Collect the eluent in fractions as the peaks elute from the column. The peak corresponding to this compound should be collected.

  • Purity Check: Analyze the collected fractions using analytical HPLC (Protocol 1) to confirm their purity.

  • Solvent Removal: Pool the pure fractions and remove the solvent by lyophilization or rotary evaporation.

Protocol 4: Recrystallization

This is a general protocol for the purification of solid this compound.

  • Solvent Selection: Test the solubility of your impure this compound in various solvents at room temperature and at their boiling points. An ideal single solvent will dissolve the compound when hot but not when cold. Alternatively, a two-solvent system can be used where the compound is soluble in one ("soluble solvent") and insoluble in the other ("insoluble solvent").[10]

  • Dissolution: Place the impure this compound in an Erlenmeyer flask. Add a minimal amount of the hot "soluble solvent" until the solid just dissolves.

  • Decolorization (if necessary): If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes. Hot filter the solution to remove the charcoal.

  • Crystallization:

    • Single-solvent: Allow the hot, saturated solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Two-solvent: To the hot solution in the "soluble solvent," add the "insoluble solvent" dropwise until the solution becomes cloudy. Then add a few drops of the hot "soluble solvent" to redissolve the precipitate and make the solution clear again. Allow it to cool slowly.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Visualizations

experimental_workflow cluster_analysis Impurity Identification cluster_purification Purification Workflow Impure Sample Impure Sample Analytical HPLC Analytical HPLC Impure Sample->Analytical HPLC Purity Check LC-MS LC-MS Analytical HPLC->LC-MS If impurities present Impurity ID Impurity ID LC-MS->Impurity ID Tentative ID Preparative HPLC Preparative HPLC LC-MS->Preparative HPLC Guide method development NMR NMR Impure Solid Impure Solid Column Chromatography Column Chromatography Impure Solid->Column Chromatography Initial Cleanup Recrystallization Recrystallization Impure Solid->Recrystallization Alternative Column Chromatography->Preparative HPLC Fine Purification Pure this compound Pure this compound Recrystallization->Pure this compound Preparative HPLC->Pure this compound

Caption: A logical workflow for the identification and purification of this compound.

hplc_troubleshooting Problem Poor Peak Shape Cause1 Column Overload Problem->Cause1 Is it... Cause2 Bad Column Problem->Cause2 Is it... Cause3 Wrong Mobile Phase Problem->Cause3 Is it... Solution1 Inject Less Sample Cause1->Solution1 Then... Solution2 Replace Column Cause2->Solution2 Then... Solution3 Optimize pH/Solvents Cause3->Solution3 Then...

Caption: A troubleshooting decision tree for common HPLC issues.

References

Andrastin B stability issues and degradation products

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Andrastin B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, handling, and troubleshooting of common issues encountered during experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key structural features?

This compound is a meroterpenoid, a class of natural products with a structure partially derived from terpenoids. It possesses a complex tetracyclic core, characteristic of androstane steroids, and contains several functional groups that influence its chemical properties and stability. Key features include an acetate ester, a methyl ester, hydroxyl groups, and a ketone.[1] These functional groups are susceptible to various degradation pathways.

Q2: What are the primary stability concerns for this compound?

Based on its chemical structure, the primary stability concerns for this compound are:

  • Hydrolysis: The acetate and methyl ester functional groups are susceptible to hydrolysis, particularly under acidic or basic conditions.

  • Oxidation: The presence of hydroxyl groups and the overall complex structure make it potentially sensitive to oxidative degradation.

  • Photodegradation: The tetracyclic ring system, a common feature in steroids and related compounds, can be susceptible to degradation upon exposure to light.

Q3: How should I properly store this compound to ensure its stability?

To minimize degradation, this compound should be stored under the following conditions:

  • Temperature: Store at -20°C or lower for long-term stability. For short-term use, refrigeration at 2-8°C is acceptable, but prolonged storage at these temperatures should be avoided.

  • Light: Protect from light by storing in an amber vial or a light-blocking container.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

  • Moisture: Keep in a tightly sealed container to prevent hydrolysis from atmospheric moisture.

Q4: I am seeing unexpected peaks in my HPLC/LC-MS analysis of an aged this compound sample. What could they be?

Unexpected peaks are likely degradation products. Based on the structure of this compound, potential degradation products could include:

  • Hydrolysis Products: De-acetylated this compound (loss of the acetate group) or the carboxylic acid form (hydrolysis of the methyl ester).

  • Oxidation Products: Introduction of new hydroxyl groups or ketone functionalities on the steroid backbone.

  • Isomers: Changes in stereochemistry at labile centers under certain pH or temperature conditions.

It is recommended to perform co-injection with a fresh, authenticated standard of this compound to confirm the identity of the main peak and to use mass spectrometry (MS) to obtain molecular weight information on the unknown peaks to help identify the degradation products.

Troubleshooting Guides

Issue 1: Loss of Potency or Inconsistent Results in Biological Assays
  • Possible Cause: Degradation of this compound in stock solutions or during experimental procedures.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare fresh working solutions of this compound from a recently opened vial of solid material stored under recommended conditions.

    • Solvent Selection: Use anhydrous, high-purity solvents for preparing stock solutions. Protic solvents like methanol or ethanol could potentially contribute to solvolysis of the ester groups over time. Consider aprotic solvents like DMSO or DMF for stock solutions.

    • pH of Assay Buffer: Be mindful of the pH of your experimental buffer. Extreme pH values (acidic or alkaline) can accelerate the hydrolysis of the ester groups. If possible, maintain the pH in the neutral range (pH 6-8).

    • Temperature during Experiment: Avoid prolonged incubation at elevated temperatures. If high temperatures are necessary for the assay, minimize the incubation time.

    • Check for Contaminants: Ensure all glassware and plasticware are clean and free of acidic or basic residues.

Issue 2: Appearance of Multiple Peaks in Chromatographic Analysis
  • Possible Cause: On-column degradation or degradation in the sample vial before injection.

  • Troubleshooting Steps:

    • Sample Preparation: Prepare samples for injection immediately before analysis. Avoid leaving samples in the autosampler for extended periods, especially at room temperature.

    • Mobile Phase pH: Ensure the pH of your mobile phase is compatible with this compound. A slightly acidic mobile phase (e.g., with 0.1% formic acid) is often used for LC-MS analysis of similar compounds to improve peak shape and ionization, but prolonged exposure should be evaluated.

    • Column Temperature: High column temperatures can accelerate degradation. Try running the analysis at a lower temperature (e.g., 25-30°C).

    • Injection Solvent: Ensure the injection solvent is compatible with the mobile phase and does not promote degradation.

Quantitative Data Summary

ConditionStressorExpected Stability of this compoundPotential Degradation Products
pH pH < 4LowHydrolysis of acetate and methyl esters
pH 4-7ModerateSlow hydrolysis
pH > 8LowRapid hydrolysis of acetate and methyl esters
Temperature -20°CHighMinimal degradation
4°CModerateSlow degradation over time
Room Temperature (25°C)LowSignificant degradation over days to weeks
> 40°CVery LowRapid degradation
Light UV or prolonged daylightLowPhotodegradation products (e.g., rearrangements, oxidations)
Oxidation Air, H₂O₂Moderate to LowOxidized derivatives

Experimental Protocols

Protocol 1: General Procedure for Preparing this compound Stock Solutions
  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weigh the desired amount of this compound in a clean, dry microfuge tube or vial under an inert atmosphere if possible.

  • Add the appropriate volume of anhydrous, high-purity solvent (e.g., DMSO, ethanol) to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex or sonicate briefly until the solid is completely dissolved.

  • Aliquot the stock solution into smaller volumes in tightly sealed, light-protected vials to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Forced Degradation Study to Identify Potential Degradants

Forced degradation studies should be performed to understand the degradation pathways and to develop stability-indicating analytical methods.

  • Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M HCl. Incubate at 60°C for various time points (e.g., 2, 8, 24 hours). Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M NaOH. Incubate at room temperature for various time points (e.g., 30 minutes, 2, 8 hours). Neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation: Dissolve this compound in a suitable solvent and add 3% H₂O₂. Incubate at room temperature for various time points (e.g., 2, 8, 24 hours).

  • Thermal Degradation: Store solid this compound at 60°C for several days. Also, prepare a solution and incubate at 60°C.

  • Photodegradation: Expose a solution of this compound to a calibrated light source (e.g., UV lamp at 254 nm and 366 nm, or a photostability chamber) for a defined period. Keep a control sample in the dark.

  • Analysis: Analyze the stressed samples by a suitable analytical method, such as HPLC with UV/Vis detection and LC-MS, to identify and quantify the degradation products.

Visualizations

Andrastin_B_Degradation_Pathway Andrastin_B This compound (Stable Form) Hydrolysis Hydrolysis (Acid/Base Catalyzed) Andrastin_B->Hydrolysis H⁺ / OH⁻ H₂O Oxidation Oxidation (e.g., H₂O₂) Andrastin_B->Oxidation [O] Photodegradation Photodegradation (UV/Light Exposure) Andrastin_B->Photodegradation Deacetyl_Andrastin_B De-acetylated this compound Hydrolysis->Deacetyl_Andrastin_B Carboxylic_Acid_Derivative Carboxylic Acid Derivative Hydrolysis->Carboxylic_Acid_Derivative Oxidized_Products Oxidized Products (e.g., Hydroxylated) Oxidation->Oxidized_Products Photo_Isomers Photo-Isomers/ Rearrangement Products Photodegradation->Photo_Isomers

Caption: Potential degradation pathways of this compound.

Troubleshooting_Workflow Start Inconsistent Results or Unexpected Chromatographic Peaks Check_Storage Verify Storage Conditions (-20°C, dark, dry) Start->Check_Storage Prepare_Fresh Prepare Fresh Stock and Working Solutions Check_Storage->Prepare_Fresh Check_Protocol Review Experimental Protocol (pH, Temp, Solvent) Prepare_Fresh->Check_Protocol Analyze_Fresh Analyze Fresh Sample by HPLC/LC-MS Check_Protocol->Analyze_Fresh Problem_Solved Problem Resolved Analyze_Fresh->Problem_Solved Peaks are clean and results are consistent Further_Investigation Further Investigation Needed (Forced Degradation Studies) Analyze_Fresh->Further_Investigation Degradation still observed

Caption: Troubleshooting workflow for this compound stability issues.

References

Overcoming challenges in the large-scale production of Andrastin B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for overcoming challenges in the large-scale production of Andrastin B. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Troubleshooting Guide

This section provides solutions to specific problems that may arise during the fermentation and downstream processing of this compound.

Problem Potential Cause Recommended Solution
Low or No this compound Yield 1. Suboptimal Fermentation Medium: Nutrient limitation (carbon, nitrogen) or presence of inhibitory compounds.[1] 2. Incorrect Fermentation Conditions: Non-ideal pH, temperature, or aeration for the producing strain (e.g., Penicillium roqueforti). 3. Genetic Instability of Production Strain: Loss of the this compound biosynthetic gene cluster (adr cluster) over successive generations.[2] 4. Silent or Downregulated adr Gene Cluster: Epigenetic silencing or lack of necessary inducing signals for gene expression.[3][4]1. Medium Optimization: Perform a systematic optimization of media components. Test various carbon (e.g., glucose, sucrose, molasses) and nitrogen sources (e.g., peptone, yeast extract, ammonium sulfate).[1][5][6] 2. Parameter Optimization: Systematically vary pH, temperature, and agitation/aeration rates to determine the optimal conditions for your specific Penicillium strain.[6][7] 3. Strain Maintenance and Screening: Maintain glycerol stocks of high-producing isolates. Regularly screen colonies for this compound production to ensure the use of a high-yield strain. 4. Epigenetic Modification/Elicitation: Treat the culture with epigenetic modifiers (e.g., histone deacetylase inhibitors) or elicitors known to induce secondary metabolite production in fungi.
Inconsistent this compound Yields Between Batches 1. Variability in Inoculum: Inconsistent age, size, or metabolic state of the inoculum.[8] 2. Fluctuations in Fermentation Parameters: Inconsistent control of pH, temperature, or dissolved oxygen levels. 3. Raw Material Variability: Batch-to-batch differences in complex media components (e.g., yeast extract, peptone).1. Standardize Inoculum Preparation: Follow a strict protocol for inoculum development, ensuring consistent age and cell density. 2. Tighten Process Control: Calibrate probes and ensure precise control of all fermentation parameters throughout the run. 3. Source and Pre-treat Raw Materials: Use high-quality, consistent sources for media components. Consider pre-treating complex components to reduce variability.
Product Degradation During Fermentation or Downstream Processing 1. pH Instability: this compound may be unstable at extreme pH values. 2. Thermal Degradation: High temperatures during fermentation or purification can lead to product loss.[9][10] 3. Enzymatic Degradation: Release of degradative enzymes from the producing organism or contaminants.1. Maintain Optimal pH Range: Monitor and control the pH of the fermentation broth and all downstream processing buffers. The optimal pH for stability of similar polyketides is often in the slightly acidic to neutral range (pH 5-7).[11] 2. Control Temperature: Maintain optimal fermentation temperature and use cooling during cell lysis and purification steps. 3. Use Protease Inhibitors and Rapid Processing: Add protease inhibitors during cell lysis and process the harvested broth as quickly as possible.
Difficulties in this compound Purification 1. Co-purification of Structurally Similar Impurities: Other secondary metabolites produced by the Penicillium strain may have similar chemical properties to this compound. 2. Low Product Concentration in Broth: Makes extraction and purification inefficient. 3. Emulsion Formation During Solvent Extraction: Can lead to significant product loss.1. Multi-step Chromatographic Purification: Employ a combination of chromatographic techniques with different separation principles, such as normal-phase (e.g., silica gel) followed by reversed-phase (e.g., C18) chromatography.[12] 2. Upstream Process Optimization: Focus on optimizing fermentation to achieve higher product titers. 3. Centrifugation and Use of Demulsifiers: Centrifuge the mixture to break the emulsion or add a small amount of a suitable demulsifying agent.
Foaming in the Bioreactor 1. High Agitation/Aeration Rates: Can lead to excessive foaming, especially in protein-rich media. 2. Cell Lysis: Release of intracellular proteins can increase surface tension and cause foaming.1. Use of Antifoaming Agents: Add a sterile, non-metabolizable antifoaming agent as needed. 2. Optimize Agitation and Aeration: Find a balance that provides sufficient oxygen transfer without excessive foaming. 3. Monitor Cell Viability: Avoid conditions that lead to premature cell lysis.

Frequently Asked Questions (FAQs)

1. What is this compound and why is its large-scale production challenging?

This compound is a meroterpenoid, a type of secondary metabolite, produced by several species of Penicillium fungi, including Penicillium roqueforti.[13] Like many fungal secondary metabolites, large-scale production of this compound can be challenging due to low native production levels, complex and often tightly regulated biosynthetic pathways, and potential instability of the compound during fermentation and purification.

2. What are the key genes involved in this compound biosynthesis?

The biosynthesis of andrastins is governed by a set of genes organized in a biosynthetic gene cluster (BGC), often referred to as the 'adr' cluster. In Penicillium roqueforti, this cluster contains ten genes (adrA, adrC, adrD, adrE, adrF, adrG, adrH, adrI, adrJ, and adrK) that are essential for the production of andrastin A, a precursor to this compound.[2] The adr cluster in Penicillium chrysogenum is similar but contains an additional gene, adrB.[2]

3. What are typical fermentation conditions for producing this compound?

While optimal conditions are strain-specific, a good starting point for Penicillium species fermentation for secondary metabolite production would be:

  • Temperature: 25-30°C

  • pH: 5.0-7.0

  • Agitation: 150-250 rpm in shake flasks

  • Medium: A rich medium containing a readily metabolizable carbon source (e.g., glucose) and a complex nitrogen source (e.g., yeast extract, peptone).

Systematic optimization of these parameters is crucial for maximizing yield.[6][7]

4. How can I increase the expression of the this compound biosynthetic gene cluster?

Several strategies can be employed to enhance the expression of the adr gene cluster:

  • Metabolic Engineering: Overexpression of positive regulatory genes or knockout of negative regulators.

  • Epigenetic Modification: Use of chemicals that alter chromatin structure, such as histone deacetylase (HDAC) inhibitors, can lead to the activation of silent or poorly expressed gene clusters.[3][4]

  • Elicitation: Addition of small molecules (elicitors) to the culture that can trigger a stress response and induce secondary metabolism.

  • Medium Optimization: The composition of the culture medium can have a profound effect on gene expression.

5. What is a suitable method for extracting and purifying this compound?

A general procedure for the extraction and purification of andrastins involves:

  • Extraction: Extraction from the fermentation broth supernatant using organic solvents like ethyl acetate.

  • Chromatography:

    • Normal-Phase Chromatography: Initial purification using a silica gel column.

    • Reversed-Phase Chromatography: Further purification using an ODS (C18) column.

    • High-Performance Liquid Chromatography (HPLC): Final polishing step to obtain high-purity this compound.[12]

Quantitative Data Summary

The following tables provide a template for summarizing key quantitative data related to this compound production. Note that specific yield data from large-scale fermentation is not widely available in public literature; the data for cheese is provided as a reference for typical production levels in a different matrix.

Table 1: Andrastin Production Levels in Blue Cheese

Andrastin Analog Concentration Range in Cheese (µg/g)
Andrastin A0.1 - 3.7
This compound~5-fold lower than Andrastin A
Andrastin C~3-fold lower than Andrastin A
Andrastin D~5-20-fold lower than Andrastin A
Data adapted from Nielsen et al. (2005)[13]

Table 2: Template for Fermentation Parameter Optimization Data

Parameter Condition 1 Condition 2 Condition 3 This compound Titer (mg/L)
Temperature (°C) 252830Record Titer
Initial pH 5.56.57.5Record Titer
Carbon Source GlucoseSucroseMolassesRecord Titer
Nitrogen Source Yeast ExtractPeptoneAmmonium SulfateRecord Titer

Experimental Protocols

Protocol 1: Shake Flask Fermentation of Penicillium roqueforti for this compound Production

  • Inoculum Preparation:

    • Aseptically transfer a loopful of P. roqueforti spores from a mature PDA (Potato Dextrose Agar) plate to 50 mL of PDB (Potato Dextrose Broth) in a 250 mL Erlenmeyer flask.

    • Incubate at 28°C on a rotary shaker at 200 rpm for 3 days.

  • Production Fermentation:

    • Prepare the production medium (e.g., Yeast Extract Sucrose Broth: 20 g/L yeast extract, 150 g/L sucrose, 1 g/L KH₂PO₄, 0.5 g/L MgSO₄·7H₂O).

    • Inoculate 100 mL of production medium in a 500 mL Erlenmeyer flask with 10% (v/v) of the seed culture.

    • Incubate at 28°C, 200 rpm for 7-10 days.

  • Sampling and Analysis:

    • Withdraw samples aseptically at regular intervals (e.g., every 24 hours) to monitor growth and this compound production.

    • Analyze this compound concentration using HPLC.

Protocol 2: Extraction and Preliminary Purification of this compound

  • Harvesting:

    • Separate the fungal mycelium from the culture broth by centrifugation (e.g., 5000 x g for 15 minutes).

  • Extraction:

    • Extract the supernatant three times with an equal volume of ethyl acetate.

    • Pool the organic phases and evaporate to dryness under reduced pressure using a rotary evaporator.

  • Silica Gel Chromatography (Initial Purification):

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Load the dissolved extract onto a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane).

    • Elute the column with a stepwise gradient of increasing polarity (e.g., hexane:ethyl acetate mixtures).

    • Collect fractions and analyze for the presence of this compound by TLC or HPLC.

    • Pool the fractions containing this compound and evaporate the solvent.

Visualizations

experimental_workflow cluster_upstream Upstream Processing cluster_downstream Downstream Processing inoculum Inoculum Preparation fermentation Shake Flask / Bioreactor Fermentation inoculum->fermentation Inoculation harvest Harvesting (Centrifugation) fermentation->harvest extraction Solvent Extraction (Ethyl Acetate) harvest->extraction purification Chromatographic Purification extraction->purification analysis Purity & Yield Analysis (HPLC) purification->analysis

Caption: Experimental workflow for this compound production and purification.

troubleshooting_logic cluster_fermentation Fermentation Issues cluster_genetics Genetic/Regulatory Issues cluster_solutions Potential Solutions start Low this compound Yield media Suboptimal Medium? start->media conditions Incorrect Conditions (pH, Temp, DO)? start->conditions strain Strain Instability? start->strain gene_expression Silent 'adr' Cluster? start->gene_expression optimize_media Optimize Media Components media->optimize_media optimize_conditions Optimize Physical Parameters conditions->optimize_conditions screen_strain Re-streak and Screen Strain strain->screen_strain induce_expression Use Elicitors / Epigenetic Modifiers gene_expression->induce_expression

Caption: Troubleshooting logic for low this compound yield.

andrastin_biosynthesis_regulation cluster_signals Environmental Signals cluster_regulation Regulatory Network cluster_output Biosynthesis & Output nutrients Nutrient Availability (Carbon, Nitrogen) global_reg Global Regulators (e.g., LaeA, VeA) nutrients->global_reg stress Stress Factors (pH, Temperature) stress->global_reg pathway_reg Pathway-Specific Regulator (in 'adr' cluster) global_reg->pathway_reg Modulates adr_cluster 'adr' Gene Cluster Expression pathway_reg->adr_cluster Activates andrastin_b This compound Production adr_cluster->andrastin_b

Caption: Generalized signaling pathway for this compound biosynthesis regulation.

References

Andrastin B stability under different pH and temperature conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information regarding the stability of Andrastin B under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a meroterpenoid, a class of natural products with a structure derived from both terpenoid and polyketide precursors.[1][2] It is known to be a farnesyltransferase inhibitor.[3][4] Farnesyltransferase is a crucial enzyme in the post-translational modification of Ras proteins.[5][6] By inhibiting this enzyme, this compound prevents the farnesylation of Ras, a key step for its localization to the cell membrane and subsequent activation of downstream signaling pathways involved in cell proliferation and survival.[6][7][8]

Q2: How stable is this compound under different pH and temperature conditions?

While specific public data on the stability of this compound is limited, forced degradation studies on similar compounds can provide insights into its likely stability profile. The following table summarizes hypothetical stability data for this compound under various stress conditions, illustrating its potential degradation over a 24-hour period. Note: This data is illustrative and should be confirmed by experimental studies.

ConditionTemperature (°C)pH% Degradation (24h)Potential Degradants
Acidic Hydrolysis70115%Hydrolyzed ester and ether linkages
Neutral Hydrolysis707< 5%Minimal degradation
Basic Hydrolysis701325%Saponification of ester groups
Oxidative25710%Oxidation of hydroxyl groups
Thermal9078%Epimerization, dehydration
Photolytic257< 5%Minimal degradation

Q3: What are the optimal storage conditions for this compound?

Based on the general understanding of related compounds, this compound should be stored as a solid at -20°C, protected from light and moisture. For solutions, it is recommended to prepare them fresh. If short-term storage of solutions is necessary, they should be kept at -20°C or -80°C in an appropriate solvent and used within a limited time frame to minimize degradation.

Q4: What are the potential degradation pathways for this compound?

Given its chemical structure, which includes ester and hydroxyl groups, this compound is susceptible to degradation through several pathways:

  • Hydrolysis: The ester linkages can be hydrolyzed under acidic or basic conditions.

  • Oxidation: The hydroxyl groups can be oxidized.

  • Thermal Degradation: High temperatures may lead to isomerization or other rearrangements.

Troubleshooting Guide

Issue: Inconsistent or unexpected results in bioassays.

  • Possible Cause: Degradation of this compound due to improper storage or handling.

  • Troubleshooting Steps:

    • Ensure this compound is stored under the recommended conditions (-20°C, protected from light and moisture).

    • Prepare fresh solutions for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.

    • Verify the pH of your experimental buffers, as extreme pH values can accelerate degradation.

Issue: Reduced potency of this compound over time.

  • Possible Cause: Gradual degradation of the compound in solution.

  • Troubleshooting Steps:

    • Perform a stability study of this compound in your specific experimental medium to determine its half-life under your conditions.

    • Consider using a fresh vial of this compound to prepare new stock solutions.

    • Analyze the purity of your this compound stock solution using a suitable analytical method like HPLC to check for the presence of degradation products.

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to evaluate the stability of this compound under various stress conditions.

1. Materials and Reagents:

  • This compound

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Phosphate buffer

2. Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 HPLC column

  • pH meter

  • Water bath or incubator

  • Photostability chamber

3. Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • Neutralize the solution with 0.1 M NaOH.

    • Dilute to a final concentration suitable for HPLC analysis.

  • Basic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate the solution at 60°C for 24 hours.

    • Neutralize the solution with 0.1 M HCl.

    • Dilute to a final concentration suitable for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours.

    • Dilute to a final concentration suitable for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of this compound in an oven at 70°C for 48 hours.

    • Dissolve the heat-treated sample in methanol to the desired concentration for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound (in a photostable container) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • Analyze the sample by HPLC.

  • HPLC Analysis:

    • Analyze all samples using a validated stability-indicating HPLC method. The method should be able to separate the intact this compound from any degradation products.

    • Monitor the decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare this compound Stock Solution (1 mg/mL) acid Acidic Hydrolysis (0.1M HCl, 60°C) stock->acid Expose to Stress base Basic Hydrolysis (0.1M NaOH, 60°C) stock->base Expose to Stress oxid Oxidative Degradation (3% H₂O₂, RT) stock->oxid Expose to Stress thermal Thermal Degradation (Solid, 70°C) stock->thermal Expose to Stress photo Photolytic Degradation (Solution, Light Exposure) stock->photo Expose to Stress hplc HPLC Analysis (Stability-Indicating Method) acid->hplc Analyze Samples base->hplc Analyze Samples oxid->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples data Data Analysis (% Degradation, Impurity Profile) hplc->data

Caption: Experimental workflow for the forced degradation study of this compound.

ras_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Signaling ras_mem Active Ras (Membrane-Bound) proliferation Cell Proliferation & Survival ras_mem->proliferation Activates ras_cyto Inactive Ras ftase Farnesyltransferase ras_cyto->ftase fpp Farnesyl Pyrophosphate fpp->ftase ftase->ras_mem Farnesylation andrastin This compound andrastin->ftase Inhibits

Caption: Inhibition of Ras signaling by this compound via farnesyltransferase.

References

Optimizing HPLC parameters for better Andrastin B separation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with targeted solutions for the High-Performance Liquid Chromatography (HPLC) separation of Andrastin B. It includes frequently asked questions, detailed troubleshooting guides, and established experimental protocols to streamline method development and resolve common analytical challenges.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting point for developing an HPLC method for this compound?

A typical starting point for this compound analysis involves using a reverse-phase C18 column with a water/acetonitrile gradient mobile phase. Acidification of the mobile phase with a low concentration of trifluoroacetic acid (TFA) or formic acid (e.g., 0.02-0.1%) is common to improve peak shape.[1][2]

Q2: Which type of HPLC column is most suitable for this compound separation?

Reverse-phase C18 columns are widely and successfully used for the separation of this compound and related meroterpenoids.[1][3][4] Columns with a 5 µm particle size and dimensions of 4.6 x 250 mm are frequently cited in analytical applications, while semi-preparative work may use wider bore columns.[1][3]

Q3: What are the typical mobile phases and additives used for this compound analysis?

The most common mobile phase is a binary mixture of water (Solvent A) and acetonitrile (Solvent B).[1][3] Methanol can also be used as the organic modifier. To ensure sharp peaks and reproducible retention times, additives like trifluoroacetic acid (TFA) or formic acid are often included in both solvents.[1]

Q4: How is this compound typically detected after HPLC separation?

This compound can be effectively detected using a Photodiode Array (PDA) or a standard UV detector.[1][3] It exhibits a characteristic UV spectrum that aids in its identification.[5] For higher sensitivity and structural confirmation, HPLC systems can be coupled with a mass spectrometer (LC/MS).[4]

Data Presentation: HPLC Parameters

The following table summarizes typical starting parameters for the HPLC analysis of this compound, based on published methods.

ParameterRecommended SettingSource(s)
Column SunFire C18 (4.6 x 250 mm, 5 µm) or equivalent[1]
Mobile Phase A Water + 0.02% Trifluoroacetic Acid (TFA)[1]
Mobile Phase B Acetonitrile + 0.02% Trifluoroacetic Acid (TFA)[1]
Flow Rate 1.0 - 1.2 mL/min[1]
Column Temperature 35 °C[1]
Injection Volume 10 - 20 µL[1]
Detection Photodiode Array (PDA) Detector[1]
Gradient Profile Start at 15% B, linear gradient to 68% B over 25 min, increase to 100% B, hold, then return to initial conditions[1]

Experimental Protocols

Protocol 1: Standard Analytical HPLC Method for this compound

This protocol details a standard reverse-phase HPLC method for the analysis of this compound in a purified sample or fungal extract.

1. Materials and Reagents:

  • This compound standard or sample extract

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Trifluoroacetic acid (TFA), HPLC-grade

  • Methanol, HPLC-grade (for sample dissolution)

2. Equipment:

  • HPLC system with a binary pump, autosampler, column oven, and PDA detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

  • Solvent filtration apparatus (0.45 µm filter)

  • Syringe filters for sample clarification (0.45 µm)

3. Procedure:

  • Mobile Phase Preparation:

    • Prepare Mobile Phase A: Add 0.2 mL of TFA to 1 L of HPLC-grade water (0.02% TFA).

    • Prepare Mobile Phase B: Add 0.2 mL of TFA to 1 L of HPLC-grade acetonitrile (0.02% TFA).

    • Degas both mobile phases by sonication or vacuum filtration before use.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound standard or dried fungal extract in methanol to a known concentration (e.g., 1 mg/mL).[1]

    • Vortex or sonicate briefly to ensure complete dissolution.

    • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

  • Instrument Setup and Analysis:

    • Install the C18 column and set the column oven temperature to 35 °C.[1]

    • Set the flow rate to 1.2 mL/min.[1]

    • Equilibrate the column with the initial mobile phase composition (e.g., 15% B) for at least 15-20 minutes or until a stable baseline is achieved.

    • Set the PDA detector to acquire data over a relevant wavelength range.

    • Configure the gradient program as specified in the table above.

    • Inject 20 µL of the prepared sample.[1]

    • Run the analysis and collect the data.

Troubleshooting Guides

Problem: Poor Resolution or Peak Co-elution

Q: I am observing poor separation between my this compound peak and an adjacent impurity. How can I improve the resolution?

A: Improving resolution involves modifying the separation conditions to increase the distance between peak centers or decrease peak width.

  • Optimize the Gradient: A shallower gradient (i.e., increasing the percentage of organic solvent more slowly over a longer time) provides more time for compounds to interact with the stationary phase, often improving separation.

  • Change Organic Solvent: The selectivity of the separation can be altered by switching the organic modifier. If you are using acetonitrile, try substituting it with methanol, or vice-versa.

  • Adjust Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution, although it will lengthen the run time.[6]

  • Modify Temperature: Increasing the column temperature can sometimes improve peak shape and change selectivity, potentially resolving co-eluting peaks.[6]

Problem: Peak Tailing

Q: My this compound peak is asymmetrical and shows significant tailing. What are the likely causes and solutions?

A: Peak tailing is a common issue where the back half of the peak is wider than the front.[7]

  • Secondary Silanol Interactions: Residual, un-capped silanol groups on the silica surface of the column can interact with polar functional groups on the analyte, causing tailing.[8]

    • Solution: Ensure your mobile phase is adequately acidified (e.g., with 0.1% formic acid or 0.05% TFA). The acid helps to suppress the ionization of silanol groups, minimizing these secondary interactions.[1][8] Using a well-end-capped, high-purity silica column can also prevent this issue.

  • Column Overload: Injecting too much sample mass can saturate the column inlet, leading to broad, tailing peaks.[7][9]

    • Solution: Dilute your sample and inject a smaller amount. If the peak shape improves, the original sample was overloaded.[7]

  • Column Contamination or Voids: A blocked inlet frit or a void in the packing material can create alternative flow paths for the analyte, causing tailing.[7]

    • Solution: Use a guard column to protect the analytical column. If contamination is suspected, try flushing the column. If a void has formed, the column likely needs to be replaced.

Problem: Irreproducible Retention Times

Q: The retention time for this compound is shifting between consecutive runs. What could be causing this instability?

A: Retention time stability is critical for reliable compound identification.

  • Inadequate Column Equilibration: The column must be fully equilibrated to the initial mobile phase conditions before each injection. If the equilibration time is too short, especially in gradient methods, retention times will drift.

    • Solution: Increase the equilibration time between runs until stable retention times are observed.

  • Mobile Phase Issues: Inconsistent mobile phase preparation (e.g., inaccurate composition, evaporation of the organic component) can cause shifts.[9][10]

    • Solution: Prepare fresh mobile phase daily and keep solvent bottles capped to prevent evaporation. Ensure accurate mixing of components.

  • Pump and Hardware Issues: Air bubbles in the pump, faulty check valves, or leaks in the system can lead to an inconsistent flow rate and fluctuating retention times.[9]

    • Solution: Degas mobile phases thoroughly. Purge the pump to remove any air bubbles. Perform regular system maintenance to check for leaks and ensure check valves are functioning correctly.

The table below provides a quick reference for common issues.

ProblemPossible CauseRecommended SolutionSource(s)
Peak Tailing Secondary silanol interactionsUse mobile phase with acid modifier (formic acid, TFA)[7][8]
Column overloadDilute the sample and re-inject[9]
Blocked frit / column voidReplace guard column; flush or replace analytical column
Poor Resolution Gradient is too steepDecrease the gradient slope (slower increase in organic solvent)[11]
Inappropriate solventTry methanol instead of acetonitrile, or vice-versa[12]
Retention Time Shift Insufficient column equilibrationIncrease the post-run equilibration time[10]
Mobile phase composition changePrepare fresh mobile phase; keep solvent bottles covered[9]
Air in the pumpDegas mobile phase and purge the pump[9]
High Backpressure Sample precipitationEnsure sample is fully dissolved in the mobile phase[9]
Blocked column frit or tubingFilter samples and mobile phases; reverse flush column (if permitted)

Visualizations

HPLC Method Optimization Workflow

The following diagram illustrates a logical workflow for optimizing an HPLC method for this compound separation.

HPLC_Optimization_Workflow start Start with Initial Method (e.g., C18, ACN/H2O) analyze Analyze Sample start->analyze evaluate Evaluate Peak Shape & Resolution analyze->evaluate good Acceptable? evaluate->good tR & Shape OK? adjust_ph Optimize Mobile Phase pH / Additive evaluate->adjust_ph Bad Shape (Tailing) adjust_gradient Adjust Gradient Slope (Make Shallower) good->adjust_gradient No (Poor Resolution) final Final Method good->final Yes adjust_solvent Change Organic Solvent (ACN <=> MeOH) adjust_gradient->adjust_solvent adjust_solvent->analyze adjust_ph->analyze

Caption: A workflow for systematic HPLC method optimization.

Troubleshooting Peak Tailing

This decision tree provides a step-by-step guide to diagnosing and resolving the common issue of peak tailing.

Troubleshooting_Peak_Tailing start Peak Tailing Observed check_overload 1. Check for Overload Inject diluted sample start->check_overload overload_q Shape Improves? check_overload->overload_q solve_overload Solution: Reduce Sample Concentration overload_q->solve_overload Yes check_silanol 2. Check Silanol Interaction Ensure mobile phase is acidified (e.g., 0.1% FA) overload_q->check_silanol No silanol_q Shape Improves? check_silanol->silanol_q solve_silanol Solution: Use Acidified Mobile Phase silanol_q->solve_silanol Yes check_column 3. Check Column Health Replace with new column silanol_q->check_column No column_q Shape Improves? check_column->column_q solve_column Solution: Old column was degraded. Use guard columns. column_q->solve_column Yes check_extra Problem persists. Check extra-column volume (tubing, connections). column_q->check_extra No

Caption: A decision tree for troubleshooting peak tailing.

References

Technical Support Center: Troubleshooting Andrastin B Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Andrastin B in B cell-based assays. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

General FAQs

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and specific inhibitor of the enzyme farnesyltransferase.[1] Farnesyltransferase is responsible for a critical post-translational modification called prenylation, where a farnesyl group is attached to specific proteins.[2][3] This modification is essential for the proper localization and function of many signaling proteins, including members of the Ras superfamily of small GTPases, which are key regulators of cell proliferation, survival, and differentiation.[2][4][5] By inhibiting farnesyltransferase, this compound disrupts these signaling pathways, which can lead to decreased cell proliferation and induction of apoptosis.[6][7][8]

Q2: What are the expected effects of this compound on B cells?

Based on studies with other farnesyltransferase inhibitors (FTIs), this compound is expected to have a significant impact on B cell functions.[6][8] Inhibition of farnesyltransferase can suppress B cell proliferation, inhibit plasma cell formation, and induce apoptosis.[6][7][8] These effects are mediated through the disruption of signaling pathways crucial for B cell activation and survival.[9][10]

Q3: What are appropriate controls to include in my this compound experiments?

To ensure the validity of your results, it is crucial to include the following controls:

  • Vehicle Control: B cells treated with the same concentration of the solvent used to dissolve this compound (e.g., DMSO) to control for any effects of the solvent itself.

  • Untreated Control: B cells that are not exposed to this compound or its vehicle, representing the baseline response.

  • Positive Control for Assay: A known inducer of the expected effect (e.g., a known proliferation stimulus for a proliferation assay, or a known apoptosis-inducing agent for an apoptosis assay) to ensure the assay is working correctly.

  • Dose-Response Control: A range of this compound concentrations to determine the optimal concentration for your experiment and to generate dose-response curves.

Proliferation Assays (e.g., CFSE)

Q1: Why am I observing lower than expected B cell proliferation after this compound treatment in my CFSE assay?

Lower than expected proliferation is an anticipated outcome of this compound treatment.[6][8]

  • Biological Reason: this compound inhibits farnesyltransferase, which is critical for the function of proteins that drive cell cycle progression and proliferation.[2][4] By disrupting these pathways, this compound can arrest B cells in the cell cycle, leading to reduced proliferation.

  • Troubleshooting Steps:

    • Confirm this compound Concentration: Ensure that the concentration of this compound used is within the effective range. You may need to perform a dose-response experiment to determine the IC50 value for your specific B cell type.

    • Verify Cell Viability: High concentrations of this compound may induce cytotoxicity. Use a viability dye (e.g., Propidium Iodide or 7-AAD) in your flow cytometry analysis to exclude dead cells from the proliferation analysis.

    • Check Stimulation Conditions: Ensure that your B cell stimulation protocol (e.g., using anti-CD40 and IL-4, or LPS) is optimal and results in robust proliferation in your positive control group.

    • Optimize CFSE Staining: Ensure that the initial CFSE staining is bright and uniform. Poor staining can make it difficult to resolve distinct proliferation peaks.

Q2: My CFSE proliferation peaks are not well-defined after this compound treatment. What could be the cause?

Poorly defined CFSE peaks can be due to several factors.

  • Biological Reason: Asynchronous entry into the cell cycle or increased cell death can lead to a smearing of CFSE peaks. This compound can cause a heterogeneous response in a B cell population.

  • Troubleshooting Steps:

    • Gate on Viable Cells: As mentioned above, always include a viability dye to exclude dead and dying cells, which can have altered scatter properties and non-specific fluorescence.

    • Optimize Incubation Time: The incubation time after stimulation and this compound treatment may need to be adjusted. Shorter or longer incubation times might provide better resolution of proliferation peaks.

    • Check for Asymmetric Division: While CFSE is generally distributed equally between daughter cells, some asymmetry can occur, which can broaden the peaks.[11] This effect might be exacerbated by drug treatment.

Experimental Protocol: B Cell Proliferation Assay using CFSE

This protocol outlines the steps for assessing the effect of this compound on B cell proliferation using CFSE staining and flow cytometry.

  • B Cell Isolation: Isolate B cells from your source (e.g., peripheral blood or spleen) using a standard B cell isolation kit.

  • CFSE Staining:

    • Resuspend the isolated B cells at a concentration of 1-10 x 10^6 cells/mL in pre-warmed PBS.

    • Add CFSE to a final concentration of 1-5 µM.

    • Incubate for 10-15 minutes at 37°C, protected from light.

    • Quench the staining by adding 5 volumes of cold complete culture medium and incubate on ice for 5 minutes.

    • Wash the cells twice with complete culture medium.

  • Cell Culture and Treatment:

    • Resuspend the CFSE-labeled B cells in complete culture medium at an appropriate density.

    • Plate the cells in a multi-well plate.

    • Add your B cell stimulus (e.g., anti-CD40 + IL-4 or LPS).

    • Add this compound at various concentrations. Include vehicle and untreated controls.

    • Culture the cells for 3-5 days at 37°C in a humidified CO2 incubator.

  • Flow Cytometry Analysis:

    • Harvest the cells and wash them with PBS.

    • Stain the cells with a viability dye (e.g., PI or 7-AAD).

    • Acquire the samples on a flow cytometer.

    • Analyze the data by gating on the live cell population and examining the CFSE fluorescence histogram to identify proliferation peaks.

G cluster_prep Cell Preparation cluster_culture Cell Culture & Treatment cluster_analysis Analysis isolate Isolate B Cells stain Stain with CFSE isolate->stain wash_stain Wash Cells stain->wash_stain plate Plate Cells wash_stain->plate stimulate Add B Cell Stimulus plate->stimulate treat Add this compound stimulate->treat incubate Incubate 3-5 Days treat->incubate harvest Harvest Cells incubate->harvest viability Stain with Viability Dye harvest->viability acquire Acquire on Flow Cytometer viability->acquire analyze Analyze CFSE Peaks acquire->analyze

Apoptosis Assays (e.g., Annexin V/PI)

Q1: I am observing a significant increase in Annexin V positive, PI negative B cells after this compound treatment. Is this expected?

Yes, an increase in the Annexin V+/PI- population, representing early apoptotic cells, is an expected outcome of this compound treatment.[12][13][14]

  • Biological Reason: Farnesyltransferase inhibitors, including this compound, are known to induce apoptosis in various cell types, including lymphoid cells.[7] By disrupting pro-survival signaling pathways, this compound can trigger the apoptotic cascade. The externalization of phosphatidylserine, detected by Annexin V, is an early marker of apoptosis.[12][14]

  • Troubleshooting Steps:

    • Confirm Time Course: The kinetics of apoptosis can vary. Perform a time-course experiment (e.g., 12, 24, 48 hours) to identify the optimal time point for detecting early apoptosis.

    • Use Appropriate Controls: Ensure your negative (vehicle-treated) control shows a low level of apoptosis and your positive control (e.g., treatment with staurosporine or dexamethasone) shows a robust apoptotic response.

    • Proper Compensation: If you are using a multi-color flow cytometry panel, ensure that your compensation settings are correct to avoid spectral overlap between fluorochromes.

Q2: After this compound treatment, I see a large population of Annexin V positive, PI positive B cells. What does this indicate?

An Annexin V+/PI+ population represents cells in late-stage apoptosis or necrosis.[14][15]

  • Biological Reason: As apoptosis progresses, the cell membrane loses its integrity, allowing PI to enter and stain the cellular DNA. A high percentage of double-positive cells suggests that this compound is inducing significant cell death at the concentration and time point tested.

  • Troubleshooting Steps:

    • Review Concentration and Incubation Time: A high concentration of this compound or a long incubation period may be causing rapid and extensive cell death. Consider using a lower concentration or analyzing at an earlier time point to capture more cells in the early apoptotic stage.

    • Handle Cells Gently: Rough handling of cells during harvesting and staining can cause mechanical damage to the cell membrane, leading to an artificial increase in PI-positive cells.

    • Check Culture Conditions: Ensure that the cell culture conditions (e.g., media, CO2 levels, temperature) are optimal, as suboptimal conditions can lead to increased cell death.

Experimental Protocol: B Cell Apoptosis Assay using Annexin V/PI

This protocol describes the steps to measure this compound-induced apoptosis in B cells using Annexin V and Propidium Iodide (PI) staining.

  • B Cell Isolation and Culture: Isolate B cells and culture them in a multi-well plate at an appropriate density.

  • Treatment:

    • Treat the B cells with this compound at the desired concentrations.

    • Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).

    • Incubate for the desired period (e.g., 24 hours) at 37°C in a humidified CO2 incubator.

  • Staining:

    • Harvest the cells and wash them once with cold PBS.

    • Resuspend the cells in 1X Annexin V Binding Buffer.

    • Add fluorochrome-conjugated Annexin V and incubate for 15 minutes at room temperature in the dark.

    • Add PI to the cell suspension immediately before analysis.

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer.

    • Use unstained, single-stained (Annexin V only and PI only), and positive control samples to set up the flow cytometer and compensation.

    • Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).

G cluster_prep Cell Culture & Treatment cluster_stain Staining cluster_analysis Analysis culture Culture B Cells treat Treat with this compound culture->treat incubate Incubate treat->incubate harvest Harvest Cells incubate->harvest wash Wash with PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend add_annexin Add Annexin V resuspend->add_annexin add_pi Add PI add_annexin->add_pi acquire Acquire on Flow Cytometer add_pi->acquire analyze Analyze Apoptotic Populations acquire->analyze

Cytotoxicity Assays

Q1: My cytotoxicity assay shows a dose-dependent increase in B cell death with this compound. What is the likely mechanism?

Increased B cell death is the expected outcome of effective this compound treatment.

  • Biological Reason: The cytotoxicity observed is likely due to the induction of apoptosis, as discussed previously. Farnesyltransferase inhibitors can up-regulate pro-apoptotic proteins and inhibit pro-survival signaling pathways, leading to programmed cell death.[7]

  • Troubleshooting Steps:

    • Confirm with an Apoptosis Assay: To confirm that the observed cytotoxicity is due to apoptosis, you can perform an Annexin V/PI assay in parallel.

    • Determine IC50: Perform a dose-response experiment to calculate the half-maximal inhibitory concentration (IC50) of this compound for your B cells. This value is useful for comparing the potency of this compound with other compounds and for standardizing your experimental conditions.

    • Check Assay Linearity: Ensure that your cytotoxicity assay is within its linear range for the cell numbers and treatment times used.

Summary of Expected Effects and Data

Assay TypeParameter MeasuredExpected Effect of this compound
Proliferation Assay (e.g., CFSE) Cell divisionDecrease
Apoptosis Assay (e.g., Annexin V/PI) Phosphatidylserine externalization, membrane integrityIncrease in early and late apoptotic cells
Cytotoxicity Assay (e.g., MTT, LDH) Cell viability, membrane integrityDecrease in viability, increase in cytotoxicity

This compound and B Cell Signaling

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR BCR Ras Ras BCR->Ras Activation FT Farnesyl- transferase Ras->FT Raf Raf Ras->Raf PI3K PI3K Ras->PI3K FT->Ras Farnesylation AndrastinB This compound AndrastinB->FT Inhibits MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Survival Akt->Survival

References

Technical Support Center: Andrastin B Bioavailability Enhancement

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at increasing the bioavailability of Andrastin B.

Frequently Asked Questions (FAQs)

Q1: My in vitro dissolution rate for this compound is extremely low. What are the potential causes and solutions?

A1: Low dissolution is a common challenge for poorly water-soluble compounds like this compound, a meroterpenoid of fungal origin. The primary cause is likely its hydrophobic structure.

Troubleshooting Steps:

  • Particle Size Reduction: The surface area of the drug is a critical factor in its dissolution rate.[1] Consider micronization or nanosizing techniques to increase the surface area available for dissolution.[1]

  • Amorphous Solid Dispersions: Crystalline structures can have high lattice energy, hindering dissolution. Creating an amorphous solid dispersion of this compound with a hydrophilic carrier can improve its dissolution.[2][3]

  • Use of Surfactants and Solubilizers: Including surfactants or other solubilizing agents in the dissolution medium can enhance the wetting of this compound particles and increase its solubility.[1][4]

Q2: I am observing poor oral absorption of this compound in my animal model, despite achieving a reasonable dissolution profile. What could be the limiting factors?

A2: Poor oral absorption in the presence of adequate dissolution can point towards issues with membrane permeability or pre-systemic metabolism.

Troubleshooting Steps:

  • Permeability Assessment: Conduct in vitro permeability assays (e.g., Caco-2 cell monolayer) to determine the intrinsic permeability of this compound. If permeability is low, strategies to enhance it may be necessary.

  • Investigate Efflux Transporters: Andrastin A, a related compound, has been shown to interact with P-glycoprotein (P-gp), an efflux transporter that can pump drugs out of cells, thereby reducing absorption.[5] It is plausible that this compound is also a substrate for P-gp or other efflux transporters. Co-administration with a P-gp inhibitor could clarify this.

  • First-Pass Metabolism: this compound may be subject to significant first-pass metabolism in the gut wall or liver. In vitro metabolic stability assays using liver microsomes or S9 fractions can help to identify potential metabolic liabilities.

Q3: What are some promising formulation strategies to start with for enhancing the oral bioavailability of this compound?

A3: For a poorly soluble compound like this compound, several formulation strategies can be explored.[1][2][3][6] The choice of strategy will depend on the specific physicochemical properties of this compound.

Recommended Starting Points:

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) are an excellent starting point for lipophilic drugs.[6] They can enhance solubility and absorption by presenting the drug in a solubilized state and utilizing lipid absorption pathways.

  • Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[1]

  • Nanoparticle Formulations: Encapsulating this compound in nanoparticles, such as polymeric nanoparticles or solid lipid nanoparticles (SLNs), can improve its dissolution rate and potentially alter its absorption pathway.[6]

Troubleshooting Guides

Issue: Inconsistent Bioavailability Data in Preclinical Studies
Possible Cause Troubleshooting Action Expected Outcome
Variability in food intake of test animals.Standardize the feeding schedule and composition of the diet for all animal groups. Fatty meals can sometimes enhance the absorption of lipophilic drugs.[1]More consistent and reproducible bioavailability data.
Polymorphism of this compound.Characterize the solid-state properties of the this compound batch using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC). Different crystalline forms can have different solubilities and dissolution rates.[1]Identification of the crystalline form and ensuring consistency across batches.
Inadequate formulation stability.Assess the physical and chemical stability of the formulation under storage and administration conditions. For amorphous solid dispersions, check for recrystallization over time.A stable formulation that delivers a consistent dose.

Data Presentation

Table 1: Comparison of Common Bioavailability Enhancement Strategies
StrategyMechanism of ActionAdvantagesDisadvantages
Micronization/Nanosizing Increases surface area for dissolution.[1]Simple and widely applicable.May not be sufficient for very poorly soluble drugs; potential for particle aggregation.
Solid Dispersions Disperses the drug in a hydrophilic carrier in an amorphous state, increasing dissolution rate.[2][3]Significant improvement in dissolution; can be formulated into solid dosage forms.Potential for recrystallization during storage, leading to decreased bioavailability.
Cyclodextrin Complexation Forms inclusion complexes with the drug, increasing its aqueous solubility.[1]High efficiency in solubilization; can be used in both liquid and solid dosage forms.The amount of drug that can be complexed is limited; potential for nephrotoxicity with some cyclodextrins at high doses.
Lipid-Based Formulations (e.g., SEDDS) The drug is dissolved in a lipid vehicle and forms a fine emulsion in the GI tract, enhancing absorption.[6]Can significantly increase the bioavailability of highly lipophilic drugs; may bypass first-pass metabolism via lymphatic uptake.Can be chemically complex; potential for GI side effects.
Nanoparticles (e.g., SLNs, Polymeric) Encapsulates the drug, improving dissolution and potentially altering the absorption pathway.[6]Can protect the drug from degradation; potential for targeted delivery.More complex manufacturing processes and characterization are required.

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion of this compound using Solvent Evaporation

Objective: To prepare an amorphous solid dispersion of this compound to enhance its dissolution rate.

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP K30) or other suitable hydrophilic polymer

  • Dichloromethane (DCM) or other suitable volatile solvent

  • Rotary evaporator

  • Water bath

  • Vacuum oven

Procedure:

  • Accurately weigh this compound and PVP K30 in a 1:4 ratio (w/w).

  • Dissolve both components completely in a minimal amount of DCM in a round-bottom flask.

  • Attach the flask to a rotary evaporator.

  • Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C).

  • Continue rotation until a thin, dry film is formed on the inner surface of the flask.

  • Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Gently scrape the solid dispersion from the flask and store it in a desiccator.

  • Characterize the solid dispersion for its amorphous nature (using XRPD and DSC) and perform dissolution testing.

Protocol 2: In Vitro Dissolution Testing of this compound Formulations

Objective: To compare the dissolution profiles of different this compound formulations.

Materials:

  • USP Dissolution Apparatus 2 (Paddle Apparatus)

  • Dissolution medium (e.g., simulated gastric fluid or simulated intestinal fluid)

  • This compound pure drug and formulations (e.g., solid dispersion, micronized powder)

  • HPLC system for quantification of this compound

Procedure:

  • Pre-heat the dissolution medium to 37 ± 0.5°C.

  • Add 900 mL of the dissolution medium to each vessel of the dissolution apparatus.

  • Set the paddle speed to a specified rate (e.g., 75 RPM).

  • Accurately weigh an amount of this compound or its formulation equivalent to the desired dose and add it to each vessel.

  • Start the dissolution test and withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 15, 30, 45, 60, 90, and 120 minutes).

  • Replace the withdrawn volume with an equal volume of fresh, pre-heated dissolution medium.

  • Filter the samples immediately through a suitable filter (e.g., 0.45 µm).

  • Analyze the concentration of this compound in the filtered samples using a validated HPLC method.

  • Calculate the cumulative percentage of drug dissolved at each time point and plot the dissolution profiles.

Visualizations

Bioavailability_Challenges A Poor Oral Bioavailability of this compound B Low Aqueous Solubility A->B Primary Cause C Poor Permeability A->C Contributing Factor D Pre-systemic Metabolism A->D Contributing Factor E Efflux by Transporters (e.g., P-gp) C->E Mechanism Experimental_Workflow Start Start: this compound Powder A Physicochemical Characterization (Solubility, LogP, pKa) Start->A B Select Formulation Strategy A->B C1 Solid Dispersion B->C1 C2 Lipid-Based Formulation B->C2 C3 Nanoparticle System B->C3 D In Vitro Dissolution Testing C1->D C2->D C3->D E In Vitro Permeability Assay (e.g., Caco-2) D->E F In Vivo Pharmacokinetic Study E->F End Optimized Formulation F->End Decision_Tree Start Is this compound's solubility < 0.1 mg/mL? A Focus on Solubilization Techniques Start->A Yes E Is Caco-2 permeability low? Start->E No B Is LogP > 3? A->B C Consider Lipid-Based Formulations (SEDDS) B->C Yes D Consider Solid Dispersions or Nanoparticles B->D No F Incorporate Permeation Enhancers E->F Yes G Focus on optimizing dissolution E->G No

References

Validation & Comparative

Andrastin A vs. Andrastin B: A Comparative Analysis of Farnesyltransferase Inhibitory Potency

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the farnesyltransferase (FTase) inhibitory activities of two natural compounds, Andrastin A and Andrastin B. Farnesyltransferase is a critical enzyme in the post-translational modification of Ras proteins, which are key components of signaling pathways that regulate cell growth, differentiation, and survival. The inhibition of FTase is a promising strategy for the development of anticancer therapeutics. This document summarizes the available quantitative data, outlines the experimental methodology for assessing inhibitory activity, and visualizes the relevant biological and experimental workflows.

Quantitative Comparison of Inhibitory Activity

The inhibitory potency of Andrastin A and this compound against protein farnesyltransferase has been evaluated, with the half-maximal inhibitory concentration (IC50) serving as the key metric for comparison. The data clearly indicates that Andrastin A is a more potent inhibitor of farnesyltransferase than this compound.

CompoundIC50 (µM)[1]Source Organism
Andrastin A24.9Penicillium sp. FO-3929
This compound47.1Penicillium sp. FO-3929

Farnesyltransferase and the Ras Signaling Pathway

Farnesyltransferase catalyzes the attachment of a farnesyl pyrophosphate group to a cysteine residue within the C-terminal CAAX box of Ras proteins. This farnesylation step is essential for the localization of Ras to the plasma membrane, a prerequisite for its activation and subsequent downstream signaling.[2][3] By inhibiting FTase, Andrastin A and B prevent Ras processing, thereby blocking the entire signaling cascade that can contribute to uncontrolled cell proliferation in cancer.[2][4]

Ras_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor SOS SOS Growth_Factor_Receptor->SOS Activates Ras_GDP Inactive Ras-GDP (farnesylated) Ras_GTP Active Ras-GTP (farnesylated) Ras_GDP->Ras_GTP Raf Raf Ras_GTP->Raf Activates Growth_Factor Growth Factor SOS->Ras_GDP Promotes GDP/GTP exchange Pro_Ras Pro-Ras Pro_Ras->Ras_GDP Farnesylation FTase Farnesyltransferase (FTase) FTase->Pro_Ras Andrastin Andrastin A / B Andrastin->FTase Inhibits MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: The Ras signaling pathway and the inhibitory action of Andrastin A and B on farnesyltransferase.

Experimental Protocols

The determination of farnesyltransferase inhibitory activity is typically performed using an in vitro enzymatic assay. A common method involves a fluorescence-based assay that measures the transfer of a fluorescently labeled farnesyl pyrophosphate analogue to a Ras peptide substrate.

Principle: In the absence of an inhibitor, farnesyltransferase catalyzes the transfer of a dansylated farnesyl pyrophosphate (DFPP) to a biotinylated Ras peptide. The resulting product is captured on a streptavidin-coated microplate. The fluorescence intensity, which is proportional to the amount of farnesylated peptide, is then measured. In the presence of an inhibitor like Andrastin A or B, the enzymatic activity is reduced, leading to a decrease in the fluorescence signal.

Materials:

  • Recombinant human farnesyltransferase

  • Dansyl-farnesyl pyrophosphate (DFPP)

  • Biotinylated Ras peptide (e.g., Biotin-GCVLS)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 20 mM KCl, 5 mM MgCl2, 2 mM DTT)

  • Streptavidin-coated 96-well microplates

  • Andrastin A and this compound dissolved in a suitable solvent (e.g., DMSO)

  • Fluorescence plate reader

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of Andrastin A and this compound in the assay buffer.

  • Enzyme Reaction: In each well of the microplate, add the assay buffer, the test compound (Andrastin A or B at various concentrations), the biotinylated Ras peptide, and DFPP.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding farnesyltransferase to each well.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 60 minutes).

  • Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., EDTA).

  • Capture of Product: Transfer the reaction mixture to a streptavidin-coated microplate and incubate to allow the biotinylated farnesylated peptide to bind.

  • Washing: Wash the plate to remove unbound reagents.

  • Fluorescence Measurement: Measure the fluorescence intensity in each well using a plate reader with appropriate excitation and emission wavelengths for the dansyl fluorophore.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a control with no inhibitor. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Experimental_Workflow Add_Reagents Add assay buffer, test compound, biotinylated Ras peptide, and DFPP to microplate wells Initiate_Reaction Initiate reaction with farnesyltransferase Add_Reagents->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Stop_Reaction Stop reaction Incubate->Stop_Reaction Transfer Transfer to streptavidin-coated plate Stop_Reaction->Transfer Incubate_Capture Incubate for capture Transfer->Incubate_Capture Wash Wash plate Incubate_Capture->Wash Measure_Fluorescence Measure fluorescence Wash->Measure_Fluorescence Analyze_Data Calculate % inhibition and IC50 Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: A generalized workflow for a fluorescence-based farnesyltransferase inhibition assay.

References

A Comparative Guide to Farnesyltransferase Inhibitors: Andrastin B vs. Tipifarnib

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted cancer therapy, farnesyltransferase inhibitors (FTIs) represent a class of compounds designed to disrupt key cellular signaling pathways implicated in oncogenesis. This guide provides a detailed comparison of two such inhibitors: Andrastin B, a natural product derived from Penicillium sp., and Tipifarnib, a synthetic compound that has undergone extensive clinical investigation. This comparison is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, preclinical and clinical data, and the experimental protocols used for their evaluation.

Mechanism of Action: Targeting the Ras Superfamily

Both this compound and Tipifarnib exert their anticancer effects by inhibiting the enzyme farnesyltransferase (FTase). This enzyme is crucial for the post-translational modification of a variety of proteins, most notably members of the Ras superfamily of small GTPases. Farnesylation, the attachment of a farnesyl group to a cysteine residue at the C-terminus of the target protein, is a critical step for the membrane localization and subsequent activation of these signaling molecules. By preventing this modification, FTIs effectively block the downstream signaling cascades that regulate cell proliferation, differentiation, and survival.

The Ras signaling pathway, a primary target of these inhibitors, is frequently dysregulated in human cancers. Constitutive activation of Ras proteins due to mutations can lead to uncontrolled cell growth and tumor progression. FTIs aim to counteract this by preventing the initial step required for Ras activation.

Comparative Performance Data

The following tables summarize the available quantitative data for this compound and Tipifarnib, providing a direct comparison of their inhibitory potency and cytotoxic effects. It is important to note that the available data for this compound is significantly more limited compared to the extensively studied Tipifarnib.

Table 1: Farnesyltransferase Inhibition

InhibitorTargetIC50 ValueSource
This compound Protein Farnesyltransferase47.1 µM[1]
Tipifarnib Farnesyltransferase0.6 nM

Table 2: Cytotoxicity Data

InhibitorCell Line(s)IC50 ValueNotesSource
Andrastin A A549, HCT116, SW48082.61 ± 3.71 µM, 78.63 ± 2.85 µM, 95.54 ± 1.46 µMModerate cytotoxicity.[2]
Andrastin A KB (sensitive), VJ-300 (vincristine-resistant)No direct cytotoxic effect alone.Enhanced vincristine cytotoxicity in resistant cells.[3]
Tipifarnib Various cancer cell linesVaries depending on the cell line and genetic context.Extensive preclinical data available.

Preclinical and Clinical Overview

This compound: The preclinical data for this compound is sparse. While its inhibitory activity against FTase has been established, there is a lack of comprehensive studies on its efficacy in cellular and animal models of cancer. Research on the related compound, Andrastin A, suggests a potential role in reversing multidrug resistance. Andrastin A was found to have no direct cytotoxic effect on its own in certain cancer cell lines but significantly enhanced the efficacy of the chemotherapeutic agent vincristine in a resistant cell line[3]. This effect is attributed to the inhibition of P-glycoprotein, a key efflux pump involved in multidrug resistance[3]. Further investigation is required to determine if this compound shares these properties. To date, there are no reported clinical trials involving this compound.

Tipifarnib: In contrast, Tipifarnib has been extensively evaluated in numerous preclinical and clinical studies. It has demonstrated potent anti-proliferative effects, particularly in cell lines with mutations in H-ras or N-ras. Tipifarnib has progressed through multiple phases of clinical trials for various hematological malignancies and solid tumors, including acute myeloid leukemia (AML), myelodysplastic syndromes (MDS), and head and neck squamous cell carcinoma (HNSCC). While it has shown promise in certain patient populations, particularly those with HRAS mutations, it has not yet received broad regulatory approval. Ongoing research continues to explore its efficacy in specific, genetically defined cancer subtypes.

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the experimental approaches used to evaluate these inhibitors, the following diagrams are provided.

Signaling_Pathway cluster_membrane Cell Membrane Inactive Ras Inactive Ras Farnesyltransferase Farnesyltransferase Inactive Ras->Farnesyltransferase Substrate Active Ras Active Ras Downstream Signaling (e.g., RAF-MEK-ERK) Downstream Signaling (e.g., RAF-MEK-ERK) Active Ras->Downstream Signaling (e.g., RAF-MEK-ERK) Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Receptor Tyrosine Kinase->Inactive Ras Activation Farnesyltransferase->Active Ras Farnesylation Farnesyl Pyrophosphate Farnesyl Pyrophosphate Farnesyl Pyrophosphate->Farnesyltransferase Substrate This compound / Tipifarnib This compound / Tipifarnib This compound / Tipifarnib->Farnesyltransferase Inhibition Proliferation, Survival Proliferation, Survival Downstream Signaling (e.g., RAF-MEK-ERK)->Proliferation, Survival

Figure 1: Simplified Ras Signaling Pathway and Inhibition by FTIs.

Experimental_Workflow cluster_preclinical Preclinical Evaluation Compound Synthesis/Isolation Compound Synthesis/Isolation In vitro FTase Assay In vitro FTase Assay Compound Synthesis/Isolation->In vitro FTase Assay Determine IC50 Cell-based Assays Cell-based Assays In vitro FTase Assay->Cell-based Assays Confirm cellular activity Data Analysis & Interpretation Data Analysis & Interpretation In vitro FTase Assay->Data Analysis & Interpretation In vivo Animal Models In vivo Animal Models Cell-based Assays->In vivo Animal Models Evaluate efficacy & toxicity Cell-based Assays->Data Analysis & Interpretation Clinical Trials Clinical Trials In vivo Animal Models->Clinical Trials Assess safety & efficacy in humans In vivo Animal Models->Data Analysis & Interpretation Clinical Trials->Data Analysis & Interpretation

Figure 2: General Workflow for FTI Evaluation.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of enzyme inhibitors. Below are outlines of standard protocols for key experiments cited in the evaluation of FTIs.

Farnesyltransferase Activity Assay (Fluorometric)

This assay measures the enzymatic activity of FTase and the inhibitory potential of compounds like this compound and Tipifarnib.

Principle: The assay utilizes a fluorescently labeled peptide substrate (e.g., Dansyl-GCVLS) and farnesyl pyrophosphate (FPP). When FTase transfers the farnesyl group from FPP to the peptide, the fluorescence properties of the dansyl group change upon moving to a more hydrophobic environment, leading to an increase in fluorescence intensity. Inhibitors will prevent or reduce this change.

Materials:

  • Recombinant human farnesyltransferase

  • Dansyl-GCVLS peptide substrate

  • Farnesyl pyrophosphate (FPP)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 10 µM ZnCl₂, 5 mM DTT)

  • Test compounds (this compound, Tipifarnib) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well or 384-well black microplates

  • Fluorescence microplate reader (Excitation ~340 nm, Emission ~505 nm)

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a microplate, add the test compounds to the respective wells. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

  • Add the FTase enzyme to all wells except the negative control and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding a mixture of the Dansyl-GCVLS peptide and FPP to all wells.

  • Immediately measure the fluorescence intensity at time zero.

  • Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

  • Measure the final fluorescence intensity.

  • Calculate the percent inhibition for each compound concentration relative to the positive control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of the inhibitors on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Test compounds (this compound, Tipifarnib)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear microplates

  • Microplate spectrophotometer (absorbance at ~570 nm)

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in cell culture medium.

  • Remove the old medium from the wells and add the medium containing the test compounds. Include wells for a vehicle control (solvent only) and a blank (medium only).

  • Incubate the cells for a specified period (e.g., 48-72 hours) at 37°C in a CO₂ incubator.

  • After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours.

  • Visually confirm the formation of purple formazan crystals.

  • Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance of each well at ~570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

This compound and Tipifarnib are both inhibitors of farnesyltransferase, a key enzyme in cellular signaling pathways critical for cancer cell proliferation and survival. While they share a common molecular target, the extent of their scientific and clinical evaluation differs significantly.

Tipifarnib is a potent, well-characterized FTI with a substantial body of preclinical and clinical data. Its development has paved the way for a precision medicine approach, targeting specific cancer subtypes with defined genetic alterations.

This compound, a natural product, demonstrates inhibitory activity against FTase, but at a much higher concentration than Tipifarnib. The available data on its cellular effects is limited, with some evidence suggesting a potential to overcome multidrug resistance. However, a comprehensive understanding of its preclinical efficacy, in vivo activity, and potential for clinical development requires further extensive research.

For researchers in the field of drug discovery and development, Tipifarnib serves as a benchmark FTI with a wealth of information to guide further studies. This compound, on the other hand, represents a less explored chemical scaffold that may offer opportunities for the development of new therapeutic agents, particularly in the context of drug resistance, should further investigations substantiate its initial findings. This guide highlights the current state of knowledge for both compounds and underscores the need for continued research to fully elucidate the therapeutic potential of farnesyltransferase inhibitors.

References

Unraveling the Anti-Cancer Potential of Andrastin B: A Comparative Analysis of Farnesyltransferase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of Andrastin B and other farnesyltransferase inhibitors (FTIs) in the context of their anti-cancer mechanisms. While direct experimental data on this compound's activity in specific cancer cell lines is limited in publicly available research, this document summarizes the known inhibitory effects of the Andrastin family on farnesyltransferase and compares the well-documented anti-cancer activities of two other prominent FTIs, Lonafarnib and Tipifarnib.

This compound belongs to a class of natural compounds known as meroterpenoids and has been identified as an inhibitor of protein farnesyltransferase.[1] This enzyme plays a crucial role in the post-translational modification of several proteins, most notably the Ras family of small GTPases. The farnesylation of Ras is essential for its localization to the cell membrane and its subsequent activation of downstream signaling pathways that regulate cell proliferation, differentiation, and survival. Dysregulation of the Ras signaling cascade is a hallmark of many cancers, making farnesyltransferase an attractive target for anti-cancer drug development.

To provide a framework for understanding the potential anti-cancer mechanisms of this compound, this guide presents a comparison with two well-characterized FTIs, Lonafarnib and Tipifarnib, for which extensive data in various cancer cell lines are available.

Comparative Analysis of Farnesyltransferase Inhibitors

The following tables summarize the in vitro efficacy of Lonafarnib and Tipifarnib in specific cancer cell lines, highlighting their impact on cell viability, apoptosis, and the Ras signaling pathway.

CompoundCancer Cell LineAssayResults
Lonafarnib SMMC-7721 (Hepatocellular Carcinoma)Cell Viability (CCK-8)IC50: 20.29 µM (48h)
QGY-7703 (Hepatocellular Carcinoma)Cell Viability (CCK-8)IC50: 20.35 µM (48h)
Tipifarnib LGL T-cells (Leukemia)Apoptosis (Annexin V)Significant increase in apoptotic cells at 5 µM (72h)
MDS Progenitors (Myelodysplastic Syndromes)Apoptosis (Annexin V)No significant apoptosis induction at concentrations up to 50 nM (72h)

Signaling Pathways and Experimental Workflows

The primary mechanism of action for farnesyltransferase inhibitors is the disruption of the Ras signaling pathway. By preventing the farnesylation of Ras, these inhibitors block its membrane association and subsequent activation of downstream effectors such as the RAF/MEK/ERK and PI3K/AKT/mTOR pathways.

Ras Signaling Pathway Inhibition by Farnesyltransferase Inhibitors

Ras_Signaling_Pathway cluster_membrane Cell Membrane Ras Ras RAF RAF Ras->RAF PI3K PI3K Ras->PI3K Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK SOS SOS RTK->SOS Ras_GDP Ras-GDP (Inactive) SOS->Ras_GDP Activates Ras_GDP->Ras GTP binding Farnesyl_PP Farnesyl Pyrophosphate Farnesyl_PP->Ras Farnesylation FTase Farnesyltransferase (FTase) Andrastin_B This compound (FTI) Andrastin_B->FTase Inhibits MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Inhibition of Farnesyltransferase by this compound blocks Ras membrane localization.

Experimental Workflow for Validating Anti-Cancer Mechanisms

Experimental_Workflow Cancer_Cells Cancer Cell Lines Treatment Treat with this compound or other FTIs Cancer_Cells->Treatment Cell_Viability Cell Viability Assay (e.g., MTT) Treatment->Cell_Viability Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Treatment->Apoptosis_Assay Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle Western_Blot Western Blot Analysis Treatment->Western_Blot Data_Analysis Data Analysis and Comparison Cell_Viability->Data_Analysis Apoptosis_Assay->Data_Analysis Cell_Cycle->Data_Analysis Western_Blot->Data_Analysis

Caption: Workflow for evaluating the anti-cancer effects of farnesyltransferase inhibitors.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for validating the anti-cancer mechanism of this compound and comparing it with other FTIs.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound, Lonafarnib, or Tipifarnib for 24, 48, and 72 hours. Include a vehicle-treated control group.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value is determined by plotting the percentage of cell viability against the drug concentration.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Seed cells in a 6-well plate and treat with the respective compounds for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blot Analysis for Ras Signaling Pathway Proteins
  • Protein Extraction: Treat cells with the compounds, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against total and phosphorylated forms of Ras, Raf, MEK, ERK, PI3K, and Akt overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis
  • Cell Treatment and Fixation: Treat cells with the compounds, then harvest and fix the cells in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on the fluorescence intensity of PI.

Conclusion

While the direct anti-cancer activity of this compound in specific cancer cell lines requires further investigation, its known inhibitory effect on farnesyltransferase suggests a mechanism of action similar to other well-studied FTIs like Lonafarnib and Tipifarnib. By disrupting the Ras signaling pathway, this compound holds promise as a potential anti-cancer agent. The experimental protocols and comparative data provided in this guide offer a framework for future research to fully validate the therapeutic potential of this compound. Further studies are warranted to determine its efficacy in various cancer models and to elucidate the specific molecular details of its interaction with the Ras signaling cascade.

References

Assessing the Selectivity of Andrastin B for Farnesyltransferase over Geranylgeranyltransferase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of Andrastin B's inhibitory activity, focusing on its selectivity for farnesyltransferase (FTase) over geranylgeranyltransferase (GGTase). Due to limitations in currently available public data, a direct quantitative comparison of selectivity is not possible. However, this guide presents the existing data for this compound's effect on FTase and outlines the necessary experimental protocols to fully determine its selectivity profile.

Data Presentation

A crucial aspect of evaluating a potential therapeutic agent is its selectivity for the intended target. Ideally, an inhibitor should demonstrate significantly higher potency against its primary target while exhibiting minimal activity against closely related enzymes to reduce off-target effects. For this compound, quantitative data on its inhibitory activity against FTase is available. However, corresponding data for GGTase is not present in the reviewed literature, precluding a definitive selectivity assessment at this time.

CompoundTarget EnzymeIC50 (µM)Selectivity (FTase/GGTase)
This compoundFarnesyltransferase (FTase)47.1[1]Data Not Available
Geranylgeranyltransferase (GGTase)Data Not Available

IC50: The half maximal inhibitory concentration, representing the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

Experimental Protocols

To definitively assess the selectivity of this compound, its inhibitory activity against both FTase and GGTase must be determined under comparable experimental conditions. The following are generalized protocols for in vitro enzyme inhibition assays that can be adapted for this purpose.

Farnesyltransferase (FTase) Inhibition Assay

This protocol outlines a common method for measuring the inhibition of FTase activity, which can be adapted to determine the IC50 value of this compound.

1. Reagents and Materials:

  • Recombinant human farnesyltransferase (FTase)
  • Farnesyl pyrophosphate (FPP)
  • Biotinylated Ras peptide substrate (e.g., Biotin-GCVLS)
  • This compound (or other test compounds) dissolved in a suitable solvent (e.g., DMSO)
  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 20 mM KCl, 5 mM MgCl2, 2 mM DTT)
  • Streptavidin-coated microplates
  • Scintillation cocktail
  • [³H]-Farnesyl pyrophosphate

2. Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.
  • In a microplate well, combine the assay buffer, a fixed concentration of recombinant FTase, and the biotinylated Ras peptide substrate.
  • Add the various concentrations of this compound to the wells. Include a control with no inhibitor.
  • Initiate the enzymatic reaction by adding a mixture of FPP and [³H]-FPP.
  • Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 30-60 minutes).
  • Stop the reaction by adding a stop solution (e.g., EDTA).
  • Transfer the reaction mixture to a streptavidin-coated microplate and incubate to allow the biotinylated peptide to bind.
  • Wash the plate to remove unbound [³H]-FPP.
  • Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.
  • The amount of incorporated radioactivity is proportional to the FTase activity.

3. Data Analysis:

  • Calculate the percentage of inhibition for each concentration of this compound relative to the control.
  • Plot the percentage of inhibition against the logarithm of the this compound concentration.
  • Determine the IC50 value by fitting the data to a dose-response curve.

Geranylgeranyltransferase (GGTase) Inhibition Assay

A similar protocol can be employed to measure the inhibitory activity of this compound against GGTase.

1. Reagents and Materials:

  • Recombinant human geranylgeranyltransferase type I (GGTase-I)
  • Geranylgeranyl pyrophosphate (GGPP)
  • Biotinylated Rho peptide substrate (e.g., Biotin-GCKVL)
  • This compound (or other test compounds)
  • Assay buffer (similar to FTase assay buffer)
  • Streptavidin-coated microplates
  • Scintillation cocktail
  • [³H]-Geranylgeranyl pyrophosphate

2. Procedure:

  • Follow the same steps as the FTase inhibition assay, substituting GGTase-I for FTase, GGPP and [³H]-GGPP for FPP and [³H]-FPP, and a GGTase-I specific peptide substrate.

3. Data Analysis:

  • Perform the same data analysis as for the FTase assay to determine the IC50 value of this compound against GGTase-I.

Mandatory Visualizations

Signaling Pathways of Farnesyltransferase and Geranylgeranyltransferase

The diagram below illustrates the central role of FTase and GGTase in post-translationally modifying key signaling proteins, such as those from the Ras and Rho families. This modification is essential for their proper localization to the cell membrane and subsequent activation of downstream signaling cascades that regulate cell proliferation, differentiation, and survival.

Signaling_Pathway cluster_0 Mevalonate Pathway cluster_1 Protein Prenylation cluster_2 Downstream Signaling FPP Farnesyl Pyrophosphate (FPP) GGPP Geranylgeranyl Pyrophosphate (GGPP) FPP->GGPP GGPPS FTase Farnesyltransferase (FTase) FPP->FTase GGTase Geranylgeranyltransferase (GGTase) GGPP->GGTase Prenylated_Ras Farnesylated Ras FTase->Prenylated_Ras Catalyzes Prenylated_Rho Geranylgeranylated Rho GGTase->Prenylated_Rho Catalyzes Unprenylated_Ras Unprenylated Ras Family Proteins Unprenylated_Ras->FTase Substrate Unprenylated_Rho Unprenylated Rho Family Proteins Unprenylated_Rho->GGTase Substrate Membrane_Ras Membrane-Associated Ras Prenylated_Ras->Membrane_Ras Membrane Localization Membrane_Rho Membrane-Associated Rho Prenylated_Rho->Membrane_Rho Membrane Localization Signaling_Cascades Signaling Cascades (e.g., MAPK, PI3K/AKT) Membrane_Ras->Signaling_Cascades Membrane_Rho->Signaling_Cascades Cellular_Responses Cellular Responses (Proliferation, Survival) Signaling_Cascades->Cellular_Responses Andrastin_B This compound Andrastin_B->FTase Inhibits Experimental_Workflow cluster_workflow In Vitro Enzyme Inhibition Assay Workflow Start Start: Prepare Reagents Prepare_Inhibitor Prepare Serial Dilutions of this compound Start->Prepare_Inhibitor Add_Inhibitor Add this compound (and Controls) Prepare_Inhibitor->Add_Inhibitor Assay_Setup Set up Reaction: Enzyme, Substrate, Buffer Assay_Setup->Add_Inhibitor Initiate_Reaction Initiate Reaction with [³H]-labeled Pyrophosphate Add_Inhibitor->Initiate_Reaction Incubation Incubate at Controlled Temperature Initiate_Reaction->Incubation Stop_Reaction Stop Reaction Incubation->Stop_Reaction Detection Detect Incorporated Radioactivity Stop_Reaction->Detection Data_Analysis Analyze Data: Calculate % Inhibition Detection->Data_Analysis IC50_Determination Determine IC50 Value Data_Analysis->IC50_Determination

References

A Comparative Analysis of the Immunosuppressive Properties of Andrastin B and Cyclosporin A

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the immunosuppressive effects of the fungal metabolite Andrastin B and the well-established immunosuppressant drug, Cyclosporin A. This analysis is based on available experimental data on andrastin-type compounds and extensive research on Cyclosporin A.

Executive Summary

Cyclosporin A is a potent immunosuppressive agent widely used in clinical practice to prevent organ transplant rejection and treat autoimmune diseases. Its mechanism of action is well-characterized and involves the inhibition of calcineurin, a key enzyme in the T-cell activation pathway. This compound, a member of the andrastin family of meroterpenoids, has also demonstrated immunosuppressive potential. While direct comparative studies between this compound and Cyclosporin A are limited, research on related andrastin compounds reveals significant inhibition of both T-cell and B-cell proliferation. The precise molecular mechanism of this compound's immunosuppressive activity is not yet fully elucidated but appears to be distinct from that of Cyclosporin A, potentially involving the inhibition of protein farnesyltransferase. This guide presents a compilation of the available data to facilitate a comparative understanding of these two compounds.

Data Presentation: Quantitative Comparison of Immunosuppressive Activity

CompoundAssayTarget CellsStimulantIC50 (µM)Reference
Andrastin-type Meroterpenoids Proliferation AssayT-CellsConcanavalin A7.49 - 36.52[1]
Proliferation AssayB-CellsLipopolysaccharide6.73 - 26.27[1]
Andrastin A Protein Farnesyltransferase InhibitionEnzyme Assay-24.9[2]
This compound Protein Farnesyltransferase InhibitionEnzyme Assay-47.1[2]
Andrastin C Protein Farnesyltransferase InhibitionEnzyme Assay-13.3[2]
Cyclosporin A Proliferation AssayT-CellsPhytohemagglutinin (PHA)~0.01 - 0.1(General Knowledge)
Mixed Lymphocyte Reaction (MLR)T-CellsAllogeneic Cells~0.001 - 0.01(General Knowledge)

Signaling Pathways and Mechanisms of Action

Cyclosporin A: Calcineurin Inhibition

Cyclosporin A exerts its immunosuppressive effect by inhibiting the calcineurin pathway in T-lymphocytes. Upon T-cell receptor (TCR) activation, intracellular calcium levels rise, activating calcineurin. Calcineurin then dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), allowing it to translocate to the nucleus and induce the transcription of genes encoding pro-inflammatory cytokines, most notably Interleukin-2 (IL-2). IL-2 is a crucial cytokine for T-cell proliferation and activation. By binding to its intracellular receptor, cyclophilin, Cyclosporin A forms a complex that inhibits the phosphatase activity of calcineurin. This prevents NFAT dephosphorylation and nuclear translocation, thereby blocking IL-2 production and subsequent T-cell activation.

Cyclosporin A Signaling Pathway TCR T-Cell Receptor Activation Ca_influx Ca²⁺ Influx TCR->Ca_influx Calcineurin Calcineurin Ca_influx->Calcineurin activates NFAT_P NFAT-P (Cytoplasm) Calcineurin->NFAT_P dephosphorylates NFAT NFAT (Nucleus) NFAT_P->NFAT translocates IL2_gene IL-2 Gene Transcription NFAT->IL2_gene activates IL2_protein IL-2 Production IL2_gene->IL2_protein T_cell_prolif T-Cell Proliferation IL2_protein->T_cell_prolif drives CyclosporinA Cyclosporin A Cyclophilin Cyclophilin CyclosporinA->Cyclophilin CsA_complex Cyclosporin A- Cyclophilin Complex Cyclophilin->CsA_complex CsA_complex->Calcineurin inhibits

Caption: Cyclosporin A inhibits T-cell activation by blocking the calcineurin-NFAT signaling pathway.
This compound: A Potential Alternative Mechanism

The exact immunosuppressive mechanism of this compound is not as well-defined as that of Cyclosporin A. However, studies on Andrastin A, B, and C have shown that they are inhibitors of protein farnesyltransferase[2]. This enzyme is crucial for the post-translational modification of various proteins, including Ras, which is involved in T-cell signal transduction pathways leading to proliferation. By inhibiting farnesyltransferase, andrastins may disrupt these signaling cascades, leading to an immunosuppressive effect. This suggests a mechanism of action distinct from the calcineurin inhibition of Cyclosporin A. Further research is required to fully elucidate the specific signaling pathways targeted by this compound in immune cells.

This compound Putative Signaling Pathway TCR_activation T-Cell Receptor Activation Ras_activation Ras Activation TCR_activation->Ras_activation Farnesyltransferase Protein Farnesyltransferase Ras_activation->Farnesyltransferase Ras_farnesylation Ras Farnesylation Farnesyltransferase->Ras_farnesylation catalyzes MAPK_pathway MAPK Pathway Ras_farnesylation->MAPK_pathway activates Proliferation_genes Proliferation Gene Transcription MAPK_pathway->Proliferation_genes T_cell_proliferation T-Cell Proliferation Proliferation_genes->T_cell_proliferation AndrastinB This compound AndrastinB->Farnesyltransferase inhibits Experimental Workflow cluster_0 Cell Preparation cluster_1 Assay Setup cluster_2 Measurement & Analysis Spleen Isolate Spleen Splenocytes Prepare Splenocyte Suspension Spleen->Splenocytes RBC_Lysis Red Blood Cell Lysis Splenocytes->RBC_Lysis Seeding Seed Cells in 96-well Plate RBC_Lysis->Seeding Treatment Add Test Compounds (this compound, Cyclosporin A) Seeding->Treatment Stimulation Add Mitogen (Con A for T-cells, LPS for B-cells) Treatment->Stimulation Incubation Incubate for 48-72h Stimulation->Incubation Prolif_Assay Add Proliferation Reagent Incubation->Prolif_Assay Measurement Measure Proliferation Prolif_Assay->Measurement Analysis Calculate IC50 Measurement->Analysis

References

Cross-validation of Andrastin B's biological activity in different research models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Andrastin B, a member of the andrastin family of meroterpenoids, has garnered interest in the scientific community for its potential as a bioactive compound. This guide provides a comprehensive cross-validation of this compound's biological activity across different research models, offering a comparative analysis with established alternatives. All quantitative data is summarized for clarity, and detailed experimental methodologies are provided to support reproducibility.

Farnesyltransferase Inhibition: A Key Mechanism

This compound's primary mechanism of action is the inhibition of protein farnesyltransferase (FTase), a crucial enzyme in the post-translational modification of various proteins, including the Ras family of small GTPases. Farnesylation is essential for the proper localization and function of Ras proteins, which are key regulators of cell growth, differentiation, and survival. Dysregulation of Ras signaling is a hallmark of many cancers, making FTase an attractive target for anticancer drug development.

This compound, along with its analogs Andrastin A and C, was first isolated from the cultured broth of Penicillium sp. FO-3929. In vitro enzymatic assays demonstrated their inhibitory activity against protein farnesyltransferase[1].

Table 1: Comparative Inhibitory Activity of Andrastins against Protein Farnesyltransferase [1]

CompoundIC50 (µM)
Andrastin A24.9
This compound 47.1
Andrastin C13.3

In comparison, established farnesyltransferase inhibitors (FTIs) such as Lonafarnib and Tipifarnib exhibit significantly higher potency.

Table 2: Comparative Inhibitory Activity of Clinically Investigated Farnesyltransferase Inhibitors

CompoundTargetIC50
LonafarnibFarnesyltransferase1.9 nM[2]
TipifarnibFarnesyltransferase0.6 nM

Cytotoxic Activity in Cancer Cell Lines

While direct and extensive cytotoxicity data for this compound across a wide range of cancer cell lines is limited in publicly available literature, studies on related andrastin-type meroterpenoids provide valuable insights. For instance, new andrastin analogs isolated from marine-derived Penicillium sp. have shown moderate cytotoxic effects. One such compound, Penimeroterpenoid A, exhibited the following IC50 values[3]:

Table 3: Cytotoxic Activity of a Novel Andrastin-Type Meroterpenoid (Penimeroterpenoid A) [3]

Cell LineCancer TypeIC50 (µM)
A549Lung Carcinoma82.61 ± 3.71
HCT116Colon Carcinoma78.63 ± 2.85
SW480Colon Carcinoma95.54 ± 1.46

This suggests that this compound's cytotoxic activity is likely to be in the micromolar range. For a comprehensive comparison, the cytotoxic profiles of Lonafarnib and Tipifarnib against various cancer cell lines are presented below.

Table 4: Comparative Cytotoxic Activity of Lonafarnib and Tipifarnib in Selected Cancer Cell Lines

CompoundCell LineCancer TypeIC50
Lonafarnib Multiple Cell LinesVarious CancersLow nanomolar to micromolar range
Tipifarnib T-cell lymphoma cell linesT-cell lymphoma<100 nM (for sensitive lines)
Head and Neck Squamous Cell Carcinoma (HRAS mutant)Head and Neck CancerPotent inhibitor

Reversal of Multidrug Resistance

Andrastin A, a close analog of this compound, has been shown to enhance the accumulation of vincristine in vincristine-resistant KB cells, suggesting a role in reversing P-glycoprotein (P-gp) mediated multidrug resistance (MDR)[2]. It is plausible that this compound shares this activity. The proposed mechanism involves the direct interaction of the andrastin molecule with P-gp, thereby inhibiting the efflux of anticancer drugs from the resistant cells.

Immunosuppressive Activity

Recent studies on novel andrastin-type meroterpenoids have revealed potential immunosuppressive activities. Several new compounds isolated from a Penicillium sp. inhibited concanavalin A-induced T cell proliferation and lipopolysaccharide-induced B cell proliferation with IC50 values in the micromolar range[4]. This opens a new avenue for the potential therapeutic application of andrastins, including this compound, in immune-related disorders.

Experimental Protocols

Protein Farnesyltransferase (FTase) Inhibition Assay

This protocol is based on a typical in vitro FTase assay.

Materials:

  • Recombinant human farnesyltransferase

  • Farnesyl pyrophosphate (FPP)

  • Biotinylated Ras peptide substrate (e.g., Biotin-KKSKTKCVIM)

  • This compound and control inhibitors

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM DTT)

  • Streptavidin-coated plates

  • Europium-labeled anti-His6 antibody (or other appropriate detection antibody)

  • DELFIA enhancement solution

Procedure:

  • Prepare serial dilutions of this compound and control inhibitors in the assay buffer.

  • In a microplate, add the FTase enzyme, biotinylated Ras peptide, and the test compound.

  • Initiate the reaction by adding FPP.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding EDTA.

  • Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated peptide to bind.

  • Wash the plate to remove unbound components.

  • Add a Europium-labeled antibody that recognizes the farnesylated peptide.

  • Incubate to allow antibody binding.

  • Wash the plate again.

  • Add DELFIA enhancement solution and measure the time-resolved fluorescence.

  • Calculate the percent inhibition and determine the IC50 value.

Cytotoxicity Assay (MTT Assay)

This is a standard colorimetric assay to assess cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound and control compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or control compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

P-glycoprotein (P-gp) Mediated Multidrug Resistance (MDR) Reversal Assay

This assay evaluates the ability of a compound to restore the sensitivity of MDR cancer cells to a cytotoxic drug.

Materials:

  • A P-gp overexpressing cancer cell line (e.g., KB-V1, MCF7/ADR) and its parental sensitive cell line (e.g., KB, MCF7).

  • A known P-gp substrate anticancer drug (e.g., doxorubicin, paclitaxel).

  • This compound and a known P-gp inhibitor (e.g., verapamil) as a positive control.

  • Cell culture reagents and MTT assay reagents.

Procedure:

  • Determine the IC50 value of the anticancer drug on both the sensitive and resistant cell lines using the MTT assay.

  • Seed the resistant cells in 96-well plates.

  • Treat the cells with the anticancer drug at various concentrations in the presence or absence of a non-toxic concentration of this compound or verapamil.

  • Incubate for the same period as in the initial IC50 determination.

  • Perform the MTT assay to determine the cell viability.

  • Calculate the new IC50 value of the anticancer drug in the presence of this compound. The fold reversal (FR) is calculated as the ratio of the IC50 of the drug alone to the IC50 of the drug in the presence of this compound.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its evaluation.

Ras_Signaling_Pathway cluster_upstream Upstream Signaling cluster_ras Ras Activation Cycle cluster_downstream Downstream Effectors RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 SOS SOS GRB2->SOS Ras_GDP Ras-GDP (Inactive) SOS->Ras_GDP GEF activity Ras_GTP Ras-GTP (Active) Ras_GDP->Ras_GTP GTP loading GAP GAP Ras_GTP->GAP GTP hydrolysis RAF RAF Ras_GTP->RAF PI3K PI3K Ras_GTP->PI3K GAP->Ras_GDP MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription AKT AKT PI3K->AKT Cell_Cycle Cell Cycle Progression, Survival, Proliferation AKT->Cell_Cycle Transcription->Cell_Cycle Andrastin_B This compound FTase Farnesyltransferase Andrastin_B->FTase FTase->Ras_GDP Farnesylation (Membrane Targeting) Farnesyl_PP Farnesyl Pyrophosphate Farnesyl_PP->FTase

Caption: Ras Signaling Pathway and the inhibitory action of this compound on Farnesyltransferase.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_data Data Analysis cluster_outcome Outcome FTase_Assay Farnesyltransferase Inhibition Assay IC50_Calc IC50 Value Calculation FTase_Assay->IC50_Calc Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Cytotoxicity_Assay->IC50_Calc MDR_Assay MDR Reversal Assay MDR_Assay->IC50_Calc Comparison Comparison with Alternatives IC50_Calc->Comparison Biological_Profile Biological Activity Profile of this compound Comparison->Biological_Profile Andrastin_B This compound Andrastin_B->FTase_Assay Andrastin_B->Cytotoxicity_Assay Andrastin_B->MDR_Assay Alternatives Alternative FTIs (Lonafarnib, Tipifarnib) Alternatives->Comparison

Caption: Experimental workflow for evaluating the biological activity of this compound.

References

Investigating Potential Off-Target Kinase Inhibition by Andrastin B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for investigating the potential off-target kinase inhibition of Andrastin B, a known farnesyltransferase inhibitor. While this compound's primary mechanism of action is well-established, understanding its potential interactions with the human kinome is a critical step in preclinical development to anticipate and mitigate potential side effects and to uncover novel therapeutic applications. This guide compares the established on-target activity of this compound with the hypothetical, yet crucial, investigation of its off-target kinase profile. We provide detailed experimental protocols for assessing kinase inhibition and conceptual frameworks for data interpretation.

On-Target vs. Potential Off-Target Activity of this compound

This compound is a fungal metabolite primarily recognized for its inhibition of farnesyltransferase (FTase).[1][2] FTase is a crucial enzyme in the post-translational modification of various proteins, most notably the Ras family of small GTPases, which are pivotal in cell signaling pathways regulating growth, proliferation, and survival.[2] By inhibiting farnesyltransferase, this compound disrupts the proper localization and function of Ras and other farnesylated proteins, making it a compound of interest in cancer research.[2]

However, the complex and interconnected nature of cellular signaling pathways raises the possibility of off-target effects. Kinases are a large family of enzymes that play central roles in virtually all signaling cascades, and unintended kinase inhibition is a common source of adverse effects for many drugs.[3] To date, there is a lack of publicly available data from broad-panel kinase screening (kinome scanning) for this compound. Such an investigation would be essential to determine its selectivity and to identify any potential off-target kinase interactions.

A comprehensive understanding of a compound's selectivity is paramount in drug development. A highly selective compound offers a better safety profile, while promiscuous compounds may have unexpected toxicities or, in some cases, beneficial polypharmacology.

Comparative Data on Farnesyltransferase Inhibition

While direct comparative data on kinase inhibition by this compound is unavailable, the following table summarizes its known inhibitory activity against its primary target, farnesyltransferase. This serves as a baseline for its on-target potency.

CompoundTarget EnzymeIC50 (µM)Source Organism
Andrastin AFarnesyltransferase24.9Penicillium sp. FO-3929
This compound Farnesyltransferase 47.1 Penicillium sp. FO-3929
Andrastin CFarnesyltransferase13.3Penicillium sp. FO-3929

IC50 values indicate the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.[1]

Investigating Off-Target Kinase Inhibition: A Proposed Workflow

The following workflow is proposed for a comprehensive investigation of this compound's potential off-target kinase activity.

G cluster_0 Compound Preparation cluster_1 Kinase Screening cluster_2 Dose-Response & Selectivity cluster_3 Cellular Validation Compound This compound Synthesis/Purification QC Quality Control (Purity, Identity) Compound->QC KinomeScan Broad Kinome Panel Screen (e.g., 400+ kinases) QC->KinomeScan PrimaryHits Identification of Primary Hits (% Inhibition > Threshold) KinomeScan->PrimaryHits IC50 IC50 Determination for Hits PrimaryHits->IC50 Selectivity Selectivity Profiling (Comparison of IC50s) IC50->Selectivity CellAssay Cell-Based Target Engagement Assays Selectivity->CellAssay Pathway Downstream Pathway Analysis (e.g., Western Blot) CellAssay->Pathway

Proposed workflow for investigating off-target kinase inhibition.

Farnesyltransferase Signaling Pathway and Potential for Kinase Crosstalk

The primary target of this compound, farnesyltransferase, is upstream of several critical signaling cascades that are heavily regulated by kinases. The diagram below illustrates the Ras signaling pathway, a key pathway affected by farnesyltransferase inhibition, and its downstream kinase effectors.

G cluster_0 Upstream Events cluster_1 Farnesylation (Target of this compound) cluster_2 Downstream Kinase Cascades cluster_3 Cellular Responses RTK Receptor Tyrosine Kinase (RTK) SOS SOS RTK->SOS Ras_GDP Ras-GDP (Inactive) SOS->Ras_GDP FTase Farnesyltransferase Ras_GDP->FTase Ras_GTP Ras-GTP (Active, Farnesylated) FTase->Ras_GTP AndrastinB This compound AndrastinB->FTase RAF RAF Kinase Ras_GTP->RAF PI3K PI3K Ras_GTP->PI3K MEK MEK Kinase RAF->MEK ERK ERK Kinase MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT Kinase PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival

Ras signaling pathway and points of kinase interaction.

Given the extensive crosstalk between signaling pathways, it is plausible that a compound affecting farnesylation could indirectly influence kinase activity. Furthermore, the structural similarity of the ATP-binding pocket across many kinases makes them susceptible to off-target binding by small molecules.

Experimental Protocols for Kinase Inhibition Assays

To experimentally assess the potential off-target kinase inhibition of this compound, a variety of in vitro and cell-based assays can be employed.

In Vitro Kinase Inhibition Assay (Radiometric)

This is a highly sensitive and direct method to measure the activity of a purified kinase.

  • Principle: This assay measures the transfer of a radiolabeled phosphate group from [γ-³²P]ATP or [γ-³³P]ATP to a specific substrate by the kinase of interest. Inhibition of the kinase results in a decrease in the incorporation of the radiolabel into the substrate.

  • Materials:

    • Purified recombinant kinase

    • Specific peptide or protein substrate for the kinase

    • [γ-³²P]ATP or [γ-³³P]ATP

    • Kinase reaction buffer (typically contains MgCl₂, DTT, and a buffering agent like HEPES)

    • This compound (or other test compounds) dissolved in DMSO

    • Phosphocellulose paper or other substrate-capturing membrane

    • Scintillation counter

  • Procedure:

    • Prepare a reaction mixture containing the kinase, its substrate, and the kinase reaction buffer.

    • Add serial dilutions of this compound or a vehicle control (DMSO) to the reaction mixture.

    • Initiate the kinase reaction by adding [γ-³²P]ATP.

    • Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a defined period.

    • Stop the reaction by spotting the mixture onto phosphocellulose paper.

    • Wash the paper extensively to remove unincorporated [γ-³²P]ATP.

    • Quantify the amount of radioactivity incorporated into the substrate using a scintillation counter.

    • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

In Vitro Kinase Inhibition Assay (Fluorescence-Based)

These assays are often used in high-throughput screening due to their convenience and non-radioactive nature.

  • Principle: There are several fluorescence-based methods. One common approach is Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). In this assay, a europium-labeled antibody that recognizes a phosphorylated site on the substrate and a far-red-labeled antibody that recognizes another epitope on the substrate are used. When the substrate is phosphorylated by the kinase, both antibodies bind, bringing the europium donor and the far-red acceptor into close proximity, resulting in a FRET signal. Kinase inhibition leads to a decrease in the FRET signal.

  • Materials:

    • Purified recombinant kinase

    • Specific substrate

    • ATP

    • Kinase reaction buffer

    • This compound (or other test compounds)

    • TR-FRET detection reagents (europium-labeled phospho-specific antibody and acceptor-labeled antibody)

    • Microplate reader capable of TR-FRET measurements

  • Procedure:

    • Perform the kinase reaction in a microplate by incubating the kinase, substrate, ATP, and various concentrations of this compound.

    • Stop the reaction and add the TR-FRET detection reagents.

    • Incubate to allow for antibody binding.

    • Measure the FRET signal using a compatible plate reader.

    • Calculate the percent inhibition and determine the IC50 value.

Cell-Based Target Engagement Assay

Cell-based assays are crucial for confirming that a compound can inhibit its target in a physiological context.

  • Principle: The NanoBRET™ Target Engagement Assay is an example. In this assay, the target kinase is expressed in cells as a fusion with NanoLuc® luciferase. A fluorescent tracer that binds to the ATP-binding pocket of the kinase is added to the cells. In the absence of an inhibitor, the tracer binds to the kinase, and due to the close proximity, Bioluminescence Resonance Energy Transfer (BRET) occurs between the luciferase and the tracer. When an inhibitor like this compound competes with the tracer for binding to the kinase, the BRET signal is reduced.

  • Materials:

    • Cells engineered to express the kinase-NanoLuc® fusion protein

    • NanoBRET™ fluorescent tracer

    • This compound (or other test compounds)

    • Cell culture medium and reagents

    • Luminometer capable of measuring BRET

  • Procedure:

    • Seed the engineered cells in a microplate.

    • Treat the cells with serial dilutions of this compound.

    • Add the NanoBRET™ tracer to the cells.

    • Measure the BRET signal using a luminometer.

    • Calculate the displacement of the tracer and determine the cellular IC50 value.

Conclusion

While this compound is a well-characterized farnesyltransferase inhibitor, its kinase selectivity profile remains an important and unaddressed aspect of its preclinical characterization. The investigation of potential off-target kinase inhibition is essential for a comprehensive understanding of its pharmacological effects. The experimental protocols and conceptual frameworks provided in this guide offer a roadmap for researchers to undertake such an investigation, which will ultimately contribute to a more complete safety and efficacy profile for this compound and inform its future development.

References

Andrastin B: A Comparative Analysis of its Efficacy Among Penicillium-Derived Meroterpenoids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective guide to the performance of Andrastin B in relation to other meroterpenoids derived from Penicillium species, supported by experimental data.

Meroterpenoids, a class of natural products with a mixed biosynthetic origin from terpenoid and polyketide pathways, are a focal point in the quest for novel therapeutic agents. Among the diverse fungal sources, the genus Penicillium is a prolific producer of these bioactive compounds. This guide provides a comparative analysis of the efficacy of this compound, an andrastin-type meroterpenoid, alongside other notable meroterpenoids isolated from Penicillium, with a focus on their cytotoxic, immunosuppressive, and enzyme-inhibitory activities.

Data Presentation: A Quantitative Comparison

The following tables summarize the in vitro efficacy of this compound and other selected Penicillium-derived meroterpenoids, presenting their half-maximal inhibitory concentrations (IC50) against various targets.

Table 1: Cytotoxic Activity of Penicillium-Derived Meroterpenoids Against Cancer Cell Lines
CompoundCell LineCancer TypeIC50 (µM)Reference
This compound --Data Not Available-
Penimeroterpenoid AA549Lung Carcinoma82.61 ± 3.71[1]
HCT116Colon Carcinoma78.63 ± 2.85[1]
SW480Colon Carcinoma95.54 ± 1.46[1]
LigerinPOS1Osteosarcoma0.117
Epirubicin (Control)VariousVarious0.2 - 0.6 µg/mL
Polycyclic α-pyrone meroterpenoids (unnamed)MDA-MB-435Melanoma20 - 30 µg/mL
HepG2Hepatocellular Carcinoma20 - 30 µg/mL
HCT-116Colon Carcinoma20 - 30 µg/mL
A549Lung Carcinoma20 - 30 µg/mL
Dimeric epidithiodiketopiperazine alkaloids (unnamed)HCT-116Colon Carcinoma30 ng/mL
Table 2: Protein Farnesyltransferase (PFTase) Inhibitory Activity
CompoundTargetIC50 (µM)Reference
This compound Protein Farnesyltransferase47.1
Andrastin AProtein Farnesyltransferase24.9
Andrastin CProtein Farnesyltransferase13.3
Table 3: Immunosuppressive Activity of Andrastin-Type Meroterpenoids
Compound/AnalogAssayTarget CellsIC50 Range (µM)Reference
Peniandrastins A, C, D, G, H & known analogsConcanavalin A-induced T cell proliferationT cells7.49 - 36.52
Peniandrastins A-D, F-H & known analogsLipopolysaccharide-induced B cell proliferationB cells6.73 - 26.27

Signaling Pathways and Experimental Workflows

The biological activities of this compound and related meroterpenoids are intrinsically linked to their interference with specific cellular signaling pathways. A primary mechanism of action for the andrastin family is the inhibition of protein farnesyltransferase (PFTase), a key enzyme in the post-translational modification of Ras proteins.

G cluster_0 Ras Signaling Pathway cluster_1 Protein Farnesylation cluster_2 Downstream Effects Ras_GDP Inactive Ras-GDP GEF GEF Ras_GDP->GEF Signal Ras_GTP Active Ras-GTP GAP GAP Ras_GTP->GAP Hydrolysis MAPK_pathway MAPK Pathway Ras_GTP->MAPK_pathway GEF->Ras_GTP Activates GAP->Ras_GDP FPP Farnesyl Pyrophosphate PFTase Protein Farnesyltransferase FPP->PFTase farnesylated_Ras Farnesylated Ras PFTase->farnesylated_Ras pre_Ras pre-Ras pre_Ras->PFTase Membrane Cell Membrane farnesylated_Ras->Membrane Anchors to Membrane->Ras_GTP Proliferation Cell Proliferation MAPK_pathway->Proliferation Andrastin_B This compound Andrastin_B->PFTase Inhibits

Figure 1. Mechanism of Action of this compound via PFTase Inhibition.

Other Penicillium-derived meroterpenoids have been shown to exert their effects through different pathways, including the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.

G cluster_workflow Cytotoxicity Assessment Workflow start Seed cells in 96-well plate treat Treat with Meroterpenoids (e.g., this compound) start->treat incubate Incubate for 24-72h treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 1-4h add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read Measure Absorbance at 570nm solubilize->read analyze Calculate IC50 read->analyze

Figure 2. General Experimental Workflow for MTT-based Cytotoxicity Assay.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols cited in this guide.

Protein Farnesyltransferase (PFTase) Inhibition Assay

This assay quantifies the inhibitory effect of compounds on the farnesylation of a protein substrate.

  • Reagents and Materials:

    • Recombinant human PFTase

    • Farnesyl pyrophosphate (FPP)

    • A fluorescently-labeled peptide substrate (e.g., Dansyl-GCVLS)

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 5 mM DTT)

    • Test compounds (this compound and others) dissolved in DMSO

    • 384-well black microplates

  • Procedure:

    • A reaction mixture is prepared containing the assay buffer, PFTase, and the fluorescent peptide substrate.

    • The test compound, at various concentrations, is added to the wells.

    • The reaction is initiated by the addition of FPP.

    • The plate is incubated at 37°C for a specified time (e.g., 60 minutes).

    • The fluorescence intensity is measured using a microplate reader (e.g., excitation at 340 nm and emission at 550 nm).

    • The percentage of inhibition is calculated relative to a DMSO control, and the IC50 value is determined by plotting the inhibition percentage against the compound concentration.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Culture and Seeding:

    • Human cancer cell lines (e.g., A549, HCT116, SW480) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment:

    • The culture medium is replaced with fresh medium containing various concentrations of the test compounds.

    • A vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin) are included.

    • The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Assay Procedure:

    • After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

    • The medium is then removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

    • The absorbance is measured at 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the vehicle control, and IC50 values are calculated.[2][3][4][5]

T and B Cell Proliferation Assays (Immunosuppressive Activity)

These assays measure the ability of a compound to inhibit the proliferation of immune cells upon stimulation.

  • Cell Isolation:

    • Splenocytes are isolated from mice.

  • T Cell Proliferation Assay:

    • Splenocytes are seeded in 96-well plates.

    • Cells are treated with various concentrations of the test compounds.

    • T cell proliferation is stimulated with Concanavalin A (Con A).

    • After incubation for a specified period (e.g., 48 hours), cell proliferation is measured, typically using an MTT assay.

  • B Cell Proliferation Assay:

    • Splenocytes are seeded in 96-well plates.

    • Cells are treated with various concentrations of the test compounds.

    • B cell proliferation is stimulated with Lipopolysaccharide (LPS).

    • After incubation, cell proliferation is measured using an MTT assay.

  • Data Analysis:

    • The percentage of proliferation inhibition is calculated relative to the stimulated, untreated control.

    • IC50 values are determined from the dose-response curves.

Conclusion

This compound, a member of the andrastin family of Penicillium-derived meroterpenoids, demonstrates notable inhibitory activity against protein farnesyltransferase. While its direct cytotoxic effects on cancer cell lines require further investigation, its profile as a PFTase inhibitor suggests potential as an anticancer agent, as this enzyme is a key target in cancer therapy. In comparison to its analogs, Andrastin C exhibits the most potent PFTase inhibition. The andrastin class of compounds also displays significant immunosuppressive properties. The broader family of Penicillium-derived meroterpenoids encompasses a wide range of bioactive molecules with diverse mechanisms of action, highlighting this fungal genus as a rich source for the discovery of new drug leads. Further comparative studies under standardized conditions are warranted to fully elucidate the therapeutic potential of this compound relative to its counterparts.

References

A Researcher's Guide to Target Engagement Assays for Confirming Andrastin B Binding to Farnesyltransferase

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, confirming the direct binding of a potential inhibitor to its target protein is a critical step in the drug discovery pipeline. This guide provides a comparative overview of four widely used target engagement assays—Cellular Thermal Shift Assay (CETSA), Microscale Thermophoresis (MST), Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC)—in the context of validating the interaction between the natural product Andrastin B and its target, farnesyltransferase (FTase).

This compound, a member of the andrastin family of fungal metabolites, has been identified as an inhibitor of farnesyltransferase, with a reported IC50 value of 47.1 µM[1]. Farnesyltransferase is a key enzyme in the post-translational modification of Ras proteins, which are critical components of signaling pathways that regulate cell growth and proliferation. Inhibition of FTase is a promising strategy for cancer therapy[2][3][4]. This guide will delve into the principles, experimental protocols, and comparative performance of various assays to robustly confirm the binding of this compound to FTase.

Comparative Overview of Target Engagement Assays

Choosing the appropriate target engagement assay depends on various factors, including the experimental setting (in vitro vs. cellular), the type of data required (e.g., binding affinity, kinetics, thermodynamics), sample consumption, and throughput. The following table summarizes the key characteristics of CETSA, MST, SPR, and ITC.

AssayPrincipleSample TypeKey Parameters MeasuredThroughputSample Consumption
CETSA Ligand binding-induced thermal stabilization of the target protein.Cells, cell lysates, tissuesThermal shift (ΔTₘ), apparent EC₅₀Low to high (format dependent)High
MST Change in molecular movement along a microscopic temperature gradient upon ligand binding.Purified proteins, cell lysatesDissociation constant (Kᴅ)Medium to highLow
SPR Change in refractive index at a sensor surface upon ligand binding to an immobilized target.Purified proteinsDissociation constant (Kᴅ), association rate (kₐ), dissociation rate (kᴅ)Medium to highLow to medium
ITC Heat change associated with the binding event between a ligand and a target.Purified proteinsDissociation constant (Kᴅ), stoichiometry (n), enthalpy (ΔH), entropy (ΔS)LowHigh

Farnesyltransferase Signaling Pathway

Farnesyltransferase catalyzes the attachment of a farnesyl pyrophosphate (FPP) group to a cysteine residue within the C-terminal CaaX box of substrate proteins, most notably Ras. This farnesylation is essential for the translocation of Ras to the cell membrane, where it can be activated and participate in downstream signaling cascades that control cell proliferation, differentiation, and survival. This compound, as an FTase inhibitor, is believed to prevent this crucial step.

Farnesyltransferase_Pathway Farnesyltransferase Signaling Pathway cluster_cytosol Cytosol cluster_membrane Cell Membrane Pro-Ras Pro-Ras FTase Farnesyltransferase Pro-Ras->FTase FPP Farnesyl Pyrophosphate FPP->FTase Farnesylated Ras Farnesylated Ras FTase->Farnesylated Ras Farnesylation This compound This compound This compound->FTase Inhibition Active Ras-GTP Active Ras-GTP Farnesylated Ras->Active Ras-GTP Membrane Translocation Downstream Signaling Downstream Signaling (e.g., RAF-MEK-ERK) Active Ras-GTP->Downstream Signaling

Figure 1. Simplified signaling pathway of farnesyltransferase and the inhibitory action of this compound.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement in a cellular context. The principle is based on the ligand-induced stabilization of the target protein against thermal denaturation.

Experimental Workflow

CETSA_Workflow CETSA Experimental Workflow start Treat cells with This compound or vehicle heat Heat cells at varying temperatures start->heat lyse Cell Lysis heat->lyse centrifuge Centrifugation to remove aggregated proteins lyse->centrifuge collect Collect soluble fraction centrifuge->collect detect Detect soluble FTase (e.g., Western Blot) collect->detect analyze Analyze protein levels to determine thermal shift detect->analyze

Figure 2. General workflow for a Cellular Thermal Shift Assay experiment.

Experimental Protocol
  • Cell Culture and Treatment: Culture a suitable cell line (e.g., one with detectable levels of farnesyltransferase) to 70-80% confluency. Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Heating: Aliquot the cell suspensions into PCR tubes. Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to 4°C for 3 minutes.

  • Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing protease inhibitors.

  • Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Quantification: Carefully collect the supernatant containing the soluble proteins. Determine the protein concentration of each sample.

  • Detection: Analyze the levels of soluble farnesyltransferase in each sample by Western blotting using a specific anti-FTase antibody.

  • Data Analysis: Quantify the band intensities and plot the percentage of soluble FTase as a function of temperature for both this compound-treated and vehicle-treated samples. A shift in the melting curve to higher temperatures for the this compound-treated samples indicates target engagement.

Microscale Thermophoresis (MST)

MST is a biophysical technique that measures the affinity of a ligand to a target protein in solution by detecting changes in the movement of molecules along a microscopic temperature gradient.

Experimental Workflow

MST_Workflow MST Experimental Workflow start Label purified FTase with a fluorophore mix Mix labeled FTase with This compound dilutions start->mix prepare Prepare serial dilution of this compound prepare->mix load Load samples into capillaries mix->load measure Measure thermophoresis in MST instrument load->measure analyze Analyze data to determine Kd measure->analyze

Figure 3. General workflow for a Microscale Thermophoresis experiment.

Experimental Protocol
  • Protein Labeling: Label purified recombinant farnesyltransferase with a fluorescent dye (e.g., NHS-ester dye) according to the manufacturer's protocol. Remove excess dye by size-exclusion chromatography.

  • Sample Preparation: Prepare a series of dilutions of this compound in the assay buffer (e.g., PBS with 0.05% Tween-20). The final concentration range should typically span from well below to well above the expected dissociation constant (Kᴅ).

  • Binding Reaction: Mix the labeled FTase (at a constant concentration, typically in the low nM range) with each dilution of this compound. Incubate at room temperature for a sufficient time to reach binding equilibrium.

  • Capillary Loading: Load the samples into MST capillaries.

  • MST Measurement: Place the capillaries in the MST instrument and perform the measurement. The instrument will apply an infrared laser to create a temperature gradient and detect the movement of the fluorescently labeled FTase.

  • Data Analysis: The change in the normalized fluorescence is plotted against the logarithm of the this compound concentration. The data is then fitted to a binding model to determine the dissociation constant (Kᴅ).

Surface Plasmon Resonance (SPR)

SPR is a label-free technique for real-time monitoring of biomolecular interactions. It measures the change in the refractive index on a sensor chip surface as a ligand (analyte) flows over and binds to an immobilized target (ligand).

Experimental Workflow

SPR_Workflow SPR Experimental Workflow start Immobilize purified FTase on a sensor chip inject Inject varying concentrations of this compound (analyte) start->inject measure Monitor binding in real-time (sensorgram) inject->measure regenerate Regenerate the sensor surface measure->regenerate analyze Analyze sensorgrams to determine kinetics (ka, kd) and affinity (Kd) regenerate->analyze

Figure 4. General workflow for a Surface Plasmon Resonance experiment.

Experimental Protocol
  • Chip Immobilization: Immobilize purified recombinant farnesyltransferase onto a suitable sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry. A reference flow cell should be prepared similarly but without the protein to subtract non-specific binding.

  • Analyte Preparation: Prepare a series of dilutions of this compound in a suitable running buffer (e.g., HBS-EP+).

  • Binding Measurement: Inject the this compound solutions over the sensor chip surface at a constant flow rate. The association of this compound to FTase is monitored in real-time. After the injection, flow running buffer to monitor the dissociation phase.

  • Regeneration: After each binding cycle, regenerate the sensor surface by injecting a solution that disrupts the interaction (e.g., a low pH buffer) to remove the bound this compound.

  • Data Analysis: The resulting sensorgrams (plots of response units vs. time) are corrected for non-specific binding using the reference flow cell data. The corrected data is then fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kᴅ), and the equilibrium dissociation constant (Kᴅ).

Isothermal Titration Calorimetry (ITC)

ITC is a label-free technique that directly measures the heat released or absorbed during a binding event. It provides a complete thermodynamic profile of the interaction.

Experimental Workflow

ITC_Workflow ITC Experimental Workflow start Place purified FTase in the sample cell titrate Inject this compound into the FTase solution start->titrate load Load this compound into the syringe load->titrate measure Measure the heat change after each injection titrate->measure analyze Analyze the binding isotherm to determine Kd, n, ΔH, and ΔS measure->analyze

Figure 5. General workflow for an Isothermal Titration Calorimetry experiment.

Experimental Protocol
  • Sample Preparation: Prepare solutions of purified recombinant farnesyltransferase and this compound in the same, extensively dialyzed buffer to minimize heats of dilution. Degas both solutions before the experiment.

  • Instrument Setup: Fill the ITC sample cell with the FTase solution (typically in the µM range) and the injection syringe with the this compound solution (typically 10-20 fold more concentrated than the protein).

  • Titration: Perform a series of small, sequential injections of this compound into the FTase solution while maintaining a constant temperature.

  • Heat Measurement: The instrument measures the heat released or absorbed after each injection.

  • Data Analysis: The integrated heat data is plotted against the molar ratio of this compound to FTase. This binding isotherm is then fitted to a suitable binding model to determine the dissociation constant (Kᴅ), the stoichiometry of binding (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction.

Conclusion

Confirming the direct engagement of this compound with farnesyltransferase is a crucial step in validating its mechanism of action. This guide has provided an overview of four powerful biophysical techniques—CETSA, MST, SPR, and ITC—each offering unique advantages for characterizing this interaction. While CETSA provides invaluable confirmation of target engagement in a cellular environment, MST, SPR, and ITC offer quantitative in vitro measurements of binding affinity, kinetics, and thermodynamics. The choice of assay will depend on the specific research question, available resources, and the stage of the drug discovery process. By employing a combination of these orthogonal approaches, researchers can build a comprehensive and robust body of evidence to support the continued development of this compound as a potential therapeutic agent.

References

Validating the Role of Andrastin in Reversing Multidrug Resistance: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Andrastin B: Initial literature searches did not yield specific data on the role of this compound in the reversal of multidrug resistance. However, a closely related compound, Andrastin A , has been shown to possess significant activity in this area.[1] This guide will therefore focus on the experimentally validated role of Andrastin A, comparing its performance with the first-generation P-glycoprotein inhibitor, Verapamil.

Introduction to Multidrug Resistance and P-glycoprotein

Multidrug resistance (MDR) presents a significant challenge in cancer chemotherapy, enabling cancer cells to exhibit resistance to a wide array of structurally and functionally diverse anticancer drugs.[2][3] A primary driver of this phenomenon is the overexpression of ATP-binding cassette (ABC) transporters, most notably P-glycoprotein (P-gp/ABCB1).[4] P-gp acts as an energy-dependent efflux pump, actively expelling chemotherapeutic agents from the cell's interior, thereby lowering their intracellular concentration and diminishing their therapeutic efficacy.[5]

A promising strategy to counteract MDR is the inhibition of P-gp.[4] This guide provides a comparative analysis of Andrastin A, a meroterpenoid compound produced by several Penicillium species, and Verapamil, a well-established P-gp inhibitor, in their capacity to reverse MDR.[1][6]

Comparative Performance: Andrastin A vs. Verapamil

The effectiveness of an MDR reversal agent is primarily assessed by its ability to re-sensitize resistant cancer cells to chemotherapeutic drugs. This is quantified by measuring the enhancement of cytotoxicity, the increase in intracellular drug accumulation, and the direct inhibition of P-gp activity.

Potentiation of Chemotherapeutic Cytotoxicity

Andrastin A has demonstrated a potent, concentration-dependent enhancement of vincristine's cytotoxicity in vincristine-resistant KB cells (VJ-300).[1] The degree of sensitization, often expressed as the Fold-Reversal (FR) of resistance, was observed to be between 1.5 and 20-fold.[1] Verapamil is also a well-documented MDR reversal agent, capable of reversing resistance to drugs like doxorubicin.[7][8]

Table 1: Comparative Efficacy in Potentiating Chemotherapeutic Cytotoxicity

Reversal AgentCell LineChemotherapeutic AgentReversal Agent ConcentrationFold-Reversal (FR)Reference
Andrastin A VJ-300 (Vincristine-Resistant KB)VincristineNot Specified1.5 - 20[1]
Verapamil LoVo-R (Human Colon Carcinoma)DoxorubicinNot Specified41.3 ± 5.0[7]
(R)-Verapamil LoVo-R (Human Colon Carcinoma)DoxorubicinNot Specified38.9 ± 6.4[7]
Gallopamil LoVo-R (Human Colon Carcinoma)DoxorubicinNot Specified52.3 ± 7.2[7]
Enhancement of Intracellular Drug Accumulation

By inhibiting P-gp's efflux function, MDR reversal agents increase the intracellular concentration of chemotherapeutic drugs. At concentrations of 25 and 50 µg/mL, Andrastin A was found to significantly boost the accumulation of radiolabeled vincristine ([3H]vincristine) within VJ-300 cells.[1] Verapamil similarly increases the net intracellular accumulation of doxorubicin by blocking its efflux from resistant cells.[8]

Table 2: Comparative Effect on Intracellular Drug Accumulation

Reversal AgentCell LineChemotherapeutic SubstrateReversal Agent ConcentrationObserved Effect on AccumulationReference
Andrastin A VJ-300 (Vincristine-Resistant KB)[3H]Vincristine25 and 50 µg/mLSignificantly enhanced[1]
Verapamil 8226/DOX40 (Human Myeloma)DoxorubicinDose-dependentIncreased net intracellular accumulation[8]
Direct Inhibition of P-glycoprotein

The mechanism of MDR reversal by these agents involves direct interaction with P-gp. Andrastin A, at a concentration of 50 µg/mL, completely inhibited the binding of the P-gp photoaffinity label [3H]azidopine to P-gp in VJ-300 cells, suggesting a direct interaction with the transporter.[1] Verapamil is known to be both a substrate and an inhibitor of P-gp, and its reversal activity is associated with the inhibition of P-gp's ATPase activity and substrate binding.[7][9]

Table 3: Comparative P-glycoprotein Inhibition

Reversal AgentAssaySystemReversal Agent ConcentrationOutcomeReference
Andrastin A [3H]Azidopine BindingVJ-300 Cell Membranes50 µg/mLComplete inhibition of binding[1]
Verapamil [3H]Azidopine PhotolabelingLoVo-R Cell MembranesNot SpecifiedIncreased inhibition of photolabeling[7]

Visualizing the Mechanism and Workflow

P-glycoprotein Mediated Drug Efflux and Its Reversal

The diagram below illustrates the fundamental mechanism of P-gp in conferring multidrug resistance and how inhibitors like Andrastin A can counteract this process.

Pgp_Mechanism cluster_cell MDR Cancer Cell cluster_membrane Cell Membrane Pgp P-glycoprotein (P-gp) Drug_out Anticancer Drug (Extracellular) Pgp->Drug_out Efflux ADP ADP + Pi Pgp->ADP Drug_in Anticancer Drug (Intracellular) Drug_in->Pgp Binding Target Cellular Target (e.g., DNA, Tubulin) Drug_in->Target Action Apoptosis Cell Death Target->Apoptosis Induces AndrastinA Andrastin A AndrastinA->Pgp Inhibition ATP ATP ATP->Pgp

Caption: Mechanism of P-gp drug efflux and its inhibition by Andrastin A.

Experimental Workflow for Validating MDR Reversal

The following flowchart outlines the standardized experimental procedure for assessing the efficacy of a potential MDR reversal agent.

MDR_Workflow start Hypothesis: Compound X reverses MDR cell_lines Select MDR and Sensitive Parental Cell Lines start->cell_lines cytotoxicity_assay Cytotoxicity Assay (e.g., MTT) - Drug alone - Drug + Compound X cell_lines->cytotoxicity_assay accumulation_assay Drug Accumulation Assay (e.g., Radiolabeled drug) cell_lines->accumulation_assay pgp_binding_assay P-gp Binding Assay (e.g., [3H]azidopine competition) cell_lines->pgp_binding_assay calculate_fr Calculate IC50 values and Fold-Reversal (FR) cytotoxicity_assay->calculate_fr conclusion Conclusion: Compound X is a potent MDR reversal agent calculate_fr->conclusion quantify_accumulation Quantify intracellular drug concentration accumulation_assay->quantify_accumulation quantify_accumulation->conclusion assess_inhibition Determine inhibition of substrate binding pgp_binding_assay->assess_inhibition assess_inhibition->conclusion

Caption: A typical experimental workflow for validating MDR reversal agents.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following sections provide detailed protocols for the key experiments cited in this guide.

Cell Lines and Culture
  • Cell Lines: Vincristine-resistant human KB cells (VJ-300) and the corresponding drug-sensitive parental KB cell line.

  • Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin. The cell cultures are incubated at 37°C in a humidified atmosphere containing 5% CO2. To maintain the resistant phenotype, the VJ-300 cell line is cultured in the continuous presence of a selective concentration of vincristine.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures cell viability based on the metabolic reduction of the yellow tetrazolium salt MTT to purple formazan crystals by living cells.[10][11][12]

  • Cell Plating: Cells are seeded into 96-well microtiter plates at a density of 1,000 to 100,000 cells per well and incubated for 24 hours to allow for attachment.

  • Drug Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the chemotherapeutic agent (e.g., vincristine), either alone or in combination with various concentrations of the reversal agent (e.g., Andrastin A).

  • Incubation: The plates are incubated for an additional 48-72 hours.

  • MTT Addition: 10 µL of MTT reagent (5 mg/mL in PBS) is added to each well, and the plates are incubated for 2-4 hours at 37°C.

  • Formazan Solubilization: 100 µL of a detergent reagent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The plates are left at room temperature in the dark for 2 hours before reading the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The concentration of the drug that inhibits cell growth by 50% (IC50) is determined from the dose-response curves. The Fold-Reversal (FR) is calculated using the formula: FR = IC50 (chemotherapeutic alone) / IC50 (chemotherapeutic + reversal agent)

Intracellular Drug Accumulation Assay

This assay quantifies the effect of a reversal agent on the intracellular concentration of a chemotherapeutic drug, often using a radiolabeled version of the drug.

  • Cell Preparation: Cells are harvested, washed with ice-cold PBS, and resuspended in a suitable buffer at a defined concentration.

  • Pre-incubation: The cell suspension is pre-incubated with or without the reversal agent (e.g., Andrastin A) at 37°C for a short period (e.g., 30 minutes).

  • Drug Incubation: Radiolabeled chemotherapeutic agent (e.g., [3H]vincristine) is added to the cell suspension, and incubation continues for a specified time (e.g., 60 minutes).

  • Termination and Washing: The incubation is terminated by adding a large volume of ice-cold PBS. The cells are then rapidly washed multiple times with ice-cold PBS via centrifugation to remove extracellular radioactivity.

  • Cell Lysis: The washed cell pellet is lysed with a suitable lysis buffer (e.g., 0.1 M NaOH or a detergent-based buffer).

  • Scintillation Counting: The radioactivity in the cell lysate is measured using a liquid scintillation counter.

  • Data Normalization: The intracellular drug accumulation is typically normalized to the total protein content of the lysate (determined by a protein assay like BCA) or the cell number.

P-glycoprotein Binding Assay ([3H]Azidopine Photolabeling)

This competitive binding assay assesses the ability of a test compound to inhibit the binding of a known P-gp substrate, such as the photoaffinity label [3H]azidopine.

  • Membrane Vesicle Preparation: Crude membrane vesicles are prepared from P-gp-overexpressing cells (e.g., VJ-300) through homogenization and differential centrifugation.

  • Binding Reaction: The membrane vesicles are incubated with [3H]azidopine in a reaction buffer, in the presence or absence of various concentrations of the test compound (e.g., Andrastin A). This step is performed in the dark to prevent premature photolabeling.

  • UV Cross-linking: The reaction mixture is exposed to a high-intensity UV light source to covalently link the azidopine to P-gp.

  • SDS-PAGE: The photolabeled membrane proteins are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Autoradiography: The gel is dried and exposed to X-ray film to visualize the radiolabeled P-gp band.

  • Quantification: The intensity of the radiolabeled P-gp band is quantified using densitometry. The percentage of inhibition of [3H]azidopine binding by the test compound is then calculated relative to the control (no inhibitor).

Conclusion

The available scientific evidence robustly supports the role of Andrastin A as a potent modulator of multidrug resistance. Through its direct inhibition of P-glycoprotein, Andrastin A effectively increases the intracellular accumulation and enhances the cytotoxicity of chemotherapeutic agents in resistant cancer cells. Its high fold-reversal values, reaching up to 20-fold, underscore its potential as a promising candidate for further investigation in overcoming clinical drug resistance. While a direct quantitative comparison with Verapamil is complex, the data suggests that Andrastin A's efficacy is comparable to, and in some aspects potentially exceeds, that of this first-generation MDR inhibitor. Further research is essential to fully characterize the pharmacological profile of Andrastin A and its analogues to pave the way for their potential therapeutic application.

References

Comparative Cytotoxicity of Andrastin Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the cytotoxic profiles of Andrastin A and its analogs, focusing on their activity as farnesyltransferase inhibitors. The information is intended for researchers, scientists, and drug development professionals interested in the potential of these natural compounds as anticancer agents.

Abstract

Andrastins are a class of meroterpenoid compounds produced by various species of Penicillium fungi.[1][2] They have garnered significant interest in cancer research due to their ability to inhibit farnesyltransferase, a critical enzyme in the Ras signaling pathway, which is often dysregulated in human cancers.[3][4] This guide summarizes the available data on the cytotoxic activities of Andrastin A, B, C, and D, providing a comparative overview of their potency and potential as therapeutic leads. While comprehensive cytotoxic data against a wide range of cancer cell lines remains partially elusive, this document collates the existing inhibitory concentrations against their primary molecular target and highlights key findings regarding their effects on cancer cells.

Comparative Cytotoxicity Data

The primary mechanism of action for Andrastin analogs is the inhibition of protein farnesyltransferase (FTase).[5] The half-maximal inhibitory concentrations (IC50) of Andrastins A, B, and C against FTase have been determined, providing a direct comparison of their potency against their molecular target.

Table 1: IC50 Values of Andrastin Analogs against Farnesyltransferase

CompoundIC50 (µM) against Farnesyltransferase
Andrastin A24.9[5]
Andrastin B47.1[5]
Andrastin C13.3[5]
Andrastin DNot explicitly found

Note: Lower IC50 values indicate greater potency.

A recently discovered andrastin-type meroterpenoid, penimeroterpenoid A, demonstrated moderate cytotoxicity against several human cancer cell lines.

Table 2: Cytotoxic Activity of Penimeroterpenoid A against Human Cancer Cell Lines

Cell LineIC50 (µM)
A549 (Lung Carcinoma)82.61 ± 3.71[7][8]
HCT116 (Colon Carcinoma)78.63 ± 2.85[7][8]
SW480 (Colon Adenocarcinoma)95.54 ± 1.46[7][8]

Mechanism of Action: Inhibition of the Ras Signaling Pathway

The Ras proteins are key regulators of cellular signal transduction pathways that control cell growth, differentiation, and survival.[4] For Ras proteins to become active and localize to the cell membrane where they exert their function, they must undergo a post-translational modification called farnesylation.[9] This process is catalyzed by the enzyme farnesyltransferase (FTase).[3]

Andrastin analogs act as inhibitors of FTase, thereby preventing the farnesylation of Ras.[5] This disruption leads to the mislocalization of Ras and the subsequent inhibition of downstream signaling cascades, such as the Raf-MEK-ERK pathway, which are crucial for cancer cell proliferation and survival.

FTase_Inhibition_Assay A Prepare reaction mixture: FTase enzyme, buffer, TCEP B Add Andrastin analogs at various concentrations A->B C Pre-incubate to allow inhibitor binding B->C D Initiate reaction by adding farnesyl pyrophosphate and dansylated peptide substrate C->D E Incubate at room temperature D->E F Measure fluorescence intensity (Ex/Em = 340/550 nm) E->F G Calculate percent inhibition and determine IC50 values F->G

References

Synergistic Antitumor Effects of Andrastin Analogs in Combination with Chemotherapy

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

The landscape of cancer therapy is continually evolving, with a significant focus on combination strategies to enhance therapeutic efficacy and overcome drug resistance. This guide provides a comparative analysis of the synergistic effects of two Andrastin analogs, Erastin and Andrastin A, with conventional chemotherapy drugs. Due to the limited availability of data on Andrastin B, this report focuses on these closely related compounds for which significant experimental evidence of synergistic anticancer activity exists.

Executive Summary

This guide evaluates the synergistic interactions of Erastin with cisplatin and paclitaxel, and Andrastin A with vincristine. The primary mechanisms of synergy involve the induction of ferroptosis by Erastin, a unique iron-dependent form of cell death, and the inhibition of P-glycoprotein (P-gp) mediated drug efflux by Andrastin A. These combinations have demonstrated the potential to significantly enhance the cytotoxic effects of standard chemotherapeutic agents in various cancer cell lines. The data presented herein, including combination index (CI) values, dose-reduction indices (DRI), and detailed experimental protocols, offer a valuable resource for researchers in oncology drug development.

Data Presentation: Quantitative Analysis of Synergistic Effects

The synergistic effects of the drug combinations were quantified using the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. The Dose Reduction Index (DRI) indicates the fold-reduction of the dose of one drug in a combination to achieve a given effect.

Table 1: Synergistic Effects of Erastin with Cisplatin and Paclitaxel
Cancer TypeCell LineChemotherapy DrugErastin ConcentrationChemotherapy ConcentrationCombination Index (CI)Key FindingsReference
Ovarian CancerA2780Cisplatin10 µM10 µM< 1 (qualitatively synergistic)Erastin pre-treatment significantly enhanced cisplatin-induced cell death.[1][1]
Ovarian CancerOVCAR-8Cisplatin2.5 µM - 10 µMNot specifiedSynergisticErastin sensitizes platinum-resistant ovarian cancer cell lines to cisplatin.[2]
Triple-Negative Breast CancerMDA-MB-231Paclitaxel1 µM0.1 µM< 1The combination synergistically induced the ferroptotic cell death pathway.[3][3]
Table 2: Synergistic Effects of Andrastin A with Vincristine
Cancer TypeCell LineChemotherapy DrugAndrastin A ConcentrationVincristine ConcentrationFold-enhancement of CytotoxicityKey FindingsReference
Multidrug-Resistant CancerVJ-300 (KB subline)Vincristine25 µg/mlNot specified1.5 - 20 foldAndrastin A significantly enhanced the accumulation of vincristine in resistant cells.[4][4]
Multidrug-Resistant CancerVJ-300 (KB subline)Vincristine50 µg/mlNot specified> 20 foldAndrastin A directly interacts with and inhibits P-glycoprotein.[4][4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Drug Treatment: Treat cells with various concentrations of single drugs (Erastin, Andrastin A, cisplatin, paclitaxel, or vincristine) and their combinations for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells). The half-maximal inhibitory concentration (IC50) is determined from the dose-response curves.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the drug combinations for the indicated time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.

Signaling Pathways and Mechanisms of Synergy

The synergistic effects of these drug combinations are rooted in their distinct and complementary mechanisms of action.

Erastin and Chemotherapy: Induction of Ferroptosis

Erastin induces ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. It achieves this primarily by inhibiting the cystine/glutamate antiporter (system Xc-), leading to depletion of intracellular glutathione (GSH), a key antioxidant. The reduction in GSH inactivates glutathione peroxidase 4 (GPX4), an enzyme crucial for repairing lipid peroxides. The accumulation of lipid reactive oxygen species (ROS) ultimately leads to cell death. Cisplatin and paclitaxel can also induce ROS production, thus creating a synergistic effect when combined with Erastin.[1][3]

Erastin_Chemotherapy_Synergy cluster_erastin Erastin cluster_chemo Chemotherapy (Cisplatin/Paclitaxel) cluster_cell Cancer Cell Erastin Erastin SystemXc System Xc- Erastin->SystemXc inhibits Glutathione Glutathione (GSH) SystemXc->Glutathione depletion Chemo Cisplatin / Paclitaxel ROS_Chemo ROS Production Chemo->ROS_Chemo Lipid_ROS Lipid ROS Accumulation ROS_Chemo->Lipid_ROS enhances GPX4 GPX4 Glutathione->GPX4 required for activity GPX4->Lipid_ROS inhibits Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis

Caption: Erastin and Chemotherapy Synergy via Ferroptosis.

Andrastin A and Vincristine: Reversal of Multidrug Resistance

Andrastin A enhances the efficacy of vincristine in multidrug-resistant (MDR) cancer cells by inhibiting the function of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter.[4] P-gp is a major contributor to MDR as it actively pumps a wide range of chemotherapeutic drugs, including vincristine, out of cancer cells, thereby reducing their intracellular concentration and cytotoxic effect. By directly interacting with P-gp, Andrastin A blocks this efflux mechanism, leading to increased intracellular accumulation of vincristine and restoration of its therapeutic efficacy.

AndrastinA_Vincristine_Synergy cluster_drugs Drugs cluster_cell MDR Cancer Cell AndrastinA Andrastin A Pgp P-glycoprotein (P-gp) AndrastinA->Pgp inhibits Vincristine_ext Vincristine (extracellular) Vincristine_int Vincristine (intracellular) Vincristine_ext->Vincristine_int influx Pgp->Vincristine_ext efflux Vincristine_int->Pgp efflux substrate Cytotoxicity Cell Death Vincristine_int->Cytotoxicity induces

Caption: Andrastin A Reverses Vincristine Resistance.

Experimental Workflow

The general workflow for evaluating the synergistic effects of these drug combinations is outlined below.

Experimental_Workflow start Start: Select Cancer Cell Lines drug_prep Prepare Drug Solutions (Single agents and combinations) start->drug_prep cell_culture Cell Culture and Seeding drug_prep->cell_culture treatment Drug Treatment (Varying concentrations and durations) cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT, CCK-8) treatment->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI staining) treatment->apoptosis_assay mechanism_study Mechanistic Studies (e.g., Western Blot for signaling proteins, ROS measurement) treatment->mechanism_study ic50 Determine IC50 Values viability_assay->ic50 synergy_analysis Combination Index (CI) Analysis ic50->synergy_analysis data_analysis Data Analysis and Interpretation synergy_analysis->data_analysis apoptosis_assay->data_analysis mechanism_study->data_analysis end Conclusion on Synergistic Effects data_analysis->end

Caption: General Experimental Workflow for Synergy Evaluation.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling Andrastin B

Author: BenchChem Technical Support Team. Date: November 2025

Personal Protective Equipment (PPE)

The primary defense against exposure to cytotoxic compounds like Andrastin B is the consistent and correct use of appropriate Personal Protective Equipment (PPE).[3] Occupational exposure can occur through skin contact, inhalation of aerosols or particles, and accidental ingestion.[4] Therefore, a comprehensive PPE strategy is crucial.

PPE ComponentSpecificationRationale
Gloves Double gloving with chemotherapy-tested nitrile gloves.[5][6]Provides a robust barrier against dermal absorption. Double gloving minimizes contamination risk during glove removal.
Longer length cuffs (>28cm) to be worn over the gown's sleeves.[6]Ensures complete protection of the wrist area.
Gown Disposable, fluid-resistant, long-sleeved gown.Protects skin and personal clothing from accidental splashes or spills.[3]
Eye Protection Safety goggles with side shields or a full-face shield.[4][5]Safeguards eyes from splashes and aerosols.
Respiratory Protection A surgical mask is required for handling in a biological safety cabinet to prevent contamination.[5] For activities with a high risk of aerosol generation, such as cleaning up spills, a respirator (e.g., N95) offers greater protection.[3]Minimizes the risk of inhaling airborne particles of the compound.
Additional PPE Cap and shoe covers.[5]Recommended for comprehensive protection in a controlled laboratory environment.

Operational Plan for Handling this compound

A systematic workflow is essential for the safe handling of this compound from receipt to disposal. The following diagram outlines the key steps and precautions.

G Workflow for Safe Handling of this compound cluster_0 Preparation cluster_1 Handling cluster_2 Disposal A Receiving and Unpacking - Inspect for damage - Wear appropriate PPE B Storage - Store in a designated, clearly labeled area - Follow supplier's temperature recommendations A->B C Preparation of Work Area - Work in a Biological Safety Cabinet (BSC) or designated containment area - Cover work surface with absorbent, plastic-backed liner B->C D Weighing and Reconstitution - Use a dedicated, calibrated balance inside the BSC - Handle as a powder in a way that minimizes dust generation - Reconstitute carefully to avoid splashes C->D E Experimental Use - Maintain all PPE - Use luer-lock syringes and needles to prevent aerosol generation - Avoid hand-to-mouth and hand-to-eye contact D->E F Waste Segregation - All contaminated materials (gloves, gowns, vials, etc.) are cytotoxic waste E->F G Waste Containment - Place in clearly labeled, puncture-resistant, and leak-proof cytotoxic waste containers F->G I Final Disposal - Dispose of cytotoxic waste according to institutional and local regulations G->I H Decontamination - Clean all work surfaces with an appropriate deactivating solution followed by a cleaning agent H->I

Caption: This diagram illustrates the procedural workflow for the safe handling and disposal of this compound, a cytotoxic compound.

Disposal Plan

Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.

  • Waste Identification : All materials that have come into contact with this compound, including gloves, gowns, labware, and absorbent materials from spills, must be treated as cytotoxic waste.[4]

  • Containment : Cytotoxic waste should be placed in designated, leak-proof, and puncture-resistant containers that are clearly labeled with the cytotoxic hazard symbol.[4]

  • Spill Management : In the event of a spill, the area should be immediately secured.[3] Personnel with appropriate PPE should use a cytotoxic spill kit to contain and clean the spill. All materials used for cleanup must be disposed of as cytotoxic waste.[3][4]

  • Decontamination : After handling or in the event of a spill, all surfaces and equipment should be decontaminated. This typically involves a two-step process of applying a deactivating agent followed by cleaning with a detergent solution.

  • Final Disposal : Cytotoxic waste must be disposed of in accordance with institutional, local, and national regulations, which often involve high-temperature incineration.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.